CFTR Inhibitor
Description
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Properties
Molecular Formula |
C26H21N4O3+ |
|---|---|
Molecular Weight |
437.5 g/mol |
IUPAC Name |
12,14-dimethyl-9-(5-methylfuran-2-yl)-17-phenyl-1,12,14-triaza-8-azoniatetracyclo[8.7.0.02,7.011,16]heptadeca-2,4,6,8,10,16-hexaene-13,15-dione |
InChI |
InChI=1S/C26H20N4O3/c1-15-13-14-19(33-15)21-24-23-20(25(31)29(3)26(32)28(23)2)22(16-9-5-4-6-10-16)30(24)18-12-8-7-11-17(18)27-21/h4-14H,1-3H3/p+1 |
InChI Key |
RSBJYRGOYAIVBG-UHFFFAOYSA-O |
Canonical SMILES |
CC1=CC=C(O1)C2=[NH+]C3=CC=CC=C3N4C2=C5C(=C4C6=CC=CC=C6)C(=O)N(C(=O)N5C)C |
Origin of Product |
United States |
Foundational & Exploratory
A Technical Guide to the Mechanism of Action of CFTR Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the mechanisms of action of Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) inhibitors. It is designed to serve as a critical resource for researchers, scientists, and professionals involved in drug discovery and development targeting the CFTR protein. This guide delves into the molecular interactions, quantitative comparisons of inhibitory potency, and detailed experimental protocols for characterizing these compounds.
Introduction to CFTR and its Inhibition
The Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) is a unique member of the ATP-binding cassette (ABC) transporter superfamily that functions as an anion channel, primarily conducting chloride (Cl⁻) and bicarbonate (HCO₃⁻) ions across epithelial cell membranes.[1][2] Its activity is crucial for maintaining electrolyte and fluid balance on mucosal surfaces.[3] Mutations in the CFTR gene lead to cystic fibrosis (CF), a life-shortening genetic disorder.[2][4] Conversely, the hyperactivation of CFTR is implicated in secretory diarrheas and polycystic kidney disease, making CFTR inhibitors a valuable therapeutic strategy for these conditions.[5]
CFTR inhibitors are small molecules that reduce the channel's ion transport activity. They are broadly classified based on their mechanism of action, primarily as open-channel blockers or allosteric inhibitors .[6] Understanding these mechanisms is paramount for the rational design and development of novel and more effective therapeutic agents.
Classification and Mechanism of Action of CFTR Inhibitors
CFTR inhibitors are a diverse group of small molecules that can be categorized based on their chemical structure and how they interact with the CFTR protein to impede ion flow.
Open-Channel Blockers
Open-channel blockers physically obstruct the ion-conducting pore of the CFTR channel, thereby preventing the passage of anions.[6] These inhibitors typically bind within the channel pore, with their affinity often being voltage-dependent.[7]
A prime example of this class is the glycine hydrazides , such as GlyH-101 .[8] These compounds are thought to access the pore from the extracellular side, leading to a rapid, flickery block of the channel.[8]
Allosteric Inhibitors
Allosteric inhibitors bind to a site on the CFTR protein remote from the ion-conducting pore. This binding event induces a conformational change in the protein that indirectly leads to channel closure or stabilization of a non-conducting state.[9]
The thiazolidinone derivative CFTRinh-172 is a well-characterized allosteric inhibitor.[8][10] It is believed to bind to a cytoplasmic site on CFTR, stabilizing the closed state of the channel and thereby reducing the probability of channel opening.[8][9] Another class of allosteric inhibitors includes the quinoxalinediones , which also act from the cytoplasmic side.[5][11]
Quantitative Comparison of CFTR Inhibitor Potency
The potency of CFTR inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce CFTR activity by 50%. The IC50 values can vary depending on the specific inhibitor, the experimental conditions, and the cell type used. The following table summarizes the IC50 values for several common CFTR inhibitors.
| Inhibitor | Chemical Class | Mechanism of Action | IC50 | Cell Type/Assay Condition | Reference |
| CFTRinh-172 | Thiazolidinone | Allosteric Inhibitor | ~0.2-4 µM | FRT cells (Short-circuit current) | [7] |
| Ki = 300 nM | Not specified | [12] | |||
| GlyH-101 | Glycine Hydrazide | Open-Channel Blocker | 1.4 µM (+60 mV) to 5.6 µM (-60 mV) | FRT cells (Whole-cell patch-clamp) | [7] |
| IC50 ~ 1 µM | DCT cells (Patch-clamp) | [10] | |||
| BPO-27 | Benzopyrimido-pyrrolo-oxazine-dione | Allosteric Inhibitor | IC50 ~ 100 nM | Embryonic kidney cyst model | [7] |
| PPQ-102 | Pyrimido-pyrrolo-quinoxalinedione | Allosteric Inhibitor | IC50 ~ 500 nM | Embryonic kidney cyst model | [7] |
| Glibenclamide | Sulfonylurea | Open-Channel Blocker | >100 µM | Various | [7] |
| Ivacaftor | Potentiator/Inhibitor | Allosteric Modulator | IC50 = 0.27 ± 0.05 μM (inhibition of P-glycoprotein) | Lipid-reconstituted WT hP-gp | [13] |
Key Experimental Protocols for Characterizing CFTR Inhibitors
A variety of biophysical and cell-based assays are employed to characterize the mechanism and potency of CFTR inhibitors. The following sections provide detailed methodologies for three key experimental techniques.
Patch-Clamp Electrophysiology
The patch-clamp technique is the gold standard for studying the function of individual ion channels, providing high-resolution information on channel gating and conductance.[14][15]
Objective: To measure the effect of inhibitors on the single-channel or whole-cell currents of CFTR.
Methodology:
-
Cell Culture: Culture a suitable cell line expressing CFTR (e.g., CHO, HEK293, or BHK cells) on glass coverslips.
-
Pipette Preparation: Pull borosilicate glass capillaries to create micropipettes with a resistance of 3-7 MΩ when filled with the internal solution.[8]
-
Solutions:
-
Internal (Pipette) Solution (in mM): 140 N-methyl-D-glucamine (NMDG)-Cl, 5 MgCl₂, 2 Cs-EGTA, 10 TES, pH 7.2.
-
External (Bath) Solution (in mM): 140 NMDG-Cl, 5 MgCl₂, 2 CaCl₂, 10 TES, pH 7.2.
-
-
Recording:
-
Form a high-resistance seal (>1 GΩ) between the micropipette and the cell membrane.
-
For whole-cell recordings, apply gentle suction to rupture the membrane patch, allowing electrical access to the entire cell.[14]
-
For single-channel recordings (inside-out patch), excise the membrane patch from the cell.[15]
-
Hold the membrane potential at a constant voltage (e.g., -40 mV).[14]
-
-
CFTR Activation and Inhibition:
-
Activate CFTR by adding a cAMP-dependent protein kinase A (PKA) cocktail (e.g., 10 µM Forskolin and 100 µM IBMX) and ATP to the bath solution.[14]
-
Once a stable CFTR current is established, perfuse the bath with solutions containing increasing concentrations of the test inhibitor.
-
-
Data Analysis:
-
Record and analyze the current traces to determine the effect of the inhibitor on channel open probability (Po), single-channel conductance, and whole-cell current amplitude.
-
Construct dose-response curves to calculate the IC50 value.
-
Ussing Chamber Assay
The Ussing chamber technique measures ion transport across an epithelial monolayer, providing a physiologically relevant system to assess CFTR function.[4][16][17]
Objective: To measure the effect of inhibitors on transepithelial chloride secretion mediated by CFTR.
Methodology:
-
Cell Culture: Grow a polarized epithelial cell line (e.g., CFBE41o-, T84, or primary human bronchial epithelial cells) on permeable supports (e.g., Transwell® inserts) until a confluent monolayer with high transepithelial electrical resistance (TEER) is formed.[16]
-
Ussing Chamber Setup:
-
Mount the permeable support in the Ussing chamber, separating the apical and basolateral compartments.[16]
-
Fill both chambers with pre-warmed (37°C) and gassed (95% O₂/5% CO₂) Ringer's solution. A typical Ringer's solution contains (in mM): 115 NaCl, 25 NaHCO₃, 2.4 KH₂PO₄, 1.24 K₂HPO₄, 1.2 CaCl₂, 1.2 MgCl₂, and 10 D-glucose.
-
-
Short-Circuit Current (Isc) Measurement:
-
Clamp the transepithelial voltage to 0 mV and measure the resulting short-circuit current (Isc), which represents the net ion transport.[4]
-
Allow the baseline Isc to stabilize.
-
-
Pharmacological Manipulation:
-
Add amiloride (e.g., 10-100 µM) to the apical chamber to block the epithelial sodium channel (ENaC) and isolate the chloride current.
-
Activate CFTR by adding forskolin (e.g., 10-20 µM) to the basolateral side.
-
Once the forskolin-stimulated Isc reaches a stable plateau, add the this compound to the apical chamber in a cumulative manner.
-
-
Data Analysis:
-
Measure the change in Isc in response to the inhibitor.
-
Calculate the percentage of inhibition at each concentration and generate a dose-response curve to determine the IC50.
-
Iodide Efflux Assay
The iodide efflux assay is a cell-based functional assay that measures CFTR-mediated anion transport by monitoring the efflux of iodide from pre-loaded cells.[18][19]
Objective: To assess the inhibitory effect of compounds on CFTR channel activity in a population of cells.
Methodology:
-
Cell Culture: Plate CFTR-expressing cells in 96-well plates.
-
Iodide Loading: Incubate the cells with a loading buffer containing sodium iodide (NaI).
-
Washing: Rapidly wash the cells with an iodide-free buffer to remove extracellular iodide.
-
Efflux Measurement:
-
Add an iodide-free buffer to the wells.
-
At specific time points, collect aliquots of the extracellular buffer.
-
Measure the iodide concentration in the collected aliquots using an iodide-selective electrode.[18]
-
-
CFTR Activation and Inhibition:
-
To measure CFTR-dependent efflux, stimulate the cells with a cAMP agonist cocktail (e.g., forskolin and IBMX).
-
To test inhibitors, pre-incubate the cells with the compound before stimulating with the agonist.
-
-
Data Analysis:
-
Calculate the rate of iodide efflux under basal, stimulated, and inhibited conditions.
-
Determine the percentage of inhibition and calculate the IC50 from dose-response curves.
-
Visualization of Signaling Pathways and Experimental Workflows
Visualizing the complex molecular mechanisms and experimental procedures can significantly aid in understanding the action of CFTR inhibitors. The following diagrams, generated using the DOT language for Graphviz, illustrate key concepts.
Caption: CFTR Channel Gating Cycle.
Caption: Mechanisms of CFTR Inhibition.
Caption: High-Throughput Screening Workflow for CFTR Inhibitors.
Conclusion
The study of CFTR inhibitors is a dynamic field with significant therapeutic implications. A thorough understanding of their mechanisms of action, coupled with robust experimental characterization, is essential for the development of new treatments for diseases caused by CFTR hyperactivation. This guide provides a foundational framework for researchers and drug developers, summarizing the key concepts, quantitative data, and detailed protocols necessary to advance this critical area of research. The continued exploration of novel chemical scaffolds and a deeper understanding of the structure-function relationships of the CFTR protein will undoubtedly pave the way for the next generation of CFTR-targeted therapies.
References
- 1. physiologicinstruments.com [physiologicinstruments.com]
- 2. cff.org [cff.org]
- 3. Functional Reconstitution and Channel Activity Measurements of Purified Wildtype and Mutant CFTR Protein - PMC [pmc.ncbi.nlm.nih.gov]
- 4. physiologicinstruments.com [physiologicinstruments.com]
- 5. researchgate.net [researchgate.net]
- 6. CFTR Channel Pharmacology: Novel Pore Blockers Identified by High-throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 7. CFTR Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. docs.axolbio.com [docs.axolbio.com]
- 9. Allosteric inhibition of CFTR gating by CFTRinh-172 binding in the pore - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Revisiting CFTR inhibition: a comparative study of CFTRinh-172 and GlyH-101 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The CFTR Ion Channel: Gating, Regulation, and Anion Permeation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. Investigation of the effects of the CFTR potentiator ivacaftor on human P-glycoprotein (ABCB1) - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Frontiers | Development of Automated Patch Clamp Technique to Investigate CFTR Chloride Channel Function [frontiersin.org]
- 15. Application of High-Resolution Single-Channel Recording to Functional Studies of Cystic Fibrosis Mutants - PMC [pmc.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
- 17. A guide to Ussing chamber studies of mouse intestine - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Assays of CFTR Function In Vitro, Ex Vivo and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Determination of CFTR chloride channel activity and pharmacology using radiotracer flux methods - PubMed [pubmed.ncbi.nlm.nih.gov]
The Discovery and Development of CFTR Inhibitors: A Technical Guide
An In-depth Exploration for Researchers, Scientists, and Drug Development Professionals
The cystic fibrosis transmembrane conductance regulator (CFTR) protein is a crucial anion channel, and its dysfunction is the underlying cause of cystic fibrosis (CF). While much of the therapeutic focus has been on potentiators and correctors to restore CFTR function, the discovery and development of CFTR inhibitors have opened up new avenues for research and potential therapeutic applications, particularly in treating secretory diarrheas and serving as valuable research tools. This technical guide provides a comprehensive overview of the discovery, classification, and characterization of CFTR inhibitors, with a focus on the experimental methodologies and quantitative data that are vital for drug development professionals.
Classes and Mechanisms of Action of CFTR Inhibitors
The discovery of CFTR inhibitors has largely been driven by high-throughput screening (HTS) campaigns. These efforts have led to the identification of several distinct chemical classes of inhibitors, each with a unique mechanism of action.
1.1. Thiazolidinones
The thiazolidinone class, exemplified by CFTRinh-172 , was one of the first potent and specific CFTR inhibitors to be identified through HTS. These inhibitors act from the cytoplasmic side of the CFTR protein.[1][2] Mechanistic studies have revealed that CFTRinh-172 does not directly block the pore but rather acts as an allosteric inhibitor that stabilizes the closed state of the channel.[1][3] This is achieved by binding to a site near the nucleotide-binding domains (NBDs), thereby interfering with the conformational changes required for channel gating.[1] The binding of CFTRinh-172 increases the mean closed time of the channel and can bind to both the open and closed states of CFTR.[3]
1.2. Glycine Hydrazides
The glycine hydrazide class of inhibitors, with GlyH-101 as the prototypical member, was also discovered through HTS.[4][5] In contrast to the thiazolidinones, glycine hydrazides act on the extracellular side of the CFTR protein.[5][6] Their mechanism of action involves direct occlusion of the channel pore, effectively blocking the passage of chloride ions.[4][7] This pore-blocking action is voltage-dependent, with the inhibition being more pronounced at positive membrane potentials.[4][5] The binding site for GlyH-101 is located within the external vestibule of the CFTR pore.[6][7]
1.3. Quinoxalines
Quinoxaline derivatives represent another class of CFTR modulators, with some compounds exhibiting inhibitory activity. The specific mechanisms of action for quinoxaline-based inhibitors can vary, with some acting as pore blockers while others may have more complex allosteric effects. Further structure-activity relationship (SAR) studies are ongoing to fully elucidate their inhibitory mechanisms.
Quantitative Data on CFTR Inhibitors
The potency of CFTR inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50). This value represents the concentration of an inhibitor required to reduce the activity of the CFTR channel by 50%. The following tables summarize the IC50 values for representative compounds from the major classes of CFTR inhibitors.
| Thiazolidinone Inhibitors | Reported IC50 (µM) | Assay Method | Reference |
| CFTRinh-172 | ~0.3 | Short-circuit current | [2] |
| CFTRinh-172 | 0.56 - 0.74 | Whole-cell patch clamp | [1] |
| Analog 1 | > 10 | Not Specified | [8] |
| Analog 4 | > 10 | Not Specified | [8] |
| Glycine Hydrazide Inhibitors | Reported IC50 (µM) | Assay Method | Reference |
| GlyH-101 | 1.4 (at +60 mV) | Whole-cell patch clamp | [4][5] |
| GlyH-101 | 5.6 (at -60 mV) | Whole-cell patch clamp | [4][5] |
| GlyH-101 | 5.38 - 6.26 | Whole-cell patch clamp (VSORC) | [9] |
| Quinoxaline-based Inhibitors | Reported IC50 (µM) | Assay Method | Reference |
| Compound 4e | 11.03 ± 1.047 | Cellular Viability (MCF-7) | [10] |
| Compound 4c | 13.36 ± 1.21 | Cellular Viability (MCF-7) | [10] |
| Compound 6 | 4.23 (MCF-7), 16.46 (HepG2) | Cellular Viability | [10] |
Experimental Protocols for CFTR Inhibitor Characterization
The identification and characterization of CFTR inhibitors rely on a suite of specialized experimental techniques. These assays are designed to measure the flow of ions through the CFTR channel and how this is affected by potential inhibitory compounds.
3.1. High-Throughput Screening (HTS) using Yellow Fluorescent Protein (YFP)
The initial discovery of many CFTR inhibitors has been facilitated by HTS assays that utilize a halide-sensitive YFP.[9][11][12] This cell-based assay provides a rapid and scalable method for screening large compound libraries.
Methodology:
-
Cell Line Preparation: Stably transfect a suitable cell line (e.g., Fischer Rat Thyroid - FRT cells) with both the human CFTR gene and a halide-sensitive YFP variant (e.g., YFP-H148Q/I152L).[13]
-
Cell Plating: Seed the cells into 96- or 384-well microplates and culture until confluent.
-
Compound Incubation: Pre-incubate the cells with the test compounds for a defined period (e.g., 10-30 minutes).
-
CFTR Activation: Stimulate CFTR activity using a cocktail of agonists, such as forskolin (to increase intracellular cAMP) and genistein (a direct CFTR potentiator).[14]
-
Halide Influx and Fluorescence Measurement: Replace the extracellular solution with a buffer containing iodide. The influx of iodide through open CFTR channels quenches the YFP fluorescence.[15]
-
Data Analysis: The rate of fluorescence quenching is proportional to the CFTR channel activity. A decrease in the rate of quenching in the presence of a test compound indicates inhibition of CFTR.
Caption: Workflow for YFP-based high-throughput screening of CFTR inhibitors.
3.2. Ussing Chamber Electrophysiology
The Ussing chamber is a gold-standard technique for studying ion transport across epithelial tissues and cell monolayers.[14][16] It provides a more physiologically relevant system for confirming the activity of hits identified in HTS.
Methodology:
-
Cell Culture: Grow a polarized monolayer of epithelial cells (e.g., FRT, Calu-3, or primary human bronchial epithelial cells) on permeable supports (e.g., Transwell inserts).
-
Chamber Setup: Mount the permeable support in the Ussing chamber, separating the apical and basolateral compartments. Fill both compartments with an appropriate physiological salt solution (e.g., Krebs-Ringer bicarbonate buffer) maintained at 37°C and gassed with 95% O2/5% CO2.[14]
-
Short-Circuit Current (Isc) Measurement: Clamp the transepithelial voltage to 0 mV and measure the resulting short-circuit current, which is a direct measure of net ion transport.
-
Experimental Procedure:
-
Establish a stable baseline Isc.
-
Add amiloride to the apical chamber to block the epithelial sodium channel (ENaC), thus isolating chloride secretion.[17]
-
Add a CFTR agonist cocktail (e.g., forskolin and IBMX) to stimulate CFTR-mediated chloride secretion, which will be observed as an increase in Isc.[17][18]
-
Once a stable stimulated current is achieved, add the this compound to the apical or basolateral chamber (depending on its known or predicted site of action) in a dose-response manner.
-
Record the decrease in Isc to determine the inhibitory effect.
-
Caption: Experimental workflow for Ussing chamber analysis of CFTR inhibitors.
3.3. Patch-Clamp Electrophysiology
The patch-clamp technique allows for the direct measurement of ion flow through single or multiple ion channels in a patch of cell membrane.[18][19] It provides detailed information about the mechanism of action of an inhibitor, including whether it is a pore blocker or a gating modifier.
Methodology:
-
Excised Inside-Out Patch:
-
A micropipette is sealed against the cell membrane, and then pulled away to excise a patch of membrane with the intracellular face exposed to the bath solution.[18][19]
-
The bath solution contains ATP and the catalytic subunit of protein kinase A (PKA) to activate the CFTR channels in the patch.[20]
-
The inhibitor is then added to the bath solution to observe its effect on single-channel currents.
-
This configuration is ideal for studying inhibitors that act on the cytoplasmic side of the channel, such as the thiazolidinones.[3]
-
-
Whole-Cell Patch:
-
The micropipette is sealed to the cell, and then a brief pulse of suction is applied to rupture the membrane patch, providing electrical access to the entire cell.[21][22]
-
The pipette solution contains the necessary ions and signaling molecules, while the bath solution can be changed to apply agonists and inhibitors.
-
A voltage-clamp protocol is applied, typically stepping the membrane potential through a range of voltages to measure the current-voltage (I-V) relationship.[23]
-
This configuration is useful for studying inhibitors that act from the extracellular side, like the glycine hydrazides, and for characterizing the voltage-dependence of inhibition.[4][5]
-
Caption: General workflow for patch-clamp analysis of CFTR inhibitors.
CFTR Signaling and Inhibitor Intervention
The activity of the CFTR channel is tightly regulated by intracellular signaling pathways, primarily the cyclic AMP (cAMP) and protein kinase A (PKA) pathway.
Signaling Pathway:
-
Activation of G-protein coupled receptors (GPCRs) by agonists (e.g., hormones or neurotransmitters) leads to the activation of adenylyl cyclase.
-
Adenylyl cyclase converts ATP to cAMP.
-
cAMP binds to the regulatory subunits of PKA, causing the release and activation of the catalytic subunits.
-
The catalytic subunits of PKA phosphorylate the Regulatory (R) domain of the CFTR protein.
-
Phosphorylation of the R-domain, coupled with the binding and hydrolysis of ATP at the NBDs, leads to a conformational change that opens the CFTR channel pore, allowing the passage of chloride ions.
Points of Inhibitor Intervention:
-
Thiazolidinones (e.g., CFTRinh-172): These inhibitors bind to a cytoplasmic site on CFTR, allosterically preventing the conformational changes necessary for channel opening, effectively stabilizing the closed state.[1][3]
-
Glycine Hydrazides (e.g., GlyH-101): These inhibitors directly block the external pore of the CFTR channel, physically obstructing the flow of chloride ions.[4][7]
Caption: CFTR activation pathway and points of intervention for inhibitor classes.
The Drug Discovery and Development Workflow for CFTR Inhibitors
The path from the initial discovery of a potential this compound to a clinically viable drug is a long and rigorous process.[6][24][25][26][27][28]
Caption: A simplified workflow for the discovery and development of CFTR inhibitors.
Workflow Stages:
-
Target Identification and Validation: This initial stage involves confirming that inhibiting CFTR is a valid therapeutic strategy for the target indication (e.g., secretory diarrhea).
-
High-Throughput Screening (HTS): Large libraries of chemical compounds are screened using assays like the YFP-halide influx assay to identify initial "hits" that inhibit CFTR function.[9][12]
-
Hit Identification: The data from the HTS are analyzed to identify compounds that show consistent and dose-dependent inhibition.
-
Hit-to-Lead: The initial hits are further characterized using more physiologically relevant secondary assays, such as the Ussing chamber, to confirm their activity and selectivity.
-
Lead Optimization: Medicinal chemistry is employed to synthesize analogs of the lead compounds to improve their potency, selectivity, and pharmacokinetic properties (Structure-Activity Relationship - SAR studies).
-
Preclinical Development: The optimized lead compounds are tested in animal models of the target disease (e.g., mouse models of cholera) to evaluate their efficacy and safety.[6]
-
Clinical Trials: If the preclinical data are promising, the compound moves into human clinical trials (Phase I, II, and III) to assess its safety, dosage, and efficacy in patients.[24]
-
Regulatory Approval: Following successful clinical trials, the drug developer submits a New Drug Application (NDA) to regulatory agencies like the FDA for approval to market the drug.
Conclusion
The discovery and development of CFTR inhibitors have provided invaluable tools for understanding the function of this important ion channel and have shown therapeutic promise for conditions characterized by excessive CFTR activity. The continued application of advanced screening technologies, coupled with detailed mechanistic studies using electrophysiological techniques, will undoubtedly lead to the development of even more potent and selective CFTR inhibitors in the future. This technical guide serves as a foundational resource for researchers and drug developers working in this exciting and rapidly evolving field.
References
- 1. On the mechanism of CFTR inhibition by a thiazolidinone derivative - PMC [pmc.ncbi.nlm.nih.gov]
- 2. JCI - Thiazolidinone this compound identified by high-throughput screening blocks cholera toxin–induced intestinal fluid secretion [jci.org]
- 3. On the mechanism of CFTR inhibition by a thiazolidinone derivative - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. rupress.org [rupress.org]
- 5. Discovery of glycine hydrazide pore-occluding CFTR inhibitors: mechanism, structure-activity analysis, and in vivo efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. CFTR Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. High-Throughput Screening of Libraries of Compounds to Identify CFTR Modulators | Springer Nature Experiments [experiments.springernature.com]
- 10. researchgate.net [researchgate.net]
- 11. Cell-based assay for high-throughput quantitative screening of CFTR chloride transport agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
- 14. benchchem.com [benchchem.com]
- 15. High-Throughput Screening for Modulators of CFTR Activity Based on Genetically Engineered Cystic Fibrosis Disease-Specific iPSCs - PMC [pmc.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
- 17. Measurements of spontaneous CFTR-mediated ion transport without acute channel activation in airway epithelial cultures after modulator exposure - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Assays of CFTR Function In Vitro, Ex Vivo and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Patch Clamp Protocol [labome.com]
- 20. Application of High-Resolution Single-Channel Recording to Functional Studies of Cystic Fibrosis Mutants - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Whole Cell Patch Clamp Protocol [protocols.io]
- 22. docs.axolbio.com [docs.axolbio.com]
- 23. Frontiers | Development of Automated Patch Clamp Technique to Investigate CFTR Chloride Channel Function [frontiersin.org]
- 24. Advancing clinical development pathways for new CFTR modulators in cystic fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Advances in Preclinical In Vitro Models for the Translation of Precision Medicine for Cystic Fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Discovery and Development of CFTR Modulators for the Treatment of Cystic Fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. researchgate.net [researchgate.net]
- 28. taylorfrancis.com [taylorfrancis.com]
A Technical Guide to CFTR Inhibitors: Classification, Mechanisms, and Experimental Validation
For Researchers, Scientists, and Drug Development Professionals
The Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) is a pivotal ion channel responsible for transepithelial fluid and electrolyte balance. Its dysfunction is the hallmark of cystic fibrosis, while its hyperactivation contributes to secretory diarrheas and polycystic kidney disease. Consequently, the development of specific inhibitors of CFTR has become a critical area of research for both therapeutic intervention and as tools to elucidate its physiological roles. This technical guide provides an in-depth overview of the different classes of CFTR inhibitors, their mechanisms of action, quantitative data on their potency, and detailed protocols for their experimental validation.
Classification and Mechanism of Action of CFTR Inhibitors
CFTR inhibitors can be broadly categorized into several chemical classes, each with distinct mechanisms of action. High-throughput screening has been instrumental in identifying potent and specific inhibitors beyond the classical, less potent agents.[1]
Thiazolidinones
The thiazolidinone class, most notably represented by CFTRinh-172 , acts from the cytoplasmic side of the cell membrane.[2][3] Single-channel patch-clamp analyses have revealed that CFTRinh-172 functions as a closed-channel stabilizer, prolonging the closed time of the channel.[2] This allosteric mechanism of action does not directly obstruct the pore but rather modulates the gating kinetics of the channel.[4] Cryo-electron microscopy has provided structural insights, showing that CFTRinh-172 binds within the CFTR pore near a transmembrane helix crucial for linking ATP hydrolysis to channel gating. This binding stabilizes a non-conductive conformation where the chloride selectivity filter is collapsed and the pore is blocked from the extracellular side.[5][6]
Glycine Hydrazides
In contrast to thiazolidinones, glycine hydrazides, such as GlyH-101 , target the extracellular pore of the CFTR channel.[2][3] Electrophysiological studies have demonstrated that GlyH-101 acts as an open-channel blocker, physically occluding the pore and preventing the passage of chloride ions.[2][7] This mechanism is characterized by a voltage-dependent block.[2]
Pyrimido-pyrrolo-quinoxalinediones (PPQ)
The PPQ class of inhibitors, including PPQ-102 and its more potent analog BPO-27 , represent a significant advancement in CFTR inhibitor development due to their high potency.[2][8] These compounds are uncharged at physiological pH, which allows them to act independently of the cell membrane potential.[8] Patch-clamp analysis indicates that PPQ-102 stabilizes the closed state of the channel.[8] The R-enantiomer of BPO-27, (R)-BPO-27, is a particularly potent, orally active, and ATP-competitive inhibitor.[9][10][11]
Older, Non-Selective Inhibitors
Prior to the discovery of these more specific inhibitors, several compounds with broader activity were used to study CFTR. These include:
-
Glibenclamide: A sulfonylurea drug primarily used to treat diabetes, it also inhibits CFTR, albeit with lower potency.[2] It is known to act as an open-channel blocker at the intracellular end of the pore.[7][12][13]
-
Diphenylamine-2-carboxylate (DPC) and 5-nitro-2-(3-phenylpropylamino)benzoate (NPPB): These are also relatively low-affinity and non-selective chloride channel blockers that inhibit CFTR.[2]
Quantitative Data on this compound Potency
The potency of CFTR inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50) or inhibitory constant (Ki). These values can vary depending on the experimental conditions, including the cell type, the method of CFTR activation, and the specific assay used.[14]
| Inhibitor Class | Compound | IC50 / Ki | Cell Type / Assay Condition | Reference |
| Thiazolidinones | CFTRinh-172 | Ki: ~300 nM | FRT cells (short-circuit current) | [7][15][16] |
| IC50: ~0.2-4 µM | Various cell types (short-circuit current) | [2] | ||
| IC50: 0.38 µM | FRT cells expressing human CFTR (Short-circuit current) | [17] | ||
| IC50: 0.74 µM (negative potential) | Mouse kidney cells (DCT) (Whole-cell patch clamp) | [17] | ||
| IC50: 0.56 µM (positive potential) | Mouse kidney cells (DCT) (Whole-cell patch clamp) | [17] | ||
| Glycine Hydrazides | GlyH-101 | IC50: 1.4 µM (at +60 mV) | Whole-cell current measurements | [2] |
| IC50: 5.6 µM (at -60 mV) | Whole-cell current measurements | [2] | ||
| Ki: 1.4 µM | Cell-permeable glycinyl hydrazone compound | [11] | ||
| Malonylhydrazides | MalH-PEG-MalH (divalent) | IC50: 0.3 - 1.5 µM | Divalent MalH-PEG-MalH conjugates | [2][18] |
| Pyrimido-pyrrolo-quinoxalinediones | PPQ-102 | IC50: ~90 nM | CFTR-expressing FRT cells (short-circuit current) | [8][19] |
| BPO-27 | IC50: ~8 nM | - | [2] | |
| (R)-BPO-27 | IC50: ~5 nM | Epithelial cell cultures and intestine | [9] | |
| IC50: 4 nM | - | [10][11] | ||
| Sulfonylureas | Glibenclamide | IC50: 11.0 - 12.5 µmol/L | Guinea pig ventricular myocytes (CFTR Cl- currents) | [12][13] |
| IC50: 17 µM | Hi-5 insect cells expressing CFTR | [20] | ||
| IC50: 22 - 38 µmol/L | Epithelial and cardiac channels | [12] |
Note on Off-Target Effects: It is crucial to be aware of potential off-target effects when using CFTR inhibitors. For instance, CFTRinh-172 and GlyH-101 have been shown to inhibit other channels, such as volume-sensitive outwardly rectifying (VSOR) chloride channels and store-operated Ca2+ entry (SOCE), at concentrations used to inhibit CFTR.[1][3][21][22] Glibenclamide also inhibits swelling-activated and Ca2+-activated Cl- channels at higher concentrations.[12][13]
Experimental Protocols for Validating CFTR Inhibition
A variety of robust assays are available to identify and characterize CFTR inhibitors. The choice of assay depends on the specific research question, throughput requirements, and available equipment.
Ussing Chamber Assay
The Ussing chamber technique is a gold-standard method for measuring ion transport across epithelial monolayers.[13][23] It allows for the direct measurement of CFTR-mediated chloride secretion as a short-circuit current (Isc).
Protocol:
-
Cell Culture: Grow a polarized monolayer of epithelial cells (e.g., primary human bronchial epithelial cells, Fischer Rat Thyroid (FRT) cells, or T84 cells) on permeable supports.
-
Chamber Setup: Mount the permeable support in an Ussing chamber, separating the apical and basolateral compartments. Both chambers are filled with a physiological saline solution (e.g., Krebs-Bicarbonate Ringer), warmed to 37°C, and gassed with 95% O2/5% CO2.
-
Equilibration: Allow the system to equilibrate until a stable baseline Isc is achieved.
-
ENaC Inhibition: Add an epithelial sodium channel (ENaC) inhibitor, such as amiloride (10-100 µM), to the apical chamber to block sodium absorption and isolate chloride secretion.[24][25]
-
CFTR Activation: Stimulate CFTR-mediated chloride secretion by adding a cAMP agonist, such as forskolin (10 µM), to the basolateral chamber. This will result in an increase in Isc.
-
Inhibitor Addition: Once the stimulated Isc reaches a plateau, add the this compound to be tested to the apical chamber in a dose-response manner.
-
Data Analysis: The decrease in Isc following inhibitor addition represents the inhibition of CFTR-mediated chloride secretion. Calculate the IC50 value from the dose-response curve.
Patch-Clamp Electrophysiology
Patch-clamp electrophysiology provides detailed information about the activity of individual ion channels, including their conductance and gating kinetics.[23]
Protocol:
-
Cell Preparation: Use cells expressing CFTR, either endogenously or through transfection.
-
Pipette Preparation: Fabricate glass micropipettes with a tip resistance of 2-5 MΩ when filled with an appropriate intracellular solution.
-
Seal Formation: Form a high-resistance seal (giga-seal) between the micropipette and the cell membrane.
-
Configuration:
-
Whole-cell: Rupture the membrane patch to gain electrical access to the entire cell. This allows for the measurement of macroscopic CFTR currents.
-
Excised-patch (inside-out or outside-out): Excise the membrane patch to study single-channel activity in a controlled environment.
-
-
CFTR Activation: Activate CFTR channels by including cAMP and ATP in the pipette (for whole-cell) or bath (for inside-out patch) solution.
-
Inhibitor Application: Perfuse the cell or excised patch with solutions containing different concentrations of the this compound.
-
Data Acquisition and Analysis: Record the resulting currents and analyze changes in current amplitude (for whole-cell) or open probability and single-channel conductance (for single-channel recordings) to determine the mechanism and potency of inhibition.
YFP-Based Halide Efflux/Influx Assay
This cell-based fluorescence assay is well-suited for high-throughput screening of CFTR modulators.[26][27] It utilizes a halide-sensitive yellow fluorescent protein (YFP) to report changes in intracellular halide concentration.
Protocol:
-
Cell Line: Use a cell line stably co-expressing CFTR and a halide-sensitive YFP variant (e.g., YFP-H148Q/I152L).
-
Cell Plating: Plate the cells in a multi-well plate (e.g., 96- or 384-well).
-
Inhibitor Incubation: Pre-incubate the cells with the test compounds (potential inhibitors).
-
CFTR Activation: Stimulate CFTR with a cocktail of agonists, such as forskolin and IBMX.
-
Halide Exchange and Fluorescence Measurement:
-
Influx Assay: Rapidly exchange the extracellular solution with an iodide-containing solution. The influx of iodide through activated CFTR channels quenches the YFP fluorescence.[28][29]
-
Efflux Assay: Pre-load the cells with iodide, then replace the extracellular solution with an iodide-free solution. The efflux of iodide through activated CFTR channels leads to an increase in YFP fluorescence.[30]
-
-
Data Analysis: The rate of fluorescence change is proportional to the CFTR-mediated halide transport. A decrease in the rate of fluorescence change in the presence of a test compound indicates CFTR inhibition.
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes involved in CFTR function and its inhibition can aid in understanding the underlying mechanisms.
CFTR Activation and Inhibition Signaling Pathway
The following diagram illustrates the canonical pathway for CFTR activation by PKA and its subsequent inhibition by different classes of inhibitors.
Caption: CFTR activation by PKA-mediated phosphorylation and ATP binding, and inhibition by different inhibitor classes.
Ussing Chamber Experimental Workflow
This diagram outlines the sequential steps involved in performing a Ussing chamber experiment to assess CFTR inhibition.
References
- 1. Pharmacological inhibitors of the cystic fibrosis transmembrane conductance regulator exert off-target effects on epithelial cation channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. CFTR Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. journals.physiology.org [journals.physiology.org]
- 5. pnas.org [pnas.org]
- 6. benchchem.com [benchchem.com]
- 7. CFTR Channel Pharmacology: Novel Pore Blockers Identified by High-throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Nanomolar Potency Pyrimido-pyrrolo-quinoxalinedione this compound Reduces Cyst Size in a Polycystic Kidney Disease Model - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Benzopyrimido-pyrrolo-oxazine-dione this compound (R)-BPO-27 for antisecretory therapy of diarrheas caused by bacterial enterotoxins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
- 11. CFTR (Inhibitors Agonists Modulators Antagonists) | TargetMol [targetmol.com]
- 12. ahajournals.org [ahajournals.org]
- 13. Inhibitory effects of glibenclamide on cystic fibrosis transmembrane regulator, swelling-activated, and Ca(2+)-activated Cl- channels in mammalian cardiac myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. medchemexpress.com [medchemexpress.com]
- 16. CFTRinh 172 | CFTR | Tocris Bioscience [tocris.com]
- 17. benchchem.com [benchchem.com]
- 18. Nanomolar CFTR inhibition by pore-occluding divalent polyethylene glycol-malonic acid hydrazides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. medchemexpress.com [medchemexpress.com]
- 20. Cystic fibrosis transmembrane conductance regulator (CFTR) confers glibenclamide sensitivity to outwardly rectifying chloride channel (ORCC) in Hi-5 insect cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Revisiting CFTR inhibition: a comparative study of CFTRinh-172 and GlyH-101 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Pharmacological inhibitors of the cystic fibrosis transmembrane conductance regulator exert off-target effects on epithelial cation channels - PMC [pmc.ncbi.nlm.nih.gov]
- 23. cff.org [cff.org]
- 24. benchchem.com [benchchem.com]
- 25. Assays of CFTR Function In Vitro, Ex Vivo and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 26. A Homogeneous Cell-Based Halide-Sensitive Yellow Fluorescence Protein Assay to Identify Modulators of the Cystic Fibrosis Transmembrane Conductance Regulator Ion Channel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. journals.physiology.org [journals.physiology.org]
- 28. Cell-based assay for high-throughput quantitative screening of CFTR chloride transport agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 29. Assays of CFTR Function In Vitro, Ex Vivo and In Vivo [mdpi.com]
- 30. Measurement of halide efflux from cultured and primary airway epithelial cells using fluorescence indicators - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to Thiazolidinone CFTR Inhibitors: Focus on CFTRinh-172
For Researchers, Scientists, and Drug Development Professionals
The cystic fibrosis transmembrane conductance regulator (CFTR) is a pivotal anion channel in epithelial tissues, governing electrolyte and fluid transport. While its dysfunction is the hallmark of cystic fibrosis, its hyperactivation contributes to secretory diarrheas and polycystic kidney disease. Consequently, the development of specific CFTR inhibitors has been a significant area of research. Among these, the thiazolidinone compound, CFTRinh-172 , has emerged as a potent, selective, and widely utilized tool for dissecting CFTR function and as a lead compound for therapeutic development.
This technical guide provides a comprehensive overview of CFTRinh-172 and related thiazolidinone inhibitors, consolidating key quantitative data, detailing essential experimental protocols, and visualizing the underlying mechanisms and workflows.
Mechanism of Action and Specificity
CFTRinh-172 (3-[(3-trifluoromethyl)phenyl]-5-[(4-carboxyphenyl)methylene]-2-thioxo-4-thiazolidinone) is a reversible, voltage-independent inhibitor of the CFTR chloride channel.[1][2][3] Recent cryo-electron microscopy studies have provided a detailed structural basis for its mechanism. CFTRinh-172 binds directly within the CFTR pore, near transmembrane helix 8 (TM8), a critical element linking ATP hydrolysis to channel gating.[4][5][6]
This binding event stabilizes a closed, non-conductive conformation of the channel, effectively obstructing the ion conduction pathway from the extracellular side.[1][4][5] While it functions as a pore blocker, its mechanism is more complex. CFTRinh-172 does not prevent the dimerization of the nucleotide-binding domains (NBDs), a key step in channel activation.[4][5] Instead, it acts allosterically to reduce the rate of ATP turnover, thereby slowing the progression of the channel's gating cycle.[1][4][7] This dual function as both a pore blocker and a gating modulator distinguishes it from typical ion channel inhibitors.[6]
While highly selective for CFTR, some off-target effects have been noted at higher concentrations. For instance, at concentrations above 5 µM, CFTRinh-172 can inhibit the volume-sensitive outwardly rectifying (VSORC) chloride channel.[1][8] However, it does not significantly affect Ca²⁺-activated chloride channels (CaCCs).[2][8]
Quantitative Data
The following tables summarize the key quantitative parameters defining the activity of CFTRinh-172 and its analogs.
Table 1: Inhibitory Potency of CFTRinh-172
| Parameter | Value | Cell Type / Condition | Reference(s) |
| Kᵢ | ~300 nM | FRT cells (Short-circuit current) | [2][9][10][11] |
| Kᵢ | ~0.6 µM | Patch-clamp | [9][12] |
| IC₅₀ | ~0.08 µM | Wild-Type CFTR | [13] |
| IC₅₀ (ΔF508) | ~0.2 µM | ΔF508-CFTR | [12] |
| IC₅₀ (G551D) | ~0.5 µM | G551D-CFTR | [12] |
| IC₅₀ (G1349D) | ~0.5 µM | G1349D-CFTR | [12] |
Table 2: Effects of CFTRinh-172 on CFTR Channel Gating and Kinetics
| Parameter | Effect | Condition | Reference(s) |
| Open Probability (Pₒ) | Reduced by >90% | Wild-Type CFTR | [4][9][12] |
| Unitary Conductance | No change (remains ~8 pS) | Wild-Type CFTR | [9][12] |
| Mean Channel Closed Time | Increased | Wild-Type CFTR | [9][12] |
| Mean Channel Open Time | Reduced five-fold (from 487 ms to 109 ms) | Wild-Type CFTR | [4] |
| ATP Turnover (k_cat_) | Decreased ~4-fold (from 22 to 5.2 ATP/protein/min) | 10 µM CFTRinh-172 | [4][7] |
| ATP Michaelis Constant (Kₘ) | Not significantly changed | 10 µM CFTRinh-172 | [4][7] |
| Reversibility | Fully reversible (t₁/₂ for washout ~5 min) | Short-circuit current | [9] |
Table 3: In Vivo Efficacy of CFTRinh-172
| Animal Model | Toxin | Dose of CFTRinh-172 | Effect on Fluid Secretion | Reference(s) |
| Mouse | Cholera toxin | 250 µg/kg (single IP injection) | >90% reduction over 6 hours | [2][9][14] |
| Rat | Cholera toxin | 200 µg | >90% reduction | [14] |
| Rat | STa E. coli toxin | 200 µg | >70% reduction | [14] |
Table 4: Comparative Properties of CFTRinh-172 Analogs
| Compound | Key Structural Modification | Inhibitory Potency (vs. CFTRinh-172) | Water Solubility (vs. CFTRinh-172) | Reference(s) |
| Tetrazolo-172 | 4-carboxyphenyl replaced with 4-tetrazolophenyl | Slightly reduced (~1 µM) | >10-fold higher (>180 µM) | [15][16] |
| Oxo-172 | Thiazolidinone core replaced with thiazolidinedione | Slightly reduced (~1 µM) | >10-fold higher (>180 µM) | [15][16] |
Signaling Pathways and Workflows
Visualizations of key pathways and experimental procedures provide a clear framework for understanding the context of CFTRinh-172's action and application.
CFTR Activation and Inhibition Pathway
The following diagram illustrates the canonical cAMP-dependent activation pathway of CFTR and the point of intervention by CFTRinh-172.
Caption: CFTR activation pathway and site of inhibition by CFTRinh-172.
Ussing Chamber Experimental Workflow
The Ussing chamber assay is a gold-standard method for measuring ion transport across epithelial monolayers. This workflow outlines the typical sequence of pharmacological additions to isolate and quantify CFTR-specific current.
Caption: Workflow for measuring CFTR activity using the Ussing chamber assay.
YFP-Based Halide Influx Assay Workflow
This high-throughput screening assay measures CFTR activity by monitoring the quenching of a halide-sensitive Yellow Fluorescent Protein (YFP) upon iodide influx.
Caption: High-throughput screening workflow using a YFP-based iodide influx assay.
Experimental Protocols
Detailed methodologies are crucial for the successful application of CFTRinh-172 in research.
Ussing Chamber Assay for CFTR Inhibition
Principle: This electrophysiological technique measures the net ion transport across an epithelial monolayer by measuring the short-circuit current (Isc) required to clamp the transepithelial potential to 0 mV. Changes in Isc in response to specific activators and inhibitors quantify CFTR function.[17]
Methodology:
-
Cell Culture: Grow a polarized epithelial cell monolayer (e.g., primary Human Bronchial Epithelial cells, Calu-3, or FRT cells expressing CFTR) on permeable filter supports (e.g., Transwells®) until a high transepithelial electrical resistance (TEER) is achieved.[13][17]
-
Chamber Setup: Mount the permeable support in an Ussing chamber, separating the apical and basolateral compartments. Fill both chambers with a pre-warmed (37°C) and gassed (95% O₂/5% CO₂) physiological saline solution (e.g., Krebs-Ringer Bicarbonate).[13][18]
-
Equilibration: Allow the system to equilibrate for 20-30 minutes until a stable baseline Isc is achieved.[13][19]
-
ENaC Inhibition: Add amiloride (e.g., 10-100 µM) to the apical chamber to block the epithelial sodium channel (ENaC), thus isolating chloride currents.[1][17][20]
-
CFTR Activation: Once the Isc stabilizes, add a CFTR activation cocktail to the appropriate chamber(s). A common cocktail is Forskolin (e.g., 10-20 µM) and IBMX (e.g., 100 µM) to increase intracellular cAMP.[19][21]
-
CFTR Inhibition: After the stimulated Isc reaches a stable plateau, add CFTRinh-172 cumulatively to the apical chamber to generate a dose-response curve (e.g., concentrations from 0.1 µM to 20 µM). The resulting decrease in Isc represents the CFTR-mediated chloride secretion.[13][18]
-
Data Analysis: Calculate the percentage of inhibition at each concentration of CFTRinh-172 relative to the maximal stimulated current. Fit the data to a dose-response curve to determine the IC₅₀.[22]
High-Throughput Screening (HTS) using YFP-Based Iodide Influx
Principle: This cell-based assay utilizes a halide-sensitive YFP (YFP-H148Q) co-expressed with CFTR. Iodide (I⁻) influx through activated CFTR channels quenches the YFP fluorescence. The rate of quenching is directly proportional to CFTR activity, and inhibition is measured as a reduction in this rate.[2][14]
Methodology:
-
Cell Preparation: Plate Fischer rat thyroid (FRT) cells co-expressing human wild-type CFTR and YFP-H148Q in 96- or 384-well microplates.[10][14]
-
Cell Loading & Washing: After 24-48 hours, wash the cells with a chloride-containing buffer.[14]
-
Compound Addition: Add the CFTR activation cocktail (e.g., 10 µM forskolin, 100 µM IBMX, 25 µM genistein) along with the test compound (CFTRinh-172 or analogs) to the wells.[10]
-
Initiate Influx: Transfer the plate to a fluorescence plate reader. Initiate the assay by injecting an iodide-containing solution into each well.[3][14]
-
Fluorescence Measurement: Measure the YFP fluorescence quenching over time.[14]
-
Data Analysis: Calculate the initial rate of fluorescence decrease (dF/dt). A slower rate of quenching in the presence of a test compound compared to the agonist-only control indicates inhibition of CFTR.[1]
Patch-Clamp Electrophysiology (Excised Inside-Out Patch)
Principle: This technique allows for the direct measurement of ion flow through single CFTR channels in an excised patch of the cell membrane. It provides detailed information on channel open probability (Pₒ), open/closed times, and unitary conductance.[14]
Methodology:
-
Cell Preparation: Use cells expressing CFTR (e.g., CHO or HEK293 cells).
-
Pipette & Solutions: Fabricate glass micropipettes (3-6 MΩ resistance). The pipette (extracellular) solution typically contains N-methyl-D-glucamine (NMDG)-Cl. The bath (intracellular) solution contains NMDG-Cl, MgATP, and the catalytic subunit of Protein Kinase A (PKA).[22][23]
-
Seal Formation: Form a high-resistance (>1 GΩ) "giga-seal" between the micropipette and the cell membrane.[22]
-
Patch Excitation: Retract the pipette to excise the membrane patch, orienting the intracellular face of the channel towards the bath solution.[14]
-
Channel Activation: Activate CFTR channels by perfusing the patch with the ATP- and PKA-containing bath solution. Record baseline single-channel currents.[10][23]
-
Inhibitor Application: Introduce CFTRinh-172 at the desired concentration into the bath solution and continue recording.[24]
-
Data Analysis: Analyze the recordings to determine the effect of CFTRinh-172 on single-channel parameters: Pₒ, mean open time, and mean closed time.[12]
In Vivo Intestinal Fluid Secretion Model (Closed-Loop)
Principle: This model directly assesses the ability of a compound to inhibit secretagogue-induced intestinal fluid secretion in a live animal, providing a measure of in vivo efficacy.[2][14]
Methodology:
-
Animal Preparation: Anesthetize mice or rats. Perform a midline laparotomy to expose the small intestine.[14]
-
Loop Creation: Ligate a section of the jejunum at both ends to create a closed intestinal loop.[14]
-
Toxin Injection: Inject a secretagogue, such as cholera toxin, into the lumen of the sealed loop to induce fluid secretion.[2][14]
-
Compound Administration: Administer CFTRinh-172 or vehicle control, typically via intraperitoneal (IP) injection.[2][14]
-
Incubation: Close the abdomen and allow the animal to recover for a set period (e.g., 6 hours).[2][14]
-
Measurement: Euthanize the animal and re-expose the ligated loop. Excise the loop and measure its length and weight. The fluid accumulation is determined by the ratio of the loop's weight to its length (mg/cm).[14]
-
Data Analysis: Compare the fluid accumulation in the CFTRinh-172-treated group to the vehicle control group to determine the percentage of inhibition.[2]
References
- 1. benchchem.com [benchchem.com]
- 2. JCI - Thiazolidinone CFTR inhibitor identified by high-throughput screening blocks cholera toxin–induced intestinal fluid secretion [jci.org]
- 3. content-assets.jci.org [content-assets.jci.org]
- 4. pnas.org [pnas.org]
- 5. Structural basis for CFTR inhibition by CFTRinh-172 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. biorxiv.org [biorxiv.org]
- 7. researchgate.net [researchgate.net]
- 8. Revisiting CFTR inhibition: a comparative study of CFTRinh-172 and GlyH-101 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. benchchem.com [benchchem.com]
- 11. stemcell.com [stemcell.com]
- 12. Altered channel gating mechanism for CFTR inhibition by a high-affinity thiazolidinone blocker - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. THIAZOLIDINONE CFTR INHIBITORS WITH IMPROVED WATER SOLUBILITY IDENTIFIED BY STRUCTURE-ACTIVITY ANALYSIS - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Thiazolidinone CFTR inhibitors with improved water solubility identified by structure-activity analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Assays of CFTR Function In Vitro, Ex Vivo and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 18. benchchem.com [benchchem.com]
- 19. benchchem.com [benchchem.com]
- 20. journals.physiology.org [journals.physiology.org]
- 21. physiologicinstruments.com [physiologicinstruments.com]
- 22. benchchem.com [benchchem.com]
- 23. rupress.org [rupress.org]
- 24. On the mechanism of CFTR inhibition by a thiazolidinone derivative - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Glycine Hydrazide CFTR Inhibitors: Focus on GlyH-101
For Researchers, Scientists, and Drug Development Professionals
Abstract
The Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) is a crucial anion channel, and its dysfunction is the underlying cause of cystic fibrosis. The glycine hydrazide GlyH-101 is a potent, reversible, and direct inhibitor of the CFTR chloride channel. It acts by occluding the channel pore from the extracellular side, making it a valuable tool for studying CFTR function and a potential therapeutic agent for conditions characterized by excessive CFTR activity, such as secretory diarrheas. This technical guide provides a comprehensive overview of GlyH-101 and related glycine hydrazide inhibitors, including their mechanism of action, structure-activity relationships, key experimental protocols for their study, and the relevant signaling pathways.
Introduction
The Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) is a cAMP- and protein kinase A (PKA)-regulated anion channel located in the apical membrane of epithelial cells.[1] Its primary function is to conduct chloride and bicarbonate ions, playing a vital role in fluid and electrolyte balance across epithelial surfaces.[2] Dysfunctional CFTR leads to cystic fibrosis, a multi-organ genetic disease. Conversely, hyperactivation of CFTR is implicated in the pathophysiology of secretory diarrheas, such as cholera.[3]
Small molecule inhibitors of CFTR are indispensable tools for dissecting its physiological and pathophysiological roles. Glycine hydrazides, particularly GlyH-101, represent a significant class of CFTR inhibitors.[4] Discovered through high-throughput screening, GlyH-101 exhibits a distinct mechanism of action compared to other widely used inhibitors like CFTRinh-172.[3] This guide will delve into the technical details of GlyH-101, providing researchers with the necessary information to effectively utilize this compound in their studies.
Mechanism of Action
GlyH-101 is a direct, pore-occluding blocker of the CFTR channel.[5][6] It binds to a site near the external entrance of the pore, physically obstructing the passage of chloride ions.[5][6] This inhibitory action is rapid and reversible.[4]
An important characteristic of GlyH-101's mechanism is its voltage-dependent block, which results in strong inward rectification of the CFTR chloride current.[4][5] This means that the inhibitory potency of GlyH-101 is greater at positive membrane potentials. The apparent inhibitory constant (Kᵢ) increases as the membrane potential becomes more negative.[4] For instance, the Kᵢ changes from approximately 1.4 µM at +60 mV to 5.6 µM at -60 mV.[4][5] Furthermore, the potency of GlyH-101 is reduced by lowering the extracellular chloride concentration.[4]
Single-channel patch-clamp studies have revealed that GlyH-101 induces fast channel closures within bursts of channel openings, thereby reducing the mean open time of the channel.[4][5] For example, at a holding potential of -60 mV, 5 µM of GlyH-101 can reduce the mean channel open time from 264 to 13 milliseconds.[4][5]
Data Presentation: Quantitative Data Summary
The following tables summarize the key quantitative data for GlyH-101.
Table 1: Inhibitory Potency of GlyH-101 on CFTR
| Parameter | Value | Conditions | Reference |
| Kᵢ | 4.3 µM | Not specified | [6][7] |
| Kᵢ | 1.4 µM | +60 mV | [4][5] |
| Kᵢ | 5.6 µM | -60 mV | [4][5] |
| IC₅₀ | 5.38 µM | VSORC current in PS120 cells | [8] |
| IC₅₀ | 6.26 µM | VSORC current in PCT cells | [8] |
Table 2: Physicochemical and In Vivo Efficacy of GlyH-101
| Parameter | Value/Observation | Reference |
| Water Solubility | ~1 mM | [4] |
| In Vivo Efficacy | ~80% reduction in cholera toxin-induced intestinal fluid secretion (2.5 µg dose) | [4] |
| Reversibility | Rapidly reversible inhibition of forskolin-induced hyperpolarization in mouse nasal potential difference | [4] |
Structure-Activity Relationship (SAR)
Systematic structural modifications of GlyH-101 have elucidated key features for its inhibitory activity. The maximal potency is achieved with the N-(2-naphthalenyl) and 3,5-dibromo-2,4-dihydroxyphenyl substituents.[4]
Table 3: Structure-Activity Relationship of Glycine Hydrazide Analogues
| Modification | Effect on Inhibitory Potency | Reference |
| N-(2-naphthalenyl) group | Maximal potency | [4] |
| 3,5-dibromo-2,4-dihydroxyphenyl group | Maximal potency | [4] |
| Replacement of glycine methylene group with a carbonyl group (oxamic acid hydrazides) | Generally reduced potency | [9] |
| Replacement of nitrogen with oxygen (acetic acid hydrazides) | Generally reduced potency | [9] |
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Whole-Cell Patch-Clamp Electrophysiology
This technique is used to measure the effect of GlyH-101 on CFTR-mediated whole-cell currents.
Materials:
-
Cells expressing CFTR (e.g., FRT, HEK293T, or primary epithelial cells)
-
Patch-clamp amplifier and data acquisition system
-
Borosilicate glass capillaries for pipette fabrication
-
Extracellular solution (in mM): 140 NMDG-Cl, 2 MgCl₂, 2 CaCl₂, 10 HEPES, pH 7.4 with NMDG
-
Intracellular solution (in mM): 140 NMDG-Cl, 2 MgCl₂, 10 HEPES, 1 Mg-ATP, 0.2 Tris-GTP, pH 7.2 with Tris
-
CFTR activators: Forskolin (10 µM), Genistein (30 µM)
-
GlyH-101 stock solution in DMSO
Procedure:
-
Grow cells on glass coverslips to 50-70% confluency.
-
Pull patch pipettes from borosilicate glass capillaries to a resistance of 2-5 MΩ when filled with intracellular solution.
-
Place a coverslip with cells in the recording chamber on the microscope stage and perfuse with extracellular solution.
-
Approach a cell with the patch pipette and form a giga-ohm seal.
-
Rupture the cell membrane to achieve the whole-cell configuration.
-
Hold the cell at a holding potential of -40 mV.
-
Apply voltage steps from -100 mV to +100 mV in 20 mV increments to record baseline currents.
-
Activate CFTR by perfusing the cell with extracellular solution containing forskolin and genistein.
-
Once the CFTR current is stable, perfuse with the activator solution containing the desired concentration of GlyH-101.
-
Record the inhibited currents using the same voltage protocol.
-
To determine the dose-response relationship, apply increasing concentrations of GlyH-101.
Ussing Chamber Assay
This assay measures ion transport across an epithelial monolayer and is the gold standard for studying CFTR function in polarized epithelia.
Materials:
-
Differentiated epithelial cells grown on permeable supports (e.g., Transwell inserts)
-
Ussing chamber system
-
Krebs-Bicarbonate Ringer (KBR) solution (in mM): 115 NaCl, 25 NaHCO₃, 2.4 K₂HPO₄, 1.2 CaCl₂, 1.2 MgCl₂, 0.4 KH₂PO₄, 10 glucose (serosal), 10 mannitol (mucosal), pH 7.4 when gassed with 95% O₂/5% CO₂.
-
Amiloride (ENaC inhibitor)
-
CFTR activators (e.g., 10 µM Forskolin and 100 µM IBMX)
-
GlyH-101
Procedure:
-
Mount the permeable support with the confluent cell monolayer in the Ussing chamber, separating the apical and basolateral chambers.
-
Fill both chambers with pre-warmed and gassed KBR solution.
-
Allow the system to equilibrate for 20-30 minutes to achieve a stable baseline short-circuit current (Isc).
-
Add amiloride (e.g., 10-100 µM) to the apical chamber to block the epithelial sodium channel (ENaC).
-
Once the Isc stabilizes, add the CFTR activation cocktail to both chambers.
-
After the forskolin-stimulated Isc reaches a stable plateau, add GlyH-101 to the apical chamber.
-
The resulting decrease in Isc represents the inhibition of CFTR-mediated chloride secretion.
Iodide Influx Assay
This is a cell-based fluorescence assay used for high-throughput screening of CFTR modulators.
Materials:
-
FRT cells co-expressing human wild-type CFTR and a halide-sensitive yellow fluorescent protein (YFP-H148Q)
-
96- or 384-well black-walled, clear-bottom plates
-
Fluorescence plate reader
-
Chloride-containing buffer (e.g., PBS)
-
Iodide-containing buffer (PBS with Cl⁻ replaced by I⁻)
-
CFTR activation cocktail (e.g., 10 µM forskolin, 100 µM IBMX, 20 µM apigenin)
-
GlyH-101
Procedure:
-
Plate the FRT-CFTR-YFP cells in the multi-well plates and grow to confluence.
-
Wash the cells with chloride-containing buffer.
-
Add the CFTR activation cocktail to the wells and incubate for 15-20 minutes at 37°C.
-
Add GlyH-101 at various concentrations to the wells and incubate for the desired time.
-
Place the plate in the fluorescence plate reader and measure the baseline YFP fluorescence.
-
Rapidly add the iodide-containing buffer to initiate the iodide influx.
-
Monitor the quenching of YFP fluorescence over time. The rate of fluorescence quenching is proportional to the CFTR-mediated iodide influx.
Visualizations: Signaling Pathways and Experimental Workflows
Caption: CFTR Activation and Inhibition by GlyH-101.
Caption: Whole-Cell Patch-Clamp Experimental Workflow.
Caption: Ussing Chamber Experimental Workflow.
Off-Target Effects and Considerations
While GlyH-101 is a potent CFTR inhibitor, it is important to consider its potential off-target effects. Studies have shown that GlyH-101 can also inhibit the volume-sensitive outwardly rectifying (VSORC) chloride channel and the Ca²⁺-dependent chloride channel (CaCC) at concentrations used to inhibit CFTR.[8][10] Therefore, when interpreting data from experiments using GlyH-101, it is crucial to consider the potential contribution of these other channels, and appropriate controls should be included.
Conclusion
GlyH-101 is a valuable pharmacological tool for the study of CFTR. Its well-characterized pore-occluding mechanism, rapid and reversible action, and in vivo efficacy make it suitable for a wide range of applications, from basic research into CFTR structure and function to preclinical studies for the development of anti-secretory therapies. This guide provides a foundational understanding and practical protocols to aid researchers in utilizing GlyH-101 and other glycine hydrazide inhibitors in their work. As with any pharmacological agent, careful consideration of its specificity and potential off-target effects is essential for robust and accurate experimental outcomes.
References
- 1. mdpi.com [mdpi.com]
- 2. content-assets.jci.org [content-assets.jci.org]
- 3. journals.physiology.org [journals.physiology.org]
- 4. benchchem.com [benchchem.com]
- 5. Optimization of a Yellow fluorescent protein-based iodide influx high-throughput screening assay for cystic fibrosis transmembrane conductance regulator (CFTR) modulators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Assays of CFTR Function In Vitro, Ex Vivo and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. A guide to Ussing chamber studies of mouse intestine - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Revisiting CFTR inhibition: a comparative study of CFTRinh-172 and GlyH-101 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
The Pivotal Role of CFTR Inhibitors in Advancing Cystic Fibrosis Research: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The cystic fibrosis transmembrane conductance regulator (CFTR) protein is a crucial anion channel, and its dysfunction is the hallmark of cystic fibrosis (CF). While therapeutic strategies for CF primarily focus on correcting or potentiating mutant CFTR function, CFTR inhibitors have emerged as indispensable tools in the research arena. These molecules, by blocking the normal activity of the CFTR channel, allow for the precise dissection of its physiological roles, the validation of its involvement in various cellular processes, and the creation of CF phenotypes in experimental models. This technical guide provides an in-depth exploration of the core role of CFTR inhibitors in cystic fibrosis research, detailing their mechanisms of action, summarizing key quantitative data, and providing comprehensive experimental protocols for their characterization. Furthermore, it visualizes the intricate signaling pathways and experimental workflows integral to their study.
Introduction to CFTR and the Rationale for Inhibition
The CFTR protein, a member of the ATP-binding cassette (ABC) transporter superfamily, functions as a cAMP-regulated chloride and bicarbonate channel on the apical membrane of epithelial cells.[1][2][3][4] Its primary role is to facilitate transepithelial fluid and electrolyte transport, a process essential for maintaining the hydration of mucosal surfaces in various organs, including the lungs, pancreas, and intestines.[2][4] Loss-of-function mutations in the CFTR gene lead to cystic fibrosis, a life-threatening genetic disorder characterized by the production of thick, sticky mucus.[2][4]
While the ultimate goal in CF therapy is to restore CFTR function, the use of inhibitors to block its activity has proven invaluable for research purposes. CFTR inhibitors serve several key functions in the laboratory:
-
Target Validation: They help confirm that a specific physiological process is indeed mediated by CFTR.
-
Disease Modeling: Pharmacological blockade of CFTR can mimic the CF phenotype in wild-type cells and tissues, providing controlled models to study disease pathogenesis and test therapeutic interventions.[5][6]
-
Structural and Functional Studies: Inhibitors act as molecular probes to investigate the structure of the CFTR pore and understand the mechanisms of channel gating.[1][5]
-
Drug Discovery: They are crucial for developing and validating high-throughput screening assays aimed at identifying CFTR activators and modulators.[4]
Classes and Mechanisms of Action of CFTR Inhibitors
CFTR inhibitors are broadly classified based on their mechanism of action. High-throughput screening has led to the identification of several chemical classes of potent CFTR inhibitors, including thiazolidinones, glycine hydrazides, and quinoxalinediones.[2][4] The two most extensively studied classes are open-channel blockers and allosteric inhibitors.
-
Open-Channel Blockers: These molecules physically obstruct the CFTR pore, preventing the passage of chloride ions.[5] A prime example is the glycine hydrazide, GlyH-101 .[5][7] It binds to a site near the external entrance of the pore, leading to a voltage-dependent block.[5][7]
-
Allosteric Inhibitors: These inhibitors bind to a site on the CFTR protein remote from the pore. This binding event induces a conformational change that leads to channel closure.[1] The thiazolidinone CFTRinh-172 is a well-characterized allosteric inhibitor that binds within the pore near transmembrane helix 8, stabilizing a non-conductive state of the channel.[1][8] This action is associated with a reduction in the channel's ATP hydrolysis rate.[2]
Quantitative Data on Common CFTR Inhibitors
The potency of CFTR inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50) or inhibitory constant (Ki). These values can vary depending on the experimental conditions, cell type, and method of CFTR activation.
| Inhibitor | Chemical Class | Mechanism of Action | Ki / IC50 | Cell Type/System | Reference(s) |
| CFTRinh-172 | Thiazolidinone | Allosteric Inhibitor | Ki ≈ 300 nM | FRT cells (short-circuit current) | [9] |
| Ki ≈ 0.6 µM | Single-channel recording | [9] | |||
| IC50 ≈ 0.5 µM | Wild-type, G551D, G1349D CFTR | [9] | |||
| GlyH-101 | Glycine Hydrazide | Open-Channel Blocker (Pore Occlusion) | Ki ≈ 1.4 µM (+60 mV) to 5.6 µM (-60 mV) | Whole-cell current measurements | [5][7] |
| Ki ≈ 4.3 µM | CFTR-expressing FRT cells | [3][10] | |||
| IC50 ≈ 5.38 - 6.26 µM (on VSORC) | PS120, PCT cells | [7][11] |
Note: It is crucial to be aware of the potential off-target effects of these inhibitors. For instance, both CFTRinh-172 and GlyH-101 have been shown to inhibit other channels, such as the epithelial sodium channel (ENaC) and store-operated calcium entry (SOCE), at concentrations commonly used to block CFTR.[12][13]
Experimental Protocols
High-Throughput Screening (HTS) with YFP-Based Iodide Influx Assay
This assay is a cornerstone for the discovery of CFTR modulators, including inhibitors. It relies on the principle that the fluorescence of a halide-sensitive Yellow Fluorescent Protein (YFP-H148Q/I152L) is quenched upon the influx of iodide through open CFTR channels.[4][14][15]
Protocol:
-
Cell Culture: Plate Fischer Rat Thyroid (FRT) cells stably co-expressing wild-type CFTR and the YFP halide sensor in 96- or 384-well microplates. Culture until confluent.
-
Compound Incubation: Pre-incubate the cells with the test compounds (potential inhibitors) for a defined period (e.g., 10-30 minutes).
-
CFTR Activation: Add a cocktail of CFTR activators, such as forskolin (to increase cAMP), IBMX (a phosphodiesterase inhibitor), and genistein (a potentiator), to maximally open the CFTR channels.[4]
-
Iodide Influx and Fluorescence Measurement: Use a fluorescence plate reader equipped with automated injectors to rapidly add an iodide-containing solution to each well. Simultaneously, measure the time course of YFP fluorescence quenching.
-
Data Analysis: The rate of fluorescence quenching is proportional to the rate of iodide influx and thus to CFTR activity. A decrease in the quenching rate in the presence of a test compound indicates CFTR inhibition.
Ussing Chamber Electrophysiology
The Ussing chamber is the gold standard for measuring transepithelial ion transport and is critical for validating hits from HTS.[16][17] It allows for the direct measurement of CFTR-mediated chloride secretion as a short-circuit current (Isc).
Protocol:
-
Cell Culture: Grow a polarized monolayer of epithelial cells (e.g., primary human bronchial epithelial cells or CFBE41o- cells) expressing CFTR on permeable supports (e.g., Snapwell™ or Transwell® inserts).
-
Chamber Setup: Mount the permeable support between the two halves of the Ussing chamber, separating the apical and basolateral compartments. Fill both chambers with pre-warmed (37°C) and gassed (95% O₂ / 5% CO₂) Ringer's solution.[18]
-
Equilibration and Baseline: Allow the system to equilibrate until a stable baseline Isc is achieved.
-
Pharmacological Manipulation:
-
Add amiloride to the apical chamber to block ENaC and isolate the chloride current.[17][18]
-
Add forskolin and IBMX to both chambers to activate CFTR, resulting in an increase in Isc.[17][18]
-
Once a stable activated current is reached, add the CFTR inhibitor to the apical chamber in a dose-response manner.
-
-
Data Analysis: The decrease in Isc following the addition of the inhibitor reflects the degree of CFTR channel blockade.
Patch-Clamp Electrophysiology
This technique provides high-resolution recording of ion channel activity at the single-channel or whole-cell level, offering detailed insights into the mechanism of inhibition.[19][20][21]
Protocol (Whole-Cell Configuration):
-
Cell Preparation: Culture cells expressing CFTR on glass coverslips.
-
Pipette and Solutions: Use a glass micropipette filled with an appropriate intracellular solution and an extracellular bath solution.
-
Seal Formation: Form a high-resistance (>1 GΩ) "giga-seal" between the micropipette tip and the cell membrane.
-
Whole-Cell Access: Rupture the membrane patch within the pipette tip to gain electrical access to the cell's interior.
-
Voltage Clamp and Recording: Clamp the membrane potential at a holding potential (e.g., -40 mV) and apply voltage steps to elicit CFTR currents.[19]
-
CFTR Activation and Inhibition: Activate CFTR using forskolin and/or other agonists perfused into the bath. Once a stable current is recorded, apply the this compound to the bath and record the change in current.
-
Data Analysis: Analyze the current-voltage (I-V) relationship and the kinetics of the current inhibition to understand the mechanism of the inhibitor (e.g., voltage dependence).
Western Blotting for CFTR Protein Analysis
Western blotting is used to assess the expression and maturation state of the CFTR protein.[22][23][24][25] CFTR exists in an immature, core-glycosylated form (Band B) in the endoplasmic reticulum and a mature, complex-glycosylated form (Band C) that has trafficked to the plasma membrane.[22][25]
Protocol:
-
Protein Extraction: Lyse cells in a suitable buffer (e.g., RIPA buffer) to extract total protein.[22][23]
-
Protein Quantification: Determine the protein concentration of the lysates using a standard assay (e.g., BCA assay).
-
SDS-PAGE: Separate equal amounts of protein by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE). Use a low percentage acrylamide gel (e.g., 6-7%) due to the large size of the CFTR protein.[24]
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., nitrocellulose or PVDF).[24]
-
Immunoblotting:
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate with a primary antibody specific to CFTR.
-
Wash and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
-
Detection: Use an enhanced chemiluminescence (ECL) substrate to visualize the protein bands with a chemiluminescence detection system.[22]
-
Analysis: Quantify the intensity of Bands B and C to assess the effects of inhibitors or other treatments on CFTR expression and trafficking.
Visualization of Signaling Pathways and Experimental Workflows
CFTR Activation Signaling Pathway
The primary pathway for CFTR activation involves its phosphorylation by Protein Kinase A (PKA) following an increase in intracellular cyclic AMP (cAMP).
References
- 1. pnas.org [pnas.org]
- 2. benchchem.com [benchchem.com]
- 3. axonmedchem.com [axonmedchem.com]
- 4. CFTR Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of glycine hydrazide pore-occluding CFTR inhibitors: mechanism, structure-activity analysis, and in vivo efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. CFTR inhibition mimics the cystic fibrosis inflammatory profile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Revisiting CFTR inhibition: a comparative study of CFTRinh-172 and GlyH-101 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Structural basis for CFTR inhibition by CFTRinh-172 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. caymanchem.com [caymanchem.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. Pharmacological inhibitors of the cystic fibrosis transmembrane conductance regulator exert off-target effects on epithelial cation channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. journals.physiology.org [journals.physiology.org]
- 15. Cell-based assay for high-throughput quantitative screening of CFTR chloride transport agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. physiologicinstruments.com [physiologicinstruments.com]
- 17. Assays of CFTR Function In Vitro, Ex Vivo and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 18. benchchem.com [benchchem.com]
- 19. Frontiers | Development of Automated Patch Clamp Technique to Investigate CFTR Chloride Channel Function [frontiersin.org]
- 20. Development of Automated Patch Clamp Technique to Investigate CFTR Chloride Channel Function - PMC [pmc.ncbi.nlm.nih.gov]
- 21. docs.axolbio.com [docs.axolbio.com]
- 22. benchchem.com [benchchem.com]
- 23. webpages.ciencias.ulisboa.pt [webpages.ciencias.ulisboa.pt]
- 24. Western Blot | CFTR Antibody Distribution Program [cftrantibodies.web.unc.edu]
- 25. CFTR Assays | Cystic Fibrosis Foundation [cff.org]
Navigating CFTR Modulation: An In-depth Technical Guide to Inhibitors, Correctors, and Potentiators
For Researchers, Scientists, and Drug Development Professionals
The cystic fibrosis transmembrane conductance regulator (CFTR) protein is a crucial ion channel responsible for fluid and electrolyte balance across epithelial surfaces. Malfunctions in CFTR due to genetic mutations lead to cystic fibrosis (CF), a multi-organ disease. The advent of CFTR modulator therapies has revolutionized CF treatment by directly targeting the defective protein. This technical guide provides a comprehensive overview of the three main classes of CFTR modulators: inhibitors, correctors, and potentiators, detailing their mechanisms of action, key examples with quantitative data, and the experimental protocols used for their characterization.
Core Concepts: Differentiating CFTR Modulator Classes
CFTR modulators are small molecules designed to counteract the molecular defects caused by CF-causing mutations. They are broadly categorized based on their distinct mechanisms of action.
-
CFTR Inhibitors: These molecules block the CFTR channel pore, preventing the flow of chloride and bicarbonate ions. While counterintuitive for CF therapy, CFTR inhibitors are valuable research tools to study CFTR function and are being investigated for therapeutic applications in diseases characterized by excessive CFTR activity, such as secretory diarrheas and polycystic kidney disease.
-
CFTR Correctors: This class of drugs addresses the most common CF-causing mutation, F508del, which results in a misfolded CFTR protein that is retained in the endoplasmic reticulum (ER) and targeted for premature degradation. Correctors act as chaperones, aiding in the proper folding of the mutant CFTR protein, thereby enabling its trafficking to the cell surface.
-
CFTR Potentiators: Once the CFTR protein is at the cell surface, potentiators work to enhance the channel's opening probability (gating). This is particularly beneficial for mutations that result in a properly localized but functionally impaired channel that does not open efficiently.
The interplay between these modulator classes is crucial for treating patients with mutations like F508del, where a combination of a corrector (to get the protein to the surface) and a potentiator (to make the protein function) is required for maximal therapeutic benefit.
Quantitative Data on CFTR Modulators
The efficacy of CFTR modulators is quantified by their concentration-dependent effects in various assays. For inhibitors, the half-maximal inhibitory concentration (IC50) is a key parameter, while for correctors and potentiators, the half-maximal effective concentration (EC50) is used.
Table 1: Quantitative Data for CFTR Inhibitors
| Compound | Class | Assay Type | Cell Line/System | IC50 | Citation(s) |
| CFTRinh-172 | Thiazolidinone | Electrophysiology (Patch Clamp) | Human WT-CFTR | 0.08 ± 0.01 µM | [1] |
| CFTRinh-172 | Thiazolidinone | Electrophysiology (Patch Clamp) | K95A-CFTR | 0.85 ± 0.05 µM | [1] |
| CFTRinh-172 | Thiazolidinone | Electrophysiology (Patch Clamp) | M348K-CFTR | 0.52 ± 0.06 µM | [1] |
| CFTRinh-172 | Thiazolidinone | Electrophysiology (Patch Clamp) | T1142I-CFTR | 1.49 ± 0.07 µM | [1] |
| GlyH-101 | Glycine Hydrazide | Electrophysiology (Patch Clamp) | Mouse Kidney Cells (CFTR-mediated Cl⁻ currents) | 0.87 µM (positive potentials) - 3 µM (negative potentials) | [2] |
Table 2: Quantitative Data for CFTR Correctors
| Compound | Class | Assay Type | Cell Line/System | EC50 | Citation(s) |
| Lumacaftor (VX-809) | Corrector | Chloride Secretion (Human Bronchial Epithelial Cells) | F508del-CFTR HBE cells | 81 ± 19 nM | [3] |
| Tezacaftor (VX-661) | Corrector | Sweat Chloride (in vivo) | Patients with CF | 0.5 µg/mL | [4] |
| Elexacaftor (VX-445) | Corrector | In vitro | Not specified | 0.99 µg/mL | [5] |
Table 3: Quantitative Data for CFTR Potentiators
| Compound | Class | Assay Type | Cell Line/System | EC50/K₀.₅ | Citation(s) |
| Ivacaftor (VX-770) | Potentiator | Electrophysiology (Patch Clamp) | WT-CFTR | 0.49 ± 0.15 nM (K₀.₅) | [6] |
| Ivacaftor (VX-770) | Potentiator | Electrophysiology (Patch Clamp) | G551D-CFTR | ~1.5 nM (K₀.₅) | [6] |
| Ivacaftor (VX-770) | Potentiator | Electrophysiology (Patch Clamp) | F508del-CFTR | ~1.5 nM (K₀.₅) | [6] |
| GLPG1837 | Potentiator | YFP Halide Assay | F508del-CFTR | 3.5 ± 0.2 nM | [4] |
| GLPG1837 | Potentiator | TECC | G551D/F508del primary HBE cells | 159 nM | [4] |
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes and experimental methodologies is crucial for a deeper understanding of CFTR modulation. The following diagrams, rendered using the DOT language, illustrate key pathways and workflows.
Detailed Experimental Protocols
Reproducible and standardized protocols are the bedrock of drug discovery and development. The following sections provide detailed methodologies for key experiments used to characterize CFTR modulators.
Ussing Chamber Assay for Transepithelial Chloride Secretion
The Ussing chamber is the gold standard for measuring ion transport across epithelial monolayers. This assay directly quantifies CFTR-mediated chloride secretion.
Materials:
-
Polarized epithelial cell monolayers (e.g., primary human bronchial epithelial cells, CFBE41o- cells) cultured on permeable supports (e.g., Transwell®).
-
Ussing chamber system with voltage-clamp amplifier.
-
Ringer's solution (e.g., 120 mM NaCl, 25 mM NaHCO₃, 3.3 mM KH₂PO₄, 0.8 mM K₂HPO₄, 1.2 mM MgCl₂, 1.2 mM CaCl₂, 10 mM Glucose), continuously gassed with 95% O₂/5% CO₂ at 37°C.
-
CFTR modulators (inhibitors, correctors, potentiators) and other pharmacological agents (e.g., amiloride, forskolin, IBMX).
Procedure:
-
Cell Culture: Seed epithelial cells on permeable supports and culture until a confluent monolayer with high transepithelial electrical resistance (TEER) is formed. For corrector studies, pre-incubate the cells with the corrector compound for 24-48 hours.
-
Chamber Setup: Assemble the Ussing chamber and equilibrate with pre-warmed and gassed Ringer's solution to 37°C.
-
Mounting: Carefully excise the permeable support with the cell monolayer and mount it between the two halves of the Ussing chamber.
-
Equilibration: Allow the system to equilibrate for 15-30 minutes until a stable baseline short-circuit current (Isc) is achieved.
-
Pharmacological Additions:
-
Add amiloride (e.g., 10 µM) to the apical chamber to block the epithelial sodium channel (ENaC) and isolate chloride currents.
-
To measure CFTR-mediated chloride secretion, stimulate the cells with a cAMP agonist cocktail (e.g., 10 µM forskolin and 100 µM IBMX) added to both chambers.
-
For potentiator studies, add the potentiator to the apical chamber following cAMP stimulation.
-
To confirm that the measured current is CFTR-specific, add a CFTR inhibitor (e.g., 10 µM CFTRinh-172) at the end of the experiment.
-
-
Data Analysis: Record the changes in Isc in response to each pharmacological agent. The magnitude of the forskolin-stimulated, inhibitor-sensitive current reflects CFTR activity.
Single-Channel Patch-Clamp Electrophysiology
Patch-clamp electrophysiology allows for the direct measurement of the activity of individual CFTR channels, providing insights into channel gating (open probability, open and closed times) and conductance.
Materials:
-
Cells expressing CFTR (e.g., HEK293, CHO cells).
-
Patch-clamp rig with an amplifier, micromanipulator, and data acquisition system.
-
Borosilicate glass capillaries for pulling patch pipettes.
-
Pipette solution (extracellular): e.g., 140 mM N-methyl-D-glucamine (NMDG)-Cl, 2 mM MgCl₂, 5 mM TES, pH 7.4.
-
Bath solution (intracellular): e.g., 140 mM NMDG-Cl, 2 mM MgCl₂, 5 mM TES, 1 mM EGTA, pH 7.4.
-
ATP, Protein Kinase A (PKA) catalytic subunit, and CFTR modulators.
Procedure:
-
Cell Preparation: Plate cells at a low density to allow for easy access to individual cells.
-
Pipette Preparation: Pull and fire-polish borosilicate glass capillaries to create patch pipettes with a resistance of 3-5 MΩ.
-
Seal Formation: Approach a cell with the patch pipette and apply gentle suction to form a high-resistance (>1 GΩ) seal (cell-attached configuration).
-
Excised Patch Formation: Excise the patch of membrane to obtain an inside-out configuration, exposing the intracellular face of the membrane to the bath solution.
-
Channel Activation: To activate CFTR, perfuse the bath with a solution containing the catalytic subunit of PKA (e.g., 75 nM) and ATP (e.g., 1 mM).
-
Modulator Application: To study the effect of modulators, perfuse the bath with solutions containing the desired concentrations of the inhibitor, corrector (for rescued channels), or potentiator.
-
Data Acquisition and Analysis: Record single-channel currents at a fixed holding potential (e.g., -50 mV). Analyze the data to determine the single-channel amplitude (i), open probability (Po), and mean open and closed times.
Cell Surface Biotinylation Assay for CFTR Trafficking
This biochemical assay is used to quantify the amount of CFTR protein present at the cell surface, providing a direct measure of the effectiveness of corrector compounds.
Materials:
-
Cells expressing a tagged version of CFTR (e.g., HA-tagged).
-
Sulfo-NHS-SS-Biotin (a membrane-impermeable biotinylation reagent).
-
Lysis buffer (e.g., RIPA buffer) with protease inhibitors.
-
Streptavidin-agarose beads.
-
Reagents for SDS-PAGE and Western blotting.
-
Anti-tag antibody (e.g., anti-HA).
Procedure:
-
Cell Treatment: Treat cells with corrector compounds for the desired time (e.g., 24-48 hours).
-
Biotinylation: Place cells on ice and wash with ice-cold PBS. Incubate the cells with Sulfo-NHS-SS-Biotin in PBS for 30 minutes at 4°C to label cell surface proteins.
-
Quenching: Quench the biotinylation reaction by washing with a quenching buffer (e.g., PBS containing glycine or Tris).
-
Cell Lysis: Lyse the cells in lysis buffer and clarify the lysate by centrifugation.
-
Streptavidin Pulldown: Incubate a portion of the cell lysate with streptavidin-agarose beads to capture biotinylated (cell surface) proteins.
-
Western Blotting: Elute the captured proteins from the beads and analyze the eluate and a sample of the total cell lysate by SDS-PAGE and Western blotting using an anti-tag antibody.
-
Quantification: Quantify the band intensities to determine the ratio of cell surface CFTR to total CFTR. An increase in this ratio in corrector-treated cells indicates improved trafficking.
Pulse-Chase Assay for CFTR Protein Stability
This metabolic labeling technique is used to determine the half-life of the CFTR protein, providing insights into its stability and the effects of correctors on preventing its premature degradation.
Materials:
-
Cells expressing CFTR.
-
Methionine/cysteine-free medium.
-
³⁵S-methionine/cysteine labeling mix.
-
Chase medium (complete medium with excess unlabeled methionine and cysteine).
-
Lysis buffer and reagents for immunoprecipitation and SDS-PAGE.
-
Anti-CFTR antibody.
Procedure:
-
Starvation: Incubate cells in methionine/cysteine-free medium for 30-60 minutes to deplete intracellular pools of these amino acids.
-
Pulse: Replace the starvation medium with medium containing ³⁵S-methionine/cysteine and incubate for a short period (e.g., 30 minutes) to label newly synthesized proteins.
-
Chase: Remove the labeling medium and add chase medium. Collect cell samples at various time points (e.g., 0, 1, 2, 4, 8 hours).
-
Immunoprecipitation: Lyse the cells at each time point and immunoprecipitate CFTR using a specific antibody.
-
SDS-PAGE and Autoradiography: Analyze the immunoprecipitated samples by SDS-PAGE and visualize the radiolabeled CFTR bands by autoradiography or phosphorimaging.
-
Data Analysis: Quantify the intensity of the CFTR bands at each time point. Plot the band intensity versus time and fit the data to an exponential decay curve to determine the half-life of the protein. An increased half-life in the presence of a corrector indicates enhanced protein stability.
Conclusion
The development of CFTR inhibitors, correctors, and potentiators represents a paradigm shift in the treatment of cystic fibrosis, moving from symptom management to targeting the underlying molecular defect. A thorough understanding of their distinct mechanisms of action, coupled with robust and reproducible experimental methodologies, is paramount for the continued advancement of CFTR modulator therapies. This guide provides a foundational resource for researchers and drug development professionals in this dynamic and impactful field.
References
- 1. Allosteric inhibition of CFTR gating by CFTRinh-172 binding in the pore - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Revisiting CFTR inhibition: a comparative study of CFTRinh-172 and GlyH-101 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Therapeutic Drug Monitoring of Ivacaftor, Lumacaftor, Tezacaftor, and Elexacaftor in Cystic Fibrosis: Where Are We Now? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cystic fibrosis drug ivacaftor stimulates CFTR channels at picomolar concentrations | eLife [elifesciences.org]
Unraveling the Molecular Targets of CFTR Modulators: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The cystic fibrosis transmembrane conductance regulator (CFTR) protein, a pivotal ion channel, governs chloride and bicarbonate transport across epithelial surfaces. Its malfunction, stemming from genetic mutations, leads to cystic fibrosis (CF), a multi-organ disease. The advent of CFTR modulators—small molecules that directly target the defective protein—has revolutionized CF therapy. This technical guide delves into the core molecular targets of specific CFTR inhibitors, providing a comprehensive resource for researchers and drug development professionals. We will explore the binding sites, mechanisms of action, and the intricate signaling pathways influenced by these compounds, complemented by detailed experimental protocols and quantitative data.
The CFTR Protein: A Complex Molecular Machine
The CFTR protein is a member of the ATP-binding cassette (ABC) transporter superfamily, comprising five domains: two membrane-spanning domains (MSD1 and MSD2), two nucleotide-binding domains (NBD1 and NBD2), and a unique regulatory (R) domain.[1] Each domain plays a critical role in the protein's function as an ATP-gated anion channel.[2]
-
Membrane-Spanning Domains (MSD1 and MSD2): These domains form the channel pore through which chloride and bicarbonate ions traverse the cell membrane.[3] They are composed of six alpha-helices each.[4]
-
Nucleotide-Binding Domains (NBD1 and NBD2): These cytoplasmic domains bind and hydrolyze ATP to control the channel's gating cycle (opening and closing).[2] The most common CF-causing mutation, F508del, is located in NBD1.[5]
-
Regulatory (R) Domain: This domain contains multiple phosphorylation sites for protein kinase A (PKA). Phosphorylation of the R-domain is a prerequisite for channel activation.[1]
Classes of CFTR Modulators and Their Molecular Targets
CFTR modulators are broadly categorized into correctors and potentiators, each addressing distinct molecular defects. More recently, other classes like amplifiers and stabilizers have also emerged.[6]
Correctors: Rescuing Protein Folding and Trafficking
Correctors are small molecules that rescue misfolded CFTR proteins, facilitating their proper trafficking from the endoplasmic reticulum (ER) to the cell surface.[7] The majority of CFTR mutations, including the prevalent F508del, result in a protein that is recognized by the cell's quality control machinery and targeted for premature degradation via the ubiquitin-proteasome pathway.[1] Correctors act as pharmacological chaperones to stabilize the protein structure.
Key Corrector Classes and Binding Sites:
-
Class I Correctors (e.g., Lumacaftor/VX-809, Tezacaftor/VX-661): These correctors are known to bind to the MSD1 domain of the CFTR protein.[8][9] Cryo-electron microscopy (cryo-EM) studies have revealed that VX-809 and VX-661 bind within a pocket in MSD1.[2][9] Computational studies suggest that the F508del mutation may expose a novel binding site in NBD1, and that correctors might bind to both MSD1 and NBD1 to synergistically rescue the protein.[2] Key residues implicated in the binding of Class I correctors include F374 and L375 in MSD1.[10]
-
Class III Correctors (e.g., Elexacaftor/VX-445): Elexacaftor functions as a dual-acting corrector and has a distinct binding site from Class I correctors. It binds to an allosteric site on the CFTR protein, further facilitating its proper folding and function.[11]
Potentiators: Enhancing Channel Gating
Potentiators are designed to increase the open probability (gating) of CFTR channels that are already present at the cell surface.[7] They are particularly effective for mutations that impair channel gating (Class III mutations) or for corrected F508del-CFTR, which still exhibits a gating defect.
Key Potentiator Classes and Binding Sites:
-
Ivacaftor (VX-770): The first-in-class potentiator, ivacaftor, binds directly to the CFTR protein at an allosteric site.[12] Cryo-EM and photoaffinity labeling studies have identified the binding site for ivacaftor in a cleft formed by transmembrane helices 4, 5, and 8 at the protein-lipid interface.[8][13] Specific amino acid residues identified as being part of or near the ivacaftor binding site include Y304, F312, and F931.[13][14] Ivacaftor is thought to potentiate the channel by decoupling the gating cycle from ATP hydrolysis.[15]
Inhibitors: Blocking Channel Function
In contrast to modulators that restore function, CFTR inhibitors block the channel's activity. These are valuable research tools for studying CFTR function and have potential therapeutic applications in conditions of CFTR hyperactivation, such as secretory diarrheas.[14]
Key Inhibitor Classes and Sites of Action:
-
Thiazolidinones (e.g., CFTRinh-172): These inhibitors act on the cytoplasmic side of the CFTR protein.[14] Mutagenesis studies suggest that CFTRinh-172 binds at or near arginine-347.[14]
-
Glycine Hydrazides (e.g., GlyH-101): These compounds target the extracellular pore of the CFTR channel, acting as open-channel blockers.[14]
Quantitative Data on CFTR Modulators
The efficacy and potency of CFTR modulators are quantified by various parameters, including the half-maximal effective concentration (EC50) for potentiators and correctors, and the half-maximal inhibitory concentration (IC50) for inhibitors. The inhibition constant (Ki) provides a measure of the binding affinity of an inhibitor.
| Compound | Class | Target/Mutation | EC50/IC50 | Reference |
| Ivacaftor (VX-770) | Potentiator | G551D-CFTR | ~100 nM (EC50) | [7] |
| F508del-CFTR | Modest potentiation | [16] | ||
| Lumacaftor (VX-809) | Corrector | F508del-CFTR | ~80 nM (EC50) | [7] |
| Tezacaftor (VX-661) | Corrector | F508del-CFTR | Not specified | |
| Elexacaftor (VX-445) | Corrector | F508del-CFTR | Not specified | |
| CFTRinh-172 | Inhibitor | Wild-type CFTR | ~300 nM (IC50) | [17] |
| GlyH-101 | Inhibitor | Wild-type CFTR | Not specified | |
| BPO-27 | Inhibitor | Wild-type CFTR | Not specified | [17] |
Note: The EC50 and IC50 values can vary depending on the experimental system and conditions.
Signaling Pathways Modulated by CFTR Inhibitors
The function of CFTR is intricately regulated by a network of signaling pathways. CFTR modulators can directly and indirectly influence these pathways.
cAMP/PKA Signaling Pathway
The canonical pathway for CFTR activation involves the cyclic AMP (cAMP) and Protein Kinase A (PKA) signaling cascade. Hormonal or neurotransmitter stimulation of G-protein coupled receptors (GPCRs) activates adenylyl cyclase, leading to an increase in intracellular cAMP. cAMP then activates PKA, which directly phosphorylates the R-domain of CFTR, a prerequisite for channel gating.[18]
References
- 1. Degradation of CFTR by the ubiquitin-proteasome pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. academic.oup.com [academic.oup.com]
- 4. Radioligand binding methods: practical guide and tips - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. youtube.com [youtube.com]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. research.manchester.ac.uk [research.manchester.ac.uk]
- 8. CFTR Degradation: Cross-talk between the Ubiquitylation and SUMOylation Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Ubiquitination and Degradation of CFTR by the E3 Ubiquitin Ligase MARCH2 through Its Association with Adaptor Proteins CAL and STX6 | PLOS One [journals.plos.org]
- 11. Effect of CFTR Modulators on Oxidative Stress and Autophagy in Non-CFTR-Expressing Cells [mdpi.com]
- 12. mdpi.com [mdpi.com]
- 13. Identification of binding sites for ivacaftor on the cystic fibrosis transmembrane conductance regulator - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Identifying the molecular target sites for CFTR potentiators GLPG1837 and VX-770 - PMC [pmc.ncbi.nlm.nih.gov]
- 15. GraphViz Examples and Tutorial [graphs.grevian.org]
- 16. Purification of the Cystic Fibrosis Transmembrane Conductance Regulator Protein Expressed in Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Cystic fibrosis transmembrane conductance regulator Inhibitors (IC50, Ki) | AAT Bioquest [aatbio.com]
- 18. researchgate.net [researchgate.net]
Unraveling the Allosteric Inhibition of CFTR: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) is a unique member of the ATP-binding cassette (ABC) transporter superfamily that functions as an ion channel.[1][2] Its role in mediating chloride and bicarbonate transport across epithelial cell membranes is crucial for maintaining fluid homeostasis in various organs, including the lungs, pancreas, and intestines.[3] Dysregulation of CFTR function due to mutations leads to the genetic disease cystic fibrosis, while its hyperactivation can contribute to secretory diarrheas and polycystic kidney disease.[4][5] Consequently, the pharmacological modulation of CFTR, including its inhibition, is of significant therapeutic interest. This technical guide provides an in-depth exploration of the allosteric inhibition of CFTR, focusing on the mechanisms of action, binding sites of inhibitors, and the experimental methodologies used to study these interactions.
The CFTR Gating Cycle: A Symphony of Allosteric Regulation
The function of CFTR as an ion channel is tightly regulated by a complex series of conformational changes known as the gating cycle. This process is a prime example of allosteric regulation, where events at one part of the protein, such as ligand binding, influence actions at a distant site, namely the opening and closing of the ion pore.[1][6][7]
The gating cycle is primarily controlled by two key events:
-
Phosphorylation of the Regulatory (R) Domain: The cytosolic R domain is a unique feature of CFTR.[4] For the channel to become active, the R domain must be phosphorylated by cAMP-dependent protein kinase A (PKA).[2][8] This phosphorylation event is thought to cause a conformational change that removes the R domain from an inhibitory position, allowing the nucleotide-binding domains (NBDs) to interact.[4]
-
ATP Binding and Hydrolysis at the Nucleotide-Binding Domains (NBDs): CFTR possesses two NBDs, NBD1 and NBD2. The binding of ATP to these domains promotes their dimerization, a conformational change that is tightly coupled to the opening of the channel pore.[1][6][9] Subsequent hydrolysis of ATP, primarily at NBD2, leads to the dissociation of the NBD dimer and closure of the pore.[10][11]
This intricate interplay of phosphorylation and nucleotide binding highlights the inherent allosteric nature of CFTR regulation.[1][12]
Signaling Pathway for CFTR Activation and Gating
Caption: A diagram illustrating the canonical signaling pathway for CFTR channel activation.
Mechanisms of Allosteric Inhibition
Allosteric inhibitors of CFTR do not directly block the ion-conducting pore in the manner of a simple plug. Instead, they bind to a site on the protein distinct from the pore and induce a conformational change that prevents the channel from opening or facilitates its closure.[13] This can occur through several mechanisms:
-
Interference with ATP-dependent gating: Some allosteric inhibitors interfere with the binding of ATP to the NBDs or prevent the subsequent dimerization of the NBDs, which is essential for channel opening.[13][14]
-
Stabilization of the closed state: Allosteric inhibitors can bind to a conformation of the protein that is incompatible with an open pore, thereby shifting the equilibrium towards the closed state.
-
Modulation of the gating kinetics: These inhibitors can alter the rates of channel opening and closing, leading to a net decrease in the time the channel spends in the open, conducting state.
A notable example is the thiazolidinone derivative CFTRinh-172 . While it binds within the channel pore, its primary inhibitory mechanism is allosteric.[4][5] Cryo-electron microscopy (cryo-EM) studies have revealed that CFTRinh-172 binding stabilizes a non-conductive state of the pore by inducing conformational changes in the transmembrane helices, particularly TM8, which is a critical link between ATP hydrolysis and channel gating.[4][10][15] This dual action as both a pore blocker and a gating modulator distinguishes it from classical channel blockers.[15]
Another well-studied compound is genistein , which at high concentrations acts as an allosteric inhibitor by interfering with ATP-dependent channel gating at the NBDs.[13][14]
Interestingly, some compounds can act as both potentiators and inhibitors depending on the context. For instance, ivacaftor (VX-770) , a well-known potentiator of CFTR, can exhibit inhibitory effects at higher concentrations or in combination with other modulators.[16] Recent studies have also identified novel inhibitors that bind to the same allosteric site as potentiators, highlighting the complex nature of pharmacological modulation of CFTR.[16][17]
Allosteric Binding Sites
The identification of allosteric binding sites is crucial for the rational design of novel CFTR inhibitors. Cryo-EM has been instrumental in elucidating the binding pockets of several modulators.
-
CFTRinh-172 Binding Site: This inhibitor binds within the inner vestibule of the CFTR pore, interacting with residues from transmembrane segments (TMs) 1, 6, 8, 9, and 12.[4][5] The binding involves both hydrophobic interactions and a salt bridge.[4][5] The conformational changes induced upon binding extend to the extracellular segments of TMs 1, 8, and 12, underscoring the allosteric nature of its inhibitory effect.[4]
-
Potentiator/Inhibitor Binding Site: A distinct allosteric site, located within the transmembrane domain at a "hinge" region important for gating, has been identified as the binding site for the potentiator ivacaftor.[16] Importantly, this site can also be occupied by inhibitory molecules, demonstrating that this pocket is a hotspot for allosteric modulation of CFTR activity.[16][17]
-
Other Potential Allosteric Sites: Computational and experimental studies have proposed several other potential allosteric binding sites on CFTR, including sites on the membrane-spanning domains (MSDs) and nucleotide-binding domains (NBDs).[18][19] For example, the interface between NBD1 and intracellular loop 4 (ICL4) is a critical region for CFTR stability and function, and molecules targeting this site could allosterically modulate channel activity.[12]
Logical Relationship of CFTR Domains and Allosteric Inhibitor Binding Sites
Caption: A diagram showing the domains of the CFTR protein and the binding sites of various allosteric inhibitors.
Quantitative Data on Allosteric Inhibitors
The efficacy of allosteric inhibitors is typically quantified by parameters such as the half-maximal inhibitory concentration (IC50) and the equilibrium dissociation constant (Kd). The following table summarizes available quantitative data for some of the discussed inhibitors.
| Inhibitor | Target/Binding Site | Assay Type | Measured Parameter | Value | Reference |
| CFTRinh-172 | Within the pore, interacting with TMs 1, 6, 8, 9, 12 | Electrophysiology | Open Probability Reduction | WT: from 0.21 to 0.007 | [15] |
| CFTRinh-172 | Within the pore, interacting with TMs 1, 6, 8, 9, 12 | Iodide flux assay | IC50 | ~5 µM | [20] |
| (R)-'853' | Potentiator-binding site (hinge region) | Electrophysiology | Current Reduction | 0.89-fold decrease | [16] |
| Genistein | NBDs | Electrophysiology | Inhibition | Concentration-dependent | [13][14] |
Experimental Protocols for Studying Allosteric Inhibition
A variety of sophisticated techniques are employed to investigate the allosteric inhibition of CFTR.
Patch-Clamp Electrophysiology
This is the gold standard technique for studying ion channel function with high resolution.[21][22] It allows for the direct measurement of ion currents through single or multiple CFTR channels in a cell membrane.
Detailed Methodology:
-
Cell Culture: Cells heterologously expressing the CFTR channel of interest (e.g., Chinese Hamster Ovary (CHO) or Baby Hamster Kidney (BHK) cells) are cultured on glass coverslips.[16][21]
-
Pipette Preparation: Borosilicate glass capillaries are pulled to create micropipettes with a tip diameter of ~1-2 µm. The pipette is filled with an appropriate intracellular solution.
-
Seal Formation: The micropipette is brought into contact with the cell membrane, and gentle suction is applied to form a high-resistance "giga-seal" (>1 GΩ).
-
Configuration:
-
Whole-cell configuration: The membrane patch under the pipette tip is ruptured, allowing for the measurement of the total current from all channels in the cell.
-
Inside-out configuration: The pipette is pulled away from the cell after seal formation, excising a patch of membrane with the intracellular side facing the bath solution. This configuration is ideal for studying the effects of intracellularly applied compounds and the role of ATP.[16][23]
-
-
Data Acquisition: The membrane potential is clamped at a specific voltage, and the resulting current is recorded. CFTR channels are typically activated by adding PKA and ATP to the bath solution (for inside-out patches) or including them in the pipette solution (for whole-cell recordings).
-
Inhibitor Application: The allosteric inhibitor is perfused into the bath solution at various concentrations to determine its effect on channel activity (e.g., open probability, mean open time, mean closed time).
Automated patch-clamp (APC) systems have been developed to increase the throughput of these experiments, making them more suitable for screening large compound libraries.[3][21][24]
Workflow for a Patch-Clamp Experiment to Screen CFTR Inhibitors
Caption: A typical workflow for screening CFTR inhibitors using the patch-clamp technique.
Cryo-Electron Microscopy (Cryo-EM)
Cryo-EM has revolutionized structural biology, enabling the determination of high-resolution structures of large protein complexes like CFTR in near-native states.[4][15][16][25]
Detailed Methodology:
-
Protein Purification: Large quantities of pure, functional CFTR protein are required. This often involves overexpression in a suitable system (e.g., mammalian or insect cells), solubilization from the membrane using detergents, and purification via affinity chromatography.[5]
-
Complex Formation: The purified CFTR is incubated with the allosteric inhibitor at a saturating concentration to ensure binding.
-
Vitrification: A small volume of the protein-inhibitor complex solution is applied to an EM grid, blotted to create a thin film, and rapidly plunged into liquid ethane. This process, known as vitrification, freezes the sample so rapidly that ice crystals do not form, preserving the native structure of the protein.
-
Data Collection: The vitrified sample is imaged in a transmission electron microscope at cryogenic temperatures. Thousands of images of individual protein particles in different orientations are collected.
-
Image Processing and 3D Reconstruction: The individual particle images are computationally aligned and averaged to generate a high-resolution 3D reconstruction of the CFTR-inhibitor complex.
-
Model Building and Analysis: An atomic model of the complex is built into the 3D density map, allowing for the precise identification of the inhibitor binding site and the conformational changes induced in the protein.
Surface Plasmon Resonance (SPR)
SPR is a powerful biophysical technique for studying biomolecular interactions in real-time without the need for labels.[26][27] It can be used to determine the binding kinetics (association and dissociation rates) and affinity (Kd) of an allosteric inhibitor to CFTR or its isolated domains.[28]
Detailed Methodology:
-
Chip Preparation: A sensor chip with a gold surface is functionalized to allow for the immobilization of the "ligand" (e.g., an isolated domain of CFTR like NBD1).[28]
-
Immobilization: The purified CFTR domain is flowed over the sensor chip and covalently attached to the surface.
-
Binding Analysis: The "analyte" (the allosteric inhibitor) is flowed over the sensor chip surface at various concentrations. Binding of the inhibitor to the immobilized CFTR domain causes a change in the refractive index at the surface, which is detected as a change in the SPR signal (measured in response units, RU).
-
Data Analysis: The association and dissociation phases of the binding interaction are monitored over time. By fitting these sensorgrams to appropriate binding models, the kinetic rate constants (ka and kd) and the equilibrium dissociation constant (Kd) can be determined.
Conclusion
The allosteric inhibition of CFTR is a complex and fascinating area of research with significant therapeutic implications. Understanding the intricate mechanisms by which small molecules can modulate the gating of this vital ion channel is key to developing novel therapies for diseases caused by CFTR hyperactivation. The powerful combination of electrophysiology, structural biology, and biophysical techniques is continuously providing unprecedented insights into the allosteric landscapes of CFTR, paving the way for the design of next-generation, highly specific, and potent inhibitors. The continued exploration of these allosteric sites and mechanisms will undoubtedly fuel the development of innovative treatments for a range of debilitating diseases.
References
- 1. ATP-independent CFTR channel gating and allosteric modulation by phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. journals.physiology.org [journals.physiology.org]
- 3. sophion.com [sophion.com]
- 4. Allosteric inhibition of CFTR gating by CFTRinh-172 binding in the pore - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. ATP-independent CFTR channel gating and allosteric modulation by phosphorylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pnas.org [pnas.org]
- 8. Molecular mechanisms of cystic fibrosis – how mutations lead to misfunction and guide therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The Two ATP Binding Sites of Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) Play Distinct Roles in Gating Kinetics and Energetics - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pnas.org [pnas.org]
- 11. pnas.org [pnas.org]
- 12. Allosteric Coupling between the Intracellular Coupling Helix 4 and Regulatory Sites of the First Nucleotide-binding Domain of CFTR | PLOS One [journals.plos.org]
- 13. rupress.org [rupress.org]
- 14. Acute inhibition of the cystic fibrosis transmembrane conductance regulator (CFTR) Cl− channel by thyroid hormones involves multiple mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 15. biorxiv.org [biorxiv.org]
- 16. Structure-based discovery of CFTR potentiators and inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Structure-based discovery of CFTR potentiators and inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. pubs.acs.org [pubs.acs.org]
- 19. Computational Exploration of Potential CFTR Binding Sites for Type I Corrector Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 20. df6sxcketz7bb.cloudfront.net [df6sxcketz7bb.cloudfront.net]
- 21. Development of Automated Patch Clamp Technique to Investigate CFTR Chloride Channel Function - PMC [pmc.ncbi.nlm.nih.gov]
- 22. ucl.ac.uk [ucl.ac.uk]
- 23. Assays of CFTR Function In Vitro, Ex Vivo and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Making sure you're not a bot! [nanion.de]
- 25. Cryo-EM Visualization of an Active High Open Probability CFTR Anion Channel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. Cystic Fibrosis Mutation Detection with SPR Biosensor in Real Samples via Multiple Surfaces Binding Method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. is.muni.cz [is.muni.cz]
- 28. Speeding Up the Identification of Cystic Fibrosis Transmembrane Conductance Regulator-Targeted Drugs: An Approach Based on Bioinformatics Strategies and Surface Plasmon Resonance - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to CFTR Inhibitor Binding Sites
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the binding sites of various inhibitors on the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) protein. A thorough understanding of these interactions is critical for the development of novel and more effective therapeutics for cystic fibrosis (CF) and other CFTR-related diseases. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes associated pathways and workflows.
Introduction to CFTR and Its Inhibition
The Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) is a unique member of the ATP-binding cassette (ABC) transporter superfamily that functions as a cAMP-activated and ATP-gated anion channel.[1][2] Its primary role is the transport of chloride and bicarbonate ions across the apical membrane of epithelial cells, a process crucial for maintaining fluid and electrolyte homeostasis in various organs, including the lungs, pancreas, and intestines.[2][3] Mutations in the CFTR gene lead to the production of a dysfunctional protein, causing the life-threatening genetic disorder, cystic fibrosis.
CFTR modulators, a class of small molecules that target the defective protein, have revolutionized the treatment of CF. These modulators are broadly categorized as correctors and potentiators. Correctors , such as lumacaftor, tezacaftor, and elexacaftor, aim to rescue misfolded CFTR protein, facilitating its processing and trafficking to the cell surface.[4][5] Potentiators , like ivacaftor, enhance the channel gating function of CFTR proteins that are present at the cell surface, increasing the probability of the channel being open.[4][5] In contrast, inhibitors block the channel's function and are valuable research tools and potential therapeutics for secretory diarrheas where CFTR is over-activated.
The precise locations where these molecules bind to the CFTR protein are critical determinants of their mechanism of action and therapeutic efficacy. Elucidating these binding sites provides a structural basis for rational drug design and the development of next-generation CFTR modulators.
CFTR Inhibitor and Modulator Binding Sites
Significant progress has been made in identifying the binding sites of various CFTR modulators, largely through a combination of cryo-electron microscopy (cryo-EM), photoaffinity labeling, and site-directed mutagenesis.
Potentiator Binding Sites
Ivacaftor (VX-770) , a potent potentiator, binds directly to the CFTR protein at an allosteric site. Cryo-EM studies have revealed that ivacaftor docks into a pocket at the protein-lipid interface, within the transmembrane domains (TMDs).[4][6] This binding site is formed by transmembrane helices TM4, TM5, and TM8.[4] Photoaffinity labeling studies have further corroborated these findings, identifying two primary interaction regions: one within intracellular loop 4 (ICL4) at the NBD1:MSD2 interface, and another at the interface of MSD1/MSD2 and the cell membrane.
Corrector Binding Sites
The binding sites for CFTR correctors are more diverse, reflecting their varied mechanisms of action in rescuing different folding defects.
-
Lumacaftor (VX-809) and Tezacaftor (VX-661) are classified as Type I correctors. Cryo-EM and biochemical assays have confirmed that they bind to the first membrane-spanning domain (MSD1) of CFTR.[4] This interaction is thought to stabilize the interface between MSD1 and the first nucleotide-binding domain (NBD1), a critical step in the proper folding of the F508del mutant protein. Computational studies have explored several potential binding sites, with the most favorable being within MSD1.[7] The F508del mutation appears to create a new, high-affinity binding site for these correctors in NBD1.[7]
-
Elexacaftor (VX-445) acts as a dual-function modulator, exhibiting both corrector and potentiator activities. It binds to a distinct site from Type I correctors, encircling the TMDs in a triangular fashion when in complex with tezacaftor and ivacaftor.
Pore Blocker and Gating Inhibitor Binding Sites
CFTRinh-172 , a widely used thiazolidinone inhibitor, acts as a gating modulator rather than a simple pore blocker. Cryo-EM structures have shown that CFTRinh-172 binds within the central pore of the channel, near transmembrane helix 8.[1] This binding stabilizes a closed, non-conductive conformation of the pore.
GlyH-101 , a glycine hydrazide inhibitor, is believed to act as an open-channel blocker, binding within the CFTR pore near its extracellular entrance.
Quantitative Binding Data
The following tables summarize the binding affinities of various inhibitors and modulators to the CFTR protein. These values, primarily IC50 and Ki, provide a quantitative measure of the potency of these compounds.
| Inhibitor | Class | IC50 / Ki | Cell Line / Assay Condition | Reference(s) |
| CFTRinh-172 | Thiazolidinone | IC50: ~0.2-4 µM | FRT cells (Short-circuit current) | [8] |
| Ki: 300 nM | Not specified | [8] | ||
| GlyH-101 | Glycine Hydrazide | IC50: 1.4 µM (+60 mV) to 5.6 µM (-60 mV) | FRT cells (Whole-cell patch-clamp) | [8] |
| Ki: 4.3 µM | FRT cells | [9] | ||
| (R)-BPO-27 | Benzopyrimido-pyrrolo-oxazine-dione | IC50: ~4 nM | Cell-based assay | [10] |
| IC50: ~5 nM | Epithelial cell cultures (cAMP-activated) | |||
| INH 1 | Thiazole derivative | Ki: 15 µM | FRT cells (cAMP-activated apical chloride current) | |
| Ki: 24.5 µM | T84 cells (cAMP-activated chloride secretion) | |||
| INH 2 | Indole derivative | Ki: 20 µM | FRT cells (cAMP-activated apical chloride current) | |
| Ki: 25.3 µM | T84 cells (cAMP-activated chloride secretion) |
| Corrector | Class | Kd / Ki | Assay Condition | Reference(s) |
| Lumacaftor (VX-809) | Type I | Kd: 8.3 ± 2.2 nM | Saturation binding to wtCFTR | [5] |
| Ki: 7.7 ± 2.0 nM | Competition binding with [3H]lumacaftor | [5] | ||
| Tezacaftor (VX-661) | Type I | Ki: 0.12 ± 0.04 µM | Competition binding with [3H]lumacaftor | [5] |
Experimental Protocols
The identification and characterization of inhibitor binding sites on CFTR rely on a combination of sophisticated experimental techniques. Detailed below are protocols for three key methodologies.
Photoaffinity Labeling for Binding Site Mapping
Photoaffinity labeling (PAL) is a powerful technique to covalently link a small molecule inhibitor to its protein target, enabling the precise identification of the binding site.
Protocol Overview:
-
Probe Synthesis: A photo-reactive group (e.g., diazirine or benzophenone) and a tag for enrichment (e.g., biotin) are chemically incorporated into the structure of the inhibitor of interest.
-
Cell Culture and Treatment: Cells expressing the target protein (CFTR) are incubated with the photoaffinity probe. A control group is co-incubated with an excess of the non-modified inhibitor to identify non-specific binding.
-
Photocrosslinking: The cells are exposed to UV light to activate the photoreactive group on the probe, leading to the formation of a covalent bond with nearby amino acid residues at the binding site.
-
Cell Lysis and Protein Enrichment: Cells are lysed, and the biotin-tagged protein-probe complexes are enriched using streptavidin-coated beads.
-
Proteolytic Digestion: The enriched protein is digested into smaller peptides using an enzyme such as trypsin.
-
Mass Spectrometry Analysis: The resulting peptides are analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The modified peptides are identified by a characteristic mass shift corresponding to the mass of the photoaffinity probe.
-
Data Analysis: The identified modified peptides are mapped onto the primary sequence and three-dimensional structure of the CFTR protein to pinpoint the binding site.
Site-Directed Mutagenesis for Binding Site Validation
Site-directed mutagenesis is used to alter specific amino acid residues within a putative binding site to assess their importance for inhibitor binding and function.
Protocol Overview:
-
Primer Design: Mutagenic oligonucleotide primers are designed to introduce the desired amino acid substitution into the CFTR coding sequence. These primers should be 25-45 bases in length with a melting temperature (Tm) of ≥78°C. The desired mutation should be located in the middle of the primer sequence.
-
Mutagenesis PCR: A polymerase chain reaction (PCR) is performed using a high-fidelity DNA polymerase and a plasmid containing the wild-type CFTR cDNA as a template. The mutagenic primers are incorporated, creating a new plasmid with the desired mutation.
-
Template Removal: The parental, non-mutated plasmid DNA is digested using the restriction enzyme DpnI, which specifically cleaves methylated DNA (the original plasmid), leaving the newly synthesized, unmethylated (mutant) plasmid intact.
-
Transformation: The mutated plasmid is transformed into competent E. coli cells for amplification.
-
Plasmid Purification and Sequencing: The amplified plasmid DNA is purified from the bacteria and the entire CFTR coding region is sequenced to confirm the presence of the desired mutation and the absence of any unintended mutations.
-
Functional Assays: The mutated CFTR protein is expressed in a suitable cell line, and its function in the presence and absence of the inhibitor is assessed using techniques like patch-clamp electrophysiology or Ussing chamber experiments. A significant change in the inhibitor's potency (IC50) indicates that the mutated residue is important for binding.
Cryo-Electron Microscopy for Structural Determination
Cryo-electron microscopy (cryo-EM) has become an indispensable tool for determining the high-resolution three-dimensional structures of membrane proteins like CFTR in complex with their ligands.
General Workflow:
-
Sample Preparation: The CFTR protein is expressed and purified in a detergent or reconstituted into a lipid nanodisc to maintain its native conformation. The purified protein is then incubated with the inhibitor of interest.
-
Vitrification: A small volume of the protein-inhibitor complex is applied to an EM grid, blotted to create a thin film, and rapidly plunged into liquid ethane. This process, known as vitrification, freezes the sample in a thin layer of amorphous ice, preserving the native structure.
-
Data Collection: The vitrified grids are loaded into a transmission electron microscope, and a large number of 2D projection images of the randomly oriented protein particles are collected at cryogenic temperatures.
-
Image Processing: The collected images are processed using specialized software. This involves particle picking (identifying individual protein particles), 2D classification (grouping similar particle views), and 3D reconstruction to generate an initial 3D model.
-
3D Refinement: The initial 3D model is refined to high resolution. This involves iterative steps of aligning the 2D particle images to the 3D model and reconstructing a new, improved 3D map.
-
Model Building and Analysis: An atomic model of the CFTR-inhibitor complex is built into the final 3D density map. This allows for the precise identification of the inhibitor binding site and the detailed analysis of the molecular interactions between the inhibitor and the protein.
Visualizations
The following diagrams, generated using the DOT language for Graphviz, illustrate key signaling pathways and experimental workflows relevant to the study of this compound binding sites.
Caption: CFTR Activation Signaling Pathway.
Caption: Experimental Workflow for Binding Site ID.
Conclusion
The identification and characterization of inhibitor and modulator binding sites on the CFTR protein are paramount for the advancement of cystic fibrosis therapeutics. The convergence of structural biology techniques like cryo-EM with biochemical methods such as photoaffinity labeling and site-directed mutagenesis has provided unprecedented insights into the molecular mechanisms of CFTR modulation. This knowledge is not only crucial for optimizing existing drugs but also for the rational design of novel compounds with improved efficacy and specificity. The continued exploration of these intricate protein-ligand interactions will undoubtedly pave the way for more personalized and effective treatments for individuals with cystic fibrosis.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Cryo-electron tomography: an ideal method to study membrane-associated proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 4. youtube.com [youtube.com]
- 5. mdpi.com [mdpi.com]
- 6. Cryo-electron Microscopy of Membrane Proteins | Springer Nature Experiments [experiments.springernature.com]
- 7. researchgate.net [researchgate.net]
- 8. summit.sfu.ca [summit.sfu.ca]
- 9. Synergy of cAMP and calcium signaling pathways in CFTR regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Mutation screening of CFTR [bio-protocol.org]
A Researcher's Guide to Preclinical Animal Models for CFTR Inhibitor Studies
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core preclinical animal models and associated experimental protocols utilized in the study of Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) inhibitors. It is designed to equip researchers, scientists, and drug development professionals with the essential knowledge to select appropriate models, design robust experiments, and interpret data in the quest for novel therapeutic agents for cystic fibrosis (CF) and other CFTR-related channelopathies.
Introduction to Preclinical Animal Models
The development of effective CFTR inhibitors relies on robust preclinical evaluation in animal models that recapitulate key aspects of human physiology and disease pathology. While no single model perfectly mirrors the human condition, a variety of genetically engineered and pharmacologically induced models offer unique advantages for studying CFTR function and the efficacy of potential inhibitors.
Mouse Models: Genetically engineered mice have been the workhorse of CF research for decades.[1] Various strains exist, including those with complete knockout of the Cftr gene and those harboring specific human CF-causing mutations, such as the common F508del mutation. While CF mice do not spontaneously develop the severe lung disease seen in humans, they exhibit significant intestinal pathology, including meconium ileus-like obstruction, which serves as a valuable endpoint for inhibitor studies.[1] Their small size, rapid breeding cycle, and well-characterized genetics make them ideal for initial high-throughput screening of inhibitor candidates.
Rat Models: More recently, CF rat models have been developed and are gaining traction in the research community. Rats offer the advantage of a larger size compared to mice, which can facilitate certain surgical and physiological measurements.[2] CFTR knockout rats exhibit a phenotype that includes intestinal obstruction and altered ion transport in the nasal epithelium, providing a useful platform for assessing inhibitor efficacy.[2]
Ferret and Pig Models: Ferrets and pigs are considered higher-fidelity models of human CF disease.[3] Their lung anatomy and physiology more closely resemble that of humans, and they spontaneously develop lung disease characterized by inflammation, mucus accumulation, and bacterial infections. These larger animal models are resource-intensive but are invaluable for late-stage preclinical testing of promising inhibitor compounds, allowing for the assessment of effects on respiratory function and pathology.
Key Experimental Protocols for CFTR Inhibitor Efficacy Assessment
A variety of in vivo and ex vivo assays are employed to quantify CFTR function and the inhibitory effects of test compounds. The following sections provide detailed methodologies for three of the most common and informative assays.
Nasal Potential Difference (NPD) Measurement
NPD measurement is a non-invasive in vivo technique that assesses ion transport across the nasal epithelium. It is a valuable tool for evaluating the systemic or topical effects of CFTR inhibitors.[4][5]
Principle: The nasal epithelium in individuals with functional CFTR exhibits a characteristic electrical potential difference that changes in response to perfusion with solutions that modulate the activity of CFTR and the epithelial sodium channel (ENaC). In CF models, there is a hyperpolarization in response to amiloride (an ENaC blocker) and a blunted response to low-chloride solutions and CFTR activators like isoproterenol. CFTR inhibitors are expected to mimic the CF phenotype in wild-type animals or further reduce residual CFTR function in CF models.[6][7]
Detailed Protocol (for Mice):
-
Animal Preparation: Anesthetize the mouse (e.g., with ketamine/xylazine) and place it on a tilted board to prevent aspiration.[7] A reference electrode is placed subcutaneously.[7]
-
Catheter Placement: A double-lumen catheter is inserted into one nostril to a depth of approximately 4 mm.[7] One lumen is used for perfusion of solutions, and the other is connected to a voltmeter to measure the potential difference.
-
Perfusion Sequence: Perfuse the nasal cavity sequentially with the following solutions at a constant flow rate (e.g., 5 µL/min), ensuring a stable reading for at least one minute before changing solutions:
-
Basal Saline (Ringer's solution): To establish a baseline potential.
-
Amiloride Solution (100 µM in Ringer's): To block ENaC and reveal the contribution of chloride secretion.
-
Low-Chloride Solution (with Amiloride): To create a chloride gradient and stimulate CFTR-mediated chloride secretion.
-
Isoproterenol Solution (10 µM in Low-Chloride/Amiloride): To activate CFTR via the cAMP pathway.
-
Test Inhibitor Solution: The this compound is typically added to the low-chloride/amiloride/isoproterenol solution to assess its effect on stimulated CFTR activity.
-
-
Data Analysis: The change in potential difference (ΔPD) in response to each solution is calculated. A significant reduction in the hyperpolarization response to the low-chloride and isoproterenol solutions in the presence of the inhibitor indicates effective CFTR blockade.[6]
Intestinal Current Measurement (ICM) in Ussing Chambers
ICM is an ex vivo technique that provides a direct measure of ion transport across an isolated segment of intestinal tissue.[8] It is a highly sensitive and quantitative assay for evaluating the potency and mechanism of action of CFTR inhibitors.
Principle: A section of intestinal tissue (e.g., jejunum, ileum, or colon) is mounted in an Ussing chamber, which separates the mucosal and serosal sides. The transepithelial voltage is clamped to zero, and the resulting short-circuit current (Isc) is a measure of net ion transport. The addition of secretagogues and inhibitors allows for the dissection of specific ion transport pathways.[9][10][11]
Detailed Protocol (for Mouse Intestine):
-
Tissue Preparation: Euthanize the mouse and immediately excise a segment of the desired intestinal region. Place the tissue in ice-cold, oxygenated Ringer's solution. The muscle layers are carefully stripped away to isolate the mucosa.[11]
-
Ussing Chamber Setup: Mount the mucosal sheet between the two halves of the Ussing chamber, with an exposed surface area typically between 0.1 and 0.3 cm². Both sides are filled with oxygenated Ringer's solution maintained at 37°C.[9][10]
-
Pharmacological Additions: After a baseline Isc is established, the following reagents are added sequentially to the serosal (basolateral) side, unless otherwise noted:
-
Amiloride (100 µM, mucosal): To block ENaC-mediated sodium absorption.
-
Forskolin (10 µM) and IBMX (100 µM): To increase intracellular cAMP and activate CFTR.
-
Test Inhibitor: Added at varying concentrations to the mucosal side to determine its inhibitory effect on the forskolin-stimulated Isc.
-
Bumetanide (100 µM, serosal): A blocker of the Na-K-2Cl cotransporter, used at the end of the experiment to confirm that the measured current is due to chloride secretion.
-
-
Data Analysis: The change in Isc (ΔIsc) in response to each compound is measured. The inhibitory effect of the test compound is calculated as the percentage reduction in the forskolin-stimulated Isc. Dose-response curves can be generated to determine the IC50 of the inhibitor.[3]
Forskolin-Induced Swelling (FIS) of Intestinal Organoids
The FIS assay is a powerful in vitro method that utilizes three-dimensional intestinal organoids to assess CFTR function in a more physiologically relevant context than traditional cell lines.[1][12][13][14][15]
Principle: Intestinal organoids derived from animal or human intestinal stem cells form a polarized epithelium with a central lumen. Activation of CFTR with forskolin leads to chloride and fluid secretion into the lumen, causing the organoids to swell. The degree of swelling is proportional to CFTR function. CFTR inhibitors will prevent or reduce this swelling.[1][12][14]
Detailed Protocol:
-
Organoid Culture: Culture intestinal organoids in a basement membrane matrix (e.g., Matrigel) with appropriate growth factors.[12]
-
Assay Preparation: Plate mature organoids in a 96-well plate.[14]
-
Inhibitor Pre-incubation: Pre-incubate the organoids with the test this compound at various concentrations for a defined period (e.g., 1-3 hours).[12]
-
Forskolin Stimulation and Imaging: Add forskolin (typically 5-10 µM) to the culture medium.[12] Acquire brightfield or fluorescence (if using a viability dye like calcein AM) images of the organoids at time zero and at regular intervals for 1-2 hours using an automated microscope.[14]
-
Data Analysis: The cross-sectional area of the organoids is measured at each time point using image analysis software. The increase in organoid area over time is calculated and used as a measure of CFTR function. The inhibitory effect of the test compound is determined by the reduction in forskolin-induced swelling compared to vehicle-treated controls.
Quantitative Data on this compound Efficacy
The following tables summarize quantitative data on the efficacy of commonly used CFTR inhibitors in various preclinical models.
Table 1: In Vitro and Ex Vivo Efficacy of CFTR Inhibitors
| Inhibitor | Model System | Assay | Endpoint | Value | Reference |
| GlyH-101 | Mouse Kidney Cells | Patch-clamp | IC50 | 3 µM (- potentials), 0.87 µM (+ potentials) | [16] |
| CFTRinh-172 | Mouse Kidney Cells | Patch-clamp | IC50 | 0.74 µM (- potentials), 0.56 µM (+ potentials) | [16] |
| GlyH-101 | T84 Cells (human colon carcinoma) | Short-circuit current | Ki | ~2-5 µM | [14] |
| GlyH-101 | Primary Human Bronchial Epithelial Cells | Short-circuit current | Ki | ~2-5 µM | [14] |
| GlyH-101 | Mouse Ileum | Short-circuit current | Ki | ~2-5 µM | [14] |
| CFTRinh-172 | FRT Cells expressing human CFTR | Short-circuit current | Kd | ~300 nM | [3] |
Table 2: In Vivo Efficacy of CFTR Inhibitors
| Inhibitor | Animal Model | Assay | Dose/Concentration | Effect | Reference |
| GlyH-101 | Mouse | Nasal Potential Difference | 10 µM (topical) | Rapid and reversible inhibition of forskolin-induced hyperpolarization | [10][11][14] |
| GlyH-101 | Mouse | Cholera Toxin-induced Intestinal Fluid Secretion | 2.5 µg (intraluminal) | ~80% reduction in fluid secretion | [10][11][14] |
Signaling Pathways and Experimental Workflows
CFTR Activation and Inhibition Pathway
The following diagram illustrates the primary signaling pathway for CFTR activation and the points of intervention for inhibitors.
Figure 1. CFTR activation by the cAMP/PKA pathway and inhibition by a pore-blocking compound.
CFTR channel opening is primarily regulated by the cyclic AMP (cAMP)/Protein Kinase A (PKA) signaling pathway.[17][18][19][20] Hormones or neurotransmitters bind to G-protein coupled receptors (GPCRs), activating adenylyl cyclase to produce cAMP from ATP.[18] cAMP then activates PKA, which phosphorylates the Regulatory (R) domain of the CFTR protein.[17][18][19][20] This phosphorylation event, coupled with ATP binding and hydrolysis at the nucleotide-binding domains (NBDs), induces a conformational change that opens the channel pore, allowing chloride ions to flow across the membrane.[18] Many small-molecule CFTR inhibitors, such as GlyH-101 and CFTRinh-172, act by physically occluding the channel pore, thereby preventing ion conduction even when the channel is in its open state.[21][22]
General Experimental Workflow for this compound Testing
The following diagram outlines a typical workflow for the preclinical evaluation of a novel this compound.
Figure 2. A tiered workflow for the preclinical development of CFTR inhibitors.
This workflow begins with high-throughput in vitro screening, often using assays like the forskolin-induced swelling of intestinal organoids to identify initial hits. Promising compounds are then further characterized ex vivo using intestinal current measurements to confirm their potency and mechanism of action. Lead candidates subsequently advance to in vivo testing in rodent models, where nasal potential difference measurements are used to assess efficacy in a whole-animal context, often in parallel with pharmacokinetic and pharmacodynamic studies. The most promising inhibitors may then be evaluated in larger animal models, such as ferrets or pigs, to investigate their effects on more clinically relevant endpoints like lung pathology before being considered for human clinical trials.
Conclusion
The selection of appropriate preclinical animal models and experimental assays is critical for the successful development of novel CFTR inhibitors. This guide has provided an in-depth overview of the most commonly used models, detailed protocols for key efficacy assays, and a summary of quantitative data for established inhibitors. By leveraging these tools and understanding their respective strengths and limitations, researchers can effectively advance the discovery and development of new therapies for cystic fibrosis and other disorders of CFTR function.
References
- 1. stemcell.com [stemcell.com]
- 2. diva-portal.org [diva-portal.org]
- 3. researchgate.net [researchgate.net]
- 4. scispace.com [scispace.com]
- 5. youtube.com [youtube.com]
- 6. Frontiers | Assessment of Lentiviral Vector Mediated CFTR Correction in Mice Using an Improved Rapid in vivo Nasal Potential Difference Measurement Protocol [frontiersin.org]
- 7. Characterization of Nasal Potential Difference in cftr Knockout and F508del-CFTR Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. What are CFTR inhibitors and how do they work? [synapse.patsnap.com]
- 9. physiologicinstruments.com [physiologicinstruments.com]
- 10. The Ussing chamber system for measuring intestinal permeability in health and disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. A guide to Ussing chamber studies of mouse intestine - PMC [pmc.ncbi.nlm.nih.gov]
- 12. cdn.stemcell.com [cdn.stemcell.com]
- 13. Video: Forskolin-induced Swelling in Intestinal Organoids: An In Vitro Assay for Assessing Drug Response in Cystic Fibrosis Patients [jove.com]
- 14. Forskolin-induced Swelling in Intestinal Organoids: An In Vitro Assay for Assessing Drug Response in Cystic Fibrosis Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. pnas.org [pnas.org]
- 17. researchgate.net [researchgate.net]
- 18. Frontiers | Role of Protein Kinase A-Mediated Phosphorylation in CFTR Channel Activity Regulation [frontiersin.org]
- 19. researchgate.net [researchgate.net]
- 20. Protein kinase A phosphorylation potentiates cystic fibrosis transmembrane conductance regulator gating by relieving autoinhibition on the stimulatory C terminus of the regulatory domain - PMC [pmc.ncbi.nlm.nih.gov]
- 21. pnas.org [pnas.org]
- 22. CFTR Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for YFP-Based Halide Transport Assays in CFTR Inhibition Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) is a crucial ion channel responsible for halide transport across epithelial cell membranes. Its dysfunction, often due to mutations like F508del, leads to cystic fibrosis. The discovery of CFTR modulators, including inhibitors, potentiators, and correctors, is a key focus in drug development for this disease. A robust and high-throughput method for screening and characterizing these modulators is the Yellow Fluorescent Protein (YFP)-based halide transport assay.[1][2][3]
This assay utilizes a halide-sensitive YFP variant, such as YFP-H148Q/I152L, stably expressed in cells along with the CFTR channel of interest (wild-type or mutant).[4][5][6] The principle of the assay is based on the quenching of YFP fluorescence upon the influx of iodide (I⁻) ions through activated CFTR channels.[5][7][8] By measuring the rate of fluorescence quenching, one can quantitatively assess CFTR channel function and the effect of inhibitory compounds. This method is adaptable for high-throughput screening (HTS) in 96-well or 384-well formats, making it a valuable tool in drug discovery.[1][2]
Signaling Pathway of CFTR Activation
The following diagram illustrates the canonical cAMP-mediated signaling pathway leading to the activation of the CFTR channel.
Caption: CFTR channel activation via the cAMP/PKA signaling pathway.
Experimental Protocols
Materials and Reagents
-
Cell Lines: Fischer Rat Thyroid (FRT) or Chinese Hamster Ovary (CHO) cells stably co-expressing a halide-sensitive YFP (e.g., YFP-H148Q/I152L) and the desired CFTR construct (e.g., wild-type, F508del).[6][9]
-
Cell Culture Medium: Coon's modified F-12 medium for FRT cells or appropriate medium for the chosen cell line, supplemented with 10% fetal bovine serum, 2 mM L-glutamine, and antibiotics.
-
Assay Plates: Black-wall, clear-bottom 96-well or 384-well microplates.
-
Buffers and Solutions:
-
Chloride (Cl⁻) Buffer: 137 mM NaCl, 4.7 mM KCl, 1.2 mM MgSO₄, 1.2 mM CaCl₂, 10 mM HEPES, pH 7.4.
-
Iodide (I⁻) Buffer: 137 mM NaI, 4.7 mM KCl, 1.2 mM MgSO₄, 1.2 mM CaCl₂, 10 mM HEPES, pH 7.4.
-
-
CFTR Modulators:
-
Instrumentation: Fluorescence plate reader with automated liquid handling capabilities, equipped with excitation (~500 nm) and emission (~530 nm) filters for YFP.
Cell Seeding Protocol
-
Culture the cells under standard conditions (37°C, 5% CO₂).
-
Trypsinize and resuspend the cells in fresh culture medium.
-
Seed the cells into black-wall, clear-bottom microplates at a density that will result in a confluent monolayer on the day of the assay (e.g., 30,000 to 100,000 cells per well for a 96-well plate).[6][10]
-
Incubate the plates for 24-48 hours. For F508del-CFTR corrector studies, add the corrector compounds (e.g., VX-809) to the culture medium and incubate for 18-24 hours prior to the assay.[6][10]
YFP-Based Halide Transport Assay Protocol
The following diagram outlines the general workflow for the YFP-based halide transport assay.
Caption: Workflow of the YFP-based halide transport assay.
Detailed Steps:
-
Preparation: On the day of the assay, wash the confluent cell monolayers with 200 µL of Cl⁻ Buffer.
-
Compound Incubation: Add 100 µL of Cl⁻ Buffer containing the test inhibitor compounds at various concentrations. Incubate for 15-30 minutes at 37°C.
-
CFTR Activation: Add 50 µL of Cl⁻ Buffer containing a CFTR activator cocktail (e.g., 10 µM Forskolin and 1 µM VX-770 for potentiator-dependent mutants).
-
Fluorescence Measurement: Place the microplate in the fluorescence plate reader. Establish a baseline fluorescence reading for 2-5 seconds.
-
Iodide Influx: Rapidly add 150 µL of I⁻ Buffer to each well to initiate the halide transport.
-
Data Acquisition: Immediately begin recording the YFP fluorescence intensity over time (e.g., every 0.5-1 second for 10-20 seconds).
Data Presentation and Analysis
The primary readout of the assay is the initial rate of fluorescence quenching (dF/dt) after the addition of iodide. This rate is directly proportional to the CFTR-mediated iodide influx.
Data Analysis Steps:
-
Normalize the fluorescence data to the initial baseline fluorescence for each well.
-
Calculate the initial slope of the fluorescence decay curve (the first few seconds after iodide addition) using linear regression. This represents the rate of iodide influx.
-
For inhibitor studies, plot the rate of iodide influx as a function of the inhibitor concentration.
-
Fit the data to a dose-response curve to determine the IC₅₀ value of the inhibitor.
Table of Quantitative Data:
The following table provides a template for summarizing the results of a CFTR inhibition experiment.
| Compound | Concentration (µM) | Mean Rate of Fluorescence Quenching (dF/dt) | Standard Deviation | % Inhibition | IC₅₀ (µM) |
| Vehicle (DMSO) | - | Value | Value | 0 | - |
| CFTRinh-172 | 0.1 | Value | Value | Value | rowspan="4">Value |
| 1 | Value | Value | Value | ||
| 10 | Value | Value | Value | ||
| 100 | Value | Value | Value | ||
| Test Compound A | 0.1 | Value | Value | Value | rowspan="4">Value |
| 1 | Value | Value | Value | ||
| 10 | Value | Value | Value | ||
| 100 | Value | Value | Value |
Conclusion
The YFP-based halide transport assay is a powerful and versatile tool for studying CFTR function and for the identification and characterization of CFTR inhibitors. Its high-throughput nature and quantitative readout make it highly suitable for drug discovery campaigns. Careful optimization of cell lines, assay conditions, and data analysis is crucial for obtaining reliable and reproducible results. This assay has been instrumental in the discovery of several approved CFTR modulators and continues to be a cornerstone of cystic fibrosis research.[11][12]
References
- 1. Optimization of a Yellow fluorescent protein-based iodide influx high-throughput screening assay for cystic fibrosis transmembrane conductance regulator (CFTR) modulators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. High-throughput screening of libraries of compounds to identify CFTR modulators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Fluorescence assay for simultaneous quantification of CFTR ion-channel function and plasma membrane proximity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. journals.physiology.org [journals.physiology.org]
- 8. Cell-based assay for high-throughput quantitative screening of CFTR chloride transport agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Partial Rescue of F508del-CFTR Stability and Trafficking Defects by Double Corrector Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 11. High-Throughput Screening for Modulators of CFTR Activity Based on Genetically Engineered Cystic Fibrosis Disease-Specific iPSCs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Cystic fibrosis cell models for high-throughput analysis and drug screening - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes: Assessing CFTR Inhibition Using Short-Circuit Current Measurements
References
- 1. researchgate.net [researchgate.net]
- 2. Towards in vivo Bronchoscopic Functional CFTR Assessment using a Short Circuit Current Measurement Probe - PMC [pmc.ncbi.nlm.nih.gov]
- 3. journals.physiology.org [journals.physiology.org]
- 4. Assays of CFTR Function In Vitro, Ex Vivo and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Translating in vitro CFTR rescue into small molecule correctors for cystic fibrosis using the Library of Integrated Network‐based Cellular Signatures drug discovery platform - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Steric Inhibition of 5′ UTR Regulatory Elements Results in Upregulation of Human CFTR - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for Studying CFTR Inhibitor Effects Using Patch-Clamp Techniques
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing patch-clamp electrophysiology for the characterization of Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) inhibitors. The protocols outlined below are suitable for academic research and industrial drug discovery settings, offering detailed methodologies for assessing the potency and mechanism of action of novel CFTR-targeting compounds.
Introduction
The Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) is a cAMP-activated chloride and bicarbonate channel crucial for ion and fluid homeostasis across epithelial surfaces.[1][2] Dysfunction of CFTR due to genetic mutations leads to cystic fibrosis (CF), a life-threatening multi-organ disease.[1][2] Pharmacological inhibition of CFTR is also a therapeutic strategy for secretory diarrheas. Patch-clamp electrophysiology is the gold-standard technique for directly measuring the function of ion channels like CFTR with high temporal and electrical resolution.[1][3][4] It allows for the real-time recording of ion currents through the channel, making it an indispensable tool for studying the effects of inhibitory compounds.[1][3]
Both traditional manual patch-clamp (MPC) and automated patch-clamp (APC) systems are employed for these studies. While MPC offers high fidelity for detailed mechanistic studies, APC platforms, such as the Patchliner® and Qpatch®, provide higher throughput for screening and pharmacological profiling of a large number of compounds.[1][3][5]
Key Experimental Approaches
The whole-cell configuration of the patch-clamp technique is predominantly used to measure the macroscopic currents arising from the entire population of CFTR channels on a cell's surface.[6] This configuration allows for the investigation of how inhibitors affect the total cellular CFTR conductance. For more detailed mechanistic studies, the excised inside-out patch configuration can be used to study the effect of inhibitors on single CFTR channels.[7]
A typical experiment to assess a CFTR inhibitor involves the following steps:
-
Baseline Recording: Establish a stable whole-cell recording and measure the basal current.
-
CFTR Activation: Apply a cocktail of activators to stimulate CFTR-mediated currents. A common combination is Forskolin (Fsk) to raise intracellular cAMP levels and Genistein (Gst) to potentiate channel opening.[3]
-
Inhibitor Application: Once a stable activated current is achieved, the inhibitor is applied at various concentrations to determine its effect on the CFTR current.
-
Washout: Where possible, the inhibitor is washed out to assess the reversibility of its effect.
Data Presentation: Quantitative Analysis of CFTR Inhibition
The inhibitory effect of a compound on CFTR is quantified by measuring the reduction in the activated CFTR current. Data should be systematically collected and presented to allow for clear interpretation and comparison.
Table 1: Electrophysiological Parameters for a Successful Whole-Cell Recording [3]
| Parameter | Acceptance Criteria | Typical Value |
| Seal Resistance (Rm) | > 1 GΩ | 1-10 GΩ |
| Series Resistance (Rs) | < 20 MΩ | 5-15 MΩ |
| Cell Capacitance (Cm) | Variable | 10-50 pF |
Table 2: Example of CFTR Current Density Before and After Inhibition [3]
| Condition | Current Density at +80 mV (pA/pF) | Number of Experiments (n) |
| Basal | 5 ± 1 | 11 |
| Fsk (10 µM) + Gst (30 µM) | 50 ± 5 | 11 |
| Fsk + Gst + CFTRinh-172 (10 µM) | 8 ± 2 | 11 |
Table 3: Concentration-Response Data for a Novel this compound
| Inhibitor Concentration (µM) | % Inhibition of Activated Current |
| 0.01 | 15 ± 3 |
| 0.1 | 48 ± 5 |
| 1 | 85 ± 4 |
| 10 | 98 ± 2 |
From such data, an IC50 value, the concentration at which the inhibitor blocks 50% of the maximal current, can be determined by fitting the concentration-response data to a Hill equation.
Experimental Protocols
Protocol 1: Whole-Cell Patch-Clamp Recording of CFTR Currents
This protocol is designed for assessing the effect of inhibitors on total CFTR-mediated chloride currents in a heterologous expression system (e.g., CHO or HEK293 cells stably expressing wild-type CFTR).
1. Cell Preparation:
- Culture cells expressing CFTR on glass coverslips.
- On the day of the experiment, transfer a coverslip to the recording chamber on the microscope stage.
- Continuously perfuse the cells with the extracellular solution.
2. Pipette and Solution Preparation:
- Pull patch pipettes from borosilicate glass capillaries to a resistance of 2-5 MΩ when filled with the intracellular solution.
- Extracellular Solution (in mM): 145 NaCl, 4 KCl, 1 MgCl2, 2 CaCl2, 10 HEPES, 5 Glucose; pH adjusted to 7.4 with NaOH.
- Intracellular Solution (in mM): 140 NMDG-Cl, 2 MgCl2, 5 EGTA, 10 HEPES, 1 Mg-ATP; pH adjusted to 7.2 with NMDG.
3. Establishing a Whole-Cell Recording:
- Approach a cell with the patch pipette and apply gentle positive pressure.
- Once the pipette touches the cell, release the pressure and apply gentle suction to form a Gigaohm seal (Rm > 1 GΩ).
- Apply a brief pulse of suction to rupture the cell membrane and establish the whole-cell configuration.
- Allow the cell to stabilize for a few minutes.
4. Voltage-Clamp Protocol and Data Acquisition:
- Hold the membrane potential at -40 mV.[3]
- Apply voltage steps from -80 mV to +80 mV in 20 mV increments for 400 ms each to elicit currents.[3][8]
- Record the resulting currents using an appropriate amplifier and data acquisition software (e.g., pCLAMP).
5. Experimental Procedure for Inhibitor Testing:
- Record baseline currents.
- Perfuse the cell with the extracellular solution containing CFTR activators (e.g., 10 µM Forskolin and 30 µM Genistein) until a stable activated current is observed.[3]
- Apply the test inhibitor at the desired concentration in the continued presence of the activators.
- Record the inhibited current.
- To determine a concentration-response curve, apply the inhibitor at increasing concentrations.
- For a positive control, apply a known this compound, such as 10 µM CFTRinh-172.[3]
6. Data Analysis:
- Measure the current amplitude at a specific voltage (e.g., +80 mV) for each condition.
- Normalize the current to the cell capacitance to obtain current density (pA/pF).
- Calculate the percentage of inhibition for each inhibitor concentration.
- Plot the percentage of inhibition against the inhibitor concentration to generate a concentration-response curve and determine the IC50.
Visualizations
Signaling Pathway for CFTR Activation
Caption: cAMP-dependent activation pathway of the CFTR channel.
Experimental Workflow for this compound Screening
Caption: Workflow for screening CFTR inhibitors using patch-clamp.
Considerations for Off-Target Effects
It is crucial to consider the specificity of the CFTR inhibitors being tested. Some well-known CFTR inhibitors, such as CFTRinh-172 and GlyH-101, have been shown to have off-target effects on other ion channels, including other chloride channels and calcium-activated channels.[8][9] Therefore, it is recommended to test the inhibitors on parental cell lines that do not express CFTR to identify any non-specific effects.[9]
Conclusion
Patch-clamp electrophysiology remains a cornerstone for the functional characterization of CFTR and the evaluation of its modulators. The detailed protocols and data presentation guidelines provided in these application notes are intended to assist researchers in obtaining high-quality, reproducible data for the study of CFTR inhibitors. The use of both manual and automated patch-clamp techniques allows for a comprehensive understanding of the pharmacological properties of novel compounds, from initial screening to detailed mechanistic studies, ultimately aiding in the development of new therapeutics for CF and other CFTR-related diseases.[3][10][11]
References
- 1. Frontiers | Development of Automated Patch Clamp Technique to Investigate CFTR Chloride Channel Function [frontiersin.org]
- 2. Assays of CFTR Function In Vitro, Ex Vivo and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Development of Automated Patch Clamp Technique to Investigate CFTR Chloride Channel Function - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Investigating the CFTR Cl - Channel Using the Patch-Clamp Technique: An Overview | Semantic Scholar [semanticscholar.org]
- 5. nanion.de [nanion.de]
- 6. mdpi.com [mdpi.com]
- 7. Application of High-Resolution Single-Channel Recording to Functional Studies of Cystic Fibrosis Mutants - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Revisiting CFTR inhibition: a comparative study of CFTRinh-172 and GlyH-101 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Pharmacological inhibitors of the cystic fibrosis transmembrane conductance regulator exert off-target effects on epithelial cation channels - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Structure-based discovery of CFTR potentiators and inhibitors. – ScienceOpen [scienceopen.com]
- 11. Structure-based discovery of CFTR potentiators and inhibitors [escholarship.org]
Inducing a Cystic Fibrosis Phenotype In Vitro: Application Notes and Protocols for CFTR Inhibition
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for inducing a cystic fibrosis (CF) phenotype in vitro through the pharmacological inhibition of the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) protein. These models are crucial for understanding CF pathophysiology and for the preclinical evaluation of novel therapeutic strategies.
Introduction
Cystic fibrosis is a monogenic disorder caused by mutations in the CFTR gene, leading to defective or absent CFTR protein function.[1] This protein is an anion channel primarily responsible for the transport of chloride and bicarbonate ions across epithelial cell membranes.[1][2] Its dysfunction results in altered ion and fluid transport, leading to the hallmark clinical manifestations of CF, including thick, sticky mucus in the lungs and other organs.[3][4]
Pharmacological inhibitors of CFTR are invaluable tools for replicating the CF phenotype in otherwise healthy, wild-type cells. By acutely or chronically blocking CFTR function, researchers can study the downstream consequences of impaired ion transport, such as changes in mucus properties, inflammatory responses, and epithelial barrier function.[5][6] This document outlines key in vitro assays and provides detailed protocols for their implementation.
Key Pharmacological Tools: CFTR Inhibitors
Several small-molecule inhibitors have been developed to target CFTR function. The two most commonly used inhibitors for inducing a CF phenotype in vitro are CFTR(inh)-172 and GlyH-101.[5][7]
-
CFTR(inh)-172: A potent and selective thiazolidinone inhibitor of CFTR with a Ki of approximately 300 nM.[1] It is widely used to acutely block CFTR-mediated chloride secretion in a variety of epithelial cell models.[5][8]
-
GlyH-101: A glycine hydrazide-based inhibitor that also potently blocks CFTR function.[7]
It is important to note that at higher concentrations, these inhibitors may exhibit off-target effects on other ion channels, such as the epithelial sodium channel (ENaC) and calcium-activated chloride channels (CaCCs).[8] Therefore, careful dose-response studies and the use of appropriate controls are essential for accurate data interpretation.
Data Presentation: Quantitative Effects of CFTR Modulators
The following tables summarize the in vitro effects of commonly used CFTR inhibitors and modulators on CFTR function.
Table 1: In Vitro Potency of CFTR Inhibitors
| Compound | Cell Type | Assay Type | IC50 / Ki | Reference |
| CFTR(inh)-172 | Wild-Type CFTR | - | Ki: ~300 nM | [1] |
| CFTR(inh)-172 | FRT cells | Short-circuit current | IC50: ~0.2-4 µM | [5] |
| GlyH-101 | PCT and PS120 cells | VSORC current | IC50: 5.38, 6.26 µM | [7] |
Table 2: In Vitro Potency of Ivacaftor (VX-770) on Different CFTR Gating Mutations
| Mutation | Assay Type | EC50 (nM) | Reference |
| G551D-CFTR | Halide Efflux | 100 | [9] |
| G551D-CFTR | Patch Clamp (Po) | 26 ± 9 | [9] |
| G178R-CFTR | Halide Efflux | 25 | [9] |
| S549N-CFTR | Halide Efflux | 40 | [9] |
Table 3: Effects of CFTR Modulators on Short-Circuit Current (Isc) in F508del Homozygous Human Bronchial Epithelial (HBE) Cells
| Treatment | Change in Isc (µA/cm²) | Reference |
| Vehicle | Baseline | [10] |
| Elexacaftor/Tezacaftor/Ivacaftor (ETI) | Increased | [10] |
| ETI + TGF-β1 | Decreased | [10] |
| ETI + TGF-β1 + Nesolicaftor (10 µM) | Restored/Increased | [10] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to assess the in vitro CF phenotype induced by CFTR inhibitors.
Protocol 1: Ussing Chamber Electrophysiology for Measuring CFTR-Mediated Ion Transport
The Ussing chamber is the gold standard for measuring electrogenic ion transport across epithelial monolayers. It allows for the direct quantification of CFTR-mediated chloride secretion.[8][11]
Materials:
-
Differentiated primary human bronchial epithelial (HBE) cells on permeable supports (e.g., Transwells®)
-
Ussing chamber system with electrodes
-
Voltage-clamp amplifier
-
Krebs-Bicarbonate Ringer (KBR) solution, pre-warmed to 37°C and gassed with 95% O₂/5% CO₂
-
CFTR activators (e.g., Forskolin, IBMX)
-
CFTR inhibitors (e.g., CFTR(inh)-172, GlyH-101)
-
ENaC inhibitor (e.g., Amiloride)
Procedure:
-
Chamber Setup: Mount the permeable support with the differentiated HBE cell monolayer in the Ussing chamber, separating the apical and basolateral chambers. Fill both chambers with pre-warmed and gassed KBR solution.
-
Equilibration: Allow the system to equilibrate for 20-30 minutes until a stable baseline short-circuit current (Isc) is achieved.[8]
-
ENaC Inhibition: Add amiloride (e.g., 10-100 µM) to the apical chamber to block ENaC-mediated sodium absorption.[8][10]
-
CFTR Activation: Add a CFTR activation cocktail (e.g., 10 µM Forskolin and 100 µM IBMX) to the apical and basolateral chambers to stimulate cAMP production and activate CFTR.[8]
-
CFTR Inhibition: Once the forskolin-stimulated Isc has reached a stable plateau, add the CFTR inhibitor (e.g., 10-20 µM CFTR(inh)-172) to the apical chamber. The resulting decrease in Isc represents the CFTR-mediated chloride secretion.[8]
Data Analysis:
Calculate the change in Isc (ΔIsc) following the addition of the this compound. This value represents the magnitude of CFTR-dependent chloride secretion. Compare the ΔIsc in inhibitor-treated cells to vehicle-treated controls.
Protocol 2: Forskolin-Induced Swelling (FIS) Assay in Intestinal Organoids
The FIS assay is a functional measure of CFTR activity in 3D organoid models. Activation of CFTR by forskolin leads to chloride and subsequent water influx into the organoid lumen, causing them to swell.[12][13][14]
Materials:
-
Human intestinal organoids cultured in basement membrane matrix
-
96-well plates
-
Confocal live-cell microscope
-
Forskolin
-
CFTR inhibitors (e.g., CFTR(inh)-172)
-
Cell-permeant fluorescent dye (e.g., Calcein green)
Procedure:
-
Organoid Plating: Seed 30-80 organoids per well in a 96-well plate with basement membrane matrix.
-
Inhibitor Pre-treatment: Pre-incubate the organoids with the desired concentration of this compound or vehicle control for a specified period (e.g., 1 hour).
-
Staining: Stain the organoids with a live-cell dye like Calcein green.
-
Assay Initiation: Add forskolin to the culture medium to stimulate CFTR.
-
Imaging: Monitor organoid swelling over time using confocal live-cell microscopy at 37°C.[13] Capture images at regular intervals.
Data Analysis:
Measure the cross-sectional area of the organoids at each time point. The area under the curve (AUC) of the swelling response over time is used as a measure of CFTR activity.[13] Compare the AUC in inhibitor-treated organoids to controls.
Protocol 3: Iodide Efflux Assay
This cell-based assay measures CFTR-dependent iodide transport by monitoring the efflux of iodide from pre-loaded cells.[11][15]
Materials:
-
Fischer Rat Thyroid (FRT) cells stably expressing wild-type CFTR
-
96-well plates
-
Iodide-selective electrode
-
Chloride-free buffer (e.g., containing NaNO₃)
-
Iodide-loading buffer (e.g., 137 mM NaI, 4.5 mM KH₂PO₄, 1 mM Ca(NO₃)₂, 1 mM Mg(NO₃)₂, 10 mM glucose, 5 mM HEPES, pH 7.4)[15]
-
CFTR activation cocktail (e.g., 10 µM Forskolin and 100 µM IBMX)[15]
-
CFTR inhibitors
Procedure:
-
Cell Culture: Plate FRT-CFTR cells in 96-well plates and culture until confluent.[15]
-
Iodide Loading: Wash cells with chloride-free buffer and then incubate for 1 hour at 37°C in iodide-loading buffer.[15]
-
Inhibitor Incubation: Aspirate the loading buffer, wash the cells rapidly with iodide-free efflux buffer, and then incubate with efflux buffer containing the this compound or vehicle for 10-15 minutes.[15]
-
CFTR Activation and Iodide Efflux Measurement: Replace the inhibitor-containing buffer with the CFTR activation cocktail. At specified time points, collect the extracellular medium and measure the iodide concentration using an iodide-selective electrode.[15]
Data Analysis:
Calculate the rate of iodide efflux at each time point. Compare the efflux rates in the presence and absence of the inhibitor to determine the percentage of inhibition.[15]
Mandatory Visualizations
The following diagrams illustrate key pathways and workflows relevant to the in vitro modeling of CF using CFTR inhibitors.
References
- 1. stemcell.com [stemcell.com]
- 2. researchgate.net [researchgate.net]
- 3. Vx-770 potentiates CFTR function by promoting decoupling between the gating cycle and ATP hydrolysis cycle - PMC [pmc.ncbi.nlm.nih.gov]
- 4. cysticfibrosisnewstoday.com [cysticfibrosisnewstoday.com]
- 5. CFTR Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. journals.physiology.org [journals.physiology.org]
- 7. medchemexpress.com [medchemexpress.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. Assays of CFTR Function In Vitro, Ex Vivo and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Protocol for Application, Standardization and Validation of the Forskolin-Induced Swelling Assay in Cystic Fibrosis Human Colon Organoids - ERN-LUNG | Rare Respiratory Diseases [ern-lung.eu]
- 13. huborganoids.nl [huborganoids.nl]
- 14. Protocol for Application, Standardization and Validation of the Forskolin-Induced Swelling Assay in Cystic Fibrosis Human Colon Organoids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
In Vivo Application of CFTR Inhibitors in Mouse Models: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the in vivo use of Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) inhibitors in various mouse models. The information is intended to guide researchers in designing and executing experiments to evaluate the efficacy and mechanisms of CFTR inhibitors for therapeutic development, particularly in the context of secretory diarrheas and polycystic kidney disease.
Introduction to CFTR Inhibitors and Their In Vivo Applications
The CFTR protein is a cAMP-regulated chloride channel vital for epithelial fluid secretion. Its hyperactivation can lead to life-threatening secretory diarrheas, such as cholera, while its dysfunction is the cause of cystic fibrosis. Potent and selective small-molecule CFTR inhibitors, such as CFTR(inh)-172 and GlyH-101, have emerged as valuable research tools and potential therapeutic agents. These compounds have been successfully used in mouse models to block CFTR-mediated ion and fluid transport, thereby alleviating disease phenotypes.
CFTR(inh)-172 is a thiazolidinone compound that acts as a direct, allosteric inhibitor by binding within the CFTR channel pore and stabilizing its closed state. It is a potent, reversible, and highly selective inhibitor of CFTR.
GlyH-101 is a glycine hydrazide that also occludes the CFTR pore, but its mechanism involves a fast channel block near the external entrance of the pore. It is noted for its rapid action and greater water solubility compared to CFTR(inh)-172.[1]
Quantitative Data Summary
The following tables summarize the in vivo efficacy of CFTR(inh)-172 and GlyH-101 in mouse models.
Table 1: In Vivo Efficacy of CFTR(inh)-172 in Mouse Models
| Mouse Model | Application | Inhibitor & Dose | Administration Route | Efficacy | Reference |
| Cholera Toxin-Induced Secretory Diarrhea | Intestinal Fluid Secretion | CFTR(inh)-172 (250 µg/kg) | Intraperitoneal (IP) | >90% reduction in fluid secretion | [2] |
| Cholera Toxin-Induced Secretory Diarrhea | Intestinal Fluid Secretion | CFTR(inh)-172 (20 µg) | Intraperitoneal (IP) | 90% inhibition of fluid secretion | [3] |
| Neonatal Polycystic Kidney Disease (Pkd1 knockout) | Cyst Growth | Tetrazolo-derivative of CFTR(inh)-172 | Subcutaneous | Significant reduction in kidney/body weight ratio and cystic index | [4] |
Table 2: In Vivo Efficacy of GlyH-101 in Mouse Models
| Mouse Model | Application | Inhibitor & Dose | Administration Route | Efficacy | Reference |
| Wild-type Mice | Nasal Ion Transport | GlyH-101 (10 µM) | Topical (nasal perfusion) | Rapid and reversible inhibition of forskolin-induced hyperpolarization | [1][5] |
| Cholera Toxin-Induced Secretory Diarrhea | Intestinal Fluid Secretion | GlyH-101 (2.5 µg) | Intraluminal | ~80% reduction in fluid secretion | [1][6] |
Experimental Protocols
Formulation and Administration of CFTR Inhibitors
Protocol 3.1.1: Preparation and Intraperitoneal (IP) Administration of CFTR(inh)-172
This protocol is adapted for studies investigating the effect of CFTR(inh)-172 on intestinal fluid secretion.
Materials:
-
CFTR(inh)-172 powder
-
Dimethyl sulfoxide (DMSO)
-
Sterile 0.9% saline
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
27-30 gauge needle and 1 mL syringe
-
Mouse restraint device
Procedure:
-
Stock Solution Preparation: Prepare a 10 mM stock solution of CFTR(inh)-172 by dissolving the powder in DMSO.[7]
-
Working Solution Preparation: On the day of the experiment, dilute the stock solution in sterile 0.9% saline to the final desired concentration. To minimize toxicity, the final DMSO concentration in the injection solution should be ≤ 5%.[7]
-
Example Calculation for a 250 µg/kg dose in a 25 g mouse:
-
Total dose = 250 µg/kg * 0.025 kg = 6.25 µg
-
To prepare a 100 µL injection volume with 5% DMSO, mix 5 µL of the appropriate CFTR(inh)-172 stock dilution with 95 µL of sterile saline.
-
-
-
IP Injection:
-
Draw the prepared solution into the syringe.
-
Properly restrain the mouse, with its abdomen facing upwards and head tilted slightly down.
-
Clean the injection site (lower quadrant of the abdomen) with 70% ethanol.
-
Insert the needle at a 15-30 degree angle into the peritoneal cavity, avoiding internal organs.
-
Inject the solution slowly and withdraw the needle.
-
Monitor the mouse for any adverse reactions.
-
Protocol 3.1.2: Intraluminal Administration of GlyH-101 in a Closed-Loop Intestinal Model
This protocol is designed for direct application of the inhibitor to the intestinal lumen.
Materials:
-
GlyH-101
-
Sterile saline or appropriate buffer
-
Anesthesia (e.g., ketamine/xylazine)
-
Surgical instruments
-
Silk sutures
-
30-gauge needle and syringe
Procedure:
-
Inhibitor Preparation: Dissolve GlyH-101 in sterile saline to the desired concentration for a 2.5 µg dose.
-
Surgical Procedure:
-
Anesthetize the mouse.
-
Make a midline abdominal incision to expose the small intestine.
-
Create a closed intestinal loop (2-3 cm) in the jejunum by ligating both ends with silk sutures, ensuring blood supply is not compromised.[7]
-
Inject the GlyH-101 solution (e.g., 2.5 µg) directly into the lumen of the sealed loop.[6] A secretagogue like cholera toxin can be co-injected or injected into a separate loop as a control.
-
Close the abdominal incision and allow the mouse to recover on a heating pad.
-
-
Endpoint Analysis: After a set period (e.g., 6 hours), euthanize the mouse and measure the fluid accumulation in the intestinal loop (weight/length ratio).[6]
Assessment of CFTR Function In Vivo
Protocol 3.2.1: Nasal Potential Difference (NPD) Measurement
NPD measurement is a key technique to assess CFTR-dependent ion transport in the nasal epithelium in vivo.[8]
Materials:
-
Anesthesia (e.g., ketamine/xylazine)
-
Double-lumen polyethylene catheter
-
High-impedance voltmeter
-
Ag/AgCl electrodes
-
Reference electrode (subcutaneous needle with agar bridge)
-
Perfusion pump
-
Perfusion solutions (see Table 3)
Table 3: Solutions for Nasal Potential Difference Measurement
| Solution | Composition | Purpose |
| Basal Ringer's | Isotonic saline solution (e.g., Krebs-Ringer bicarbonate) | Establish baseline potential difference |
| Amiloride Solution | Basal Ringer's + 100 µM amiloride | Inhibit ENaC-mediated sodium absorption |
| Low-Chloride Solution | Ringer's with chloride replaced by gluconate + 100 µM amiloride | Create a chloride gradient to drive CFTR-mediated chloride secretion |
| Forskolin Solution | Low-Chloride Solution + 10 µM forskolin | Activate CFTR through cAMP stimulation |
| CFTR Inhibitor Solution | Forskolin Solution + this compound (e.g., 10 µM GlyH-101) | Assess the degree of CFTR inhibition |
Procedure:
-
Animal Preparation: Anesthetize the mouse and place it on a tilted board to prevent aspiration.[8]
-
Electrode Placement: Insert the reference electrode subcutaneously. Insert the double-lumen catheter into one nostril to a depth of about 4 mm.[8]
-
Perfusion and Measurement:
-
Data Analysis: Calculate the change in potential difference (ΔPD) in response to each solution. A significant hyperpolarization upon perfusion with the low-chloride and forskolin solutions, which is then reduced by a this compound, indicates functional CFTR activity.
Protocol 3.2.2: Intestinal Current Measurement (Ussing Chamber)
This ex vivo technique measures ion transport across an isolated segment of the mouse intestine.
Materials:
-
Ussing chamber system with voltage-clamp apparatus
-
Krebs-Ringer bicarbonate (KRB) solution
-
Surgical instruments
-
Mouse intestinal tissue (e.g., jejunum, colon)
-
CFTR activators (e.g., forskolin, IBMX)
-
CFTR inhibitors (e.g., CFTR(inh)-172)
Procedure:
-
Tissue Preparation:
-
Euthanize the mouse and excise a segment of the intestine.
-
Open the segment along the mesenteric border and remove the muscle layers.
-
Mount the intestinal mucosa in the Ussing chamber aperture.
-
-
Ussing Chamber Setup:
-
Fill both the mucosal and serosal sides of the chamber with pre-warmed and gassed (95% O₂/5% CO₂) KRB solution.
-
Maintain the temperature at 37°C.
-
-
Measurement of Short-Circuit Current (Isc):
-
Clamp the transepithelial voltage to 0 mV and measure the resulting short-circuit current (Isc), which represents the net ion transport.
-
After a stable baseline is achieved, sequentially add pharmacological agents to the chambers.
-
To measure CFTR-dependent secretion, first add a sodium channel blocker like amiloride to the mucosal side, then stimulate CFTR with forskolin and/or IBMX added to the serosal side.
-
To assess inhibition, add the this compound to the mucosal or serosal side after CFTR activation and measure the decrease in Isc.
-
Visualizations
Signaling Pathway and Experimental Workflows
Caption: Signaling pathway of cholera toxin-induced secretion and CFTR inhibition.
References
- 1. Discovery of glycine hydrazide pore-occluding CFTR inhibitors: mechanism, structure-activity analysis, and in vivo efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. content-assets.jci.org [content-assets.jci.org]
- 3. CFTR Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Discovery of Glycine Hydrazide Pore-occluding CFTR Inhibitors: Mechanism, Structure–Activity Analysis, and In Vivo Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. Characterization of Nasal Potential Difference in cftr Knockout and F508del-CFTR Mice - PMC [pmc.ncbi.nlm.nih.gov]
Measuring the IC50 of a Novel CFTR Inhibitor: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) is a crucial ion channel responsible for the transport of chloride and bicarbonate ions across epithelial cell membranes. Its dysfunction is the underlying cause of Cystic Fibrosis (CF), a life-threatening genetic disorder. Consequently, the identification and characterization of novel CFTR inhibitors are of significant interest for both basic research and as potential therapeutic agents for secretory diarrheas and other conditions involving CFTR overactivation.[1][2][3] The half-maximal inhibitory concentration (IC50) is a key parameter used to quantify the potency of a novel inhibitor. This document provides detailed protocols for three common methods to determine the IC50 of a novel CFTR inhibitor: the Ussing chamber assay, a fluorescent membrane potential assay, and a forskolin-induced swelling (FIS) assay in organoids.
CFTR Activation Signaling Pathway
The activity of the CFTR channel is primarily regulated by the cyclic AMP (cAMP) signaling pathway.[4][5][6] An increase in intracellular cAMP, often stimulated by agonists like forskolin, leads to the activation of Protein Kinase A (PKA).[4] PKA then phosphorylates the Regulatory (R) domain of the CFTR protein. This phosphorylation event, in conjunction with the binding and hydrolysis of ATP at the Nucleotide-Binding Domains (NBDs), causes a conformational change in the CFTR protein, opening the channel and allowing the passage of chloride ions.[4]
Experimental Workflow for IC50 Determination
The general workflow for determining the IC50 of a novel this compound involves stimulating CFTR activity and then measuring the inhibitory effect of the compound at various concentrations. This allows for the generation of a dose-response curve from which the IC50 value can be calculated.
Experimental Protocols
Ussing Chamber Assay
The Ussing chamber is the gold-standard method for measuring ion transport across epithelial tissues.[7][8] It allows for the direct measurement of the short-circuit current (Isc), which reflects the net ion movement across the epithelium.
Cell Culture:
-
Cell Line: Calu-3 or CFBE41o- cells are suitable options.[9]
-
Seeding: Seed cells on permeable supports (e.g., Transwell®) and culture until a confluent monolayer with high transepithelial electrical resistance (TEER) is formed.[7]
Protocol:
-
Mount the permeable supports with the cell monolayer in the Ussing chamber.
-
Fill both the apical and basolateral chambers with pre-warmed (37°C) and gassed (95% O2 / 5% CO2) Ringer's solution.
-
Allow the system to equilibrate and establish a stable baseline Isc.
-
Add amiloride to the apical chamber to block the epithelial sodium channel (ENaC) and isolate the chloride current.
-
Add the novel inhibitor at various concentrations to the apical chamber and incubate.
-
Activate CFTR by adding a cocktail of forskolin and IBMX to both chambers.[7]
-
Record the peak Isc response.
-
As a control, add a known this compound, such as CFTRinh-172, to confirm that the measured current is CFTR-dependent.
Data Presentation:
| Component | Concentration | Chamber | Purpose |
| Ringer's Solution | - | Apical & Basolateral | Maintain physiological conditions |
| Amiloride | 10-100 µM | Apical | Inhibit ENaC |
| Novel Inhibitor | Concentration Range | Apical | Determine IC50 |
| Forskolin | 10-20 µM | Apical & Basolateral | Activate adenylyl cyclase, raise cAMP |
| IBMX | 100 µM | Apical & Basolateral | Inhibit phosphodiesterase, raise cAMP |
| CFTRinh-172 (Control) | 10-20 µM | Apical | Confirm CFTR-mediated current |
Fluorescent Membrane Potential Assay
This high-throughput assay uses a fluorescent dye sensitive to changes in membrane potential to indirectly measure CFTR activity.[1][9][10] Activation of CFTR leads to an efflux of chloride ions, causing membrane depolarization and a change in fluorescence.[1][11]
Cell Culture:
-
Cell Line: Fischer Rat Thyroid (FRT) cells stably expressing human CFTR are commonly used.[12][13]
-
Seeding: Plate cells in a 96- or 384-well black, clear-bottom plate and culture until confluent.[9]
Protocol:
-
Wash the cells with a chloride-free buffer.
-
Load the cells with a membrane potential-sensitive fluorescent dye (e.g., DiBAC4(3)).
-
Add the novel inhibitor at various concentrations to the wells and incubate.
-
Stimulate CFTR with a cocktail of forskolin and genistein.
-
Measure the fluorescence intensity over time using a plate reader. The increase in fluorescence corresponds to membrane depolarization and CFTR activity.[9]
Data Presentation:
| Component | Concentration | Purpose |
| Chloride-Free Buffer | - | Establish a chloride gradient |
| Fluorescent Dye | As per manufacturer | Report changes in membrane potential |
| Novel Inhibitor | Concentration Range | Determine IC50 |
| Forskolin | 10 µM | Activate adenylyl cyclase, raise cAMP |
| Genistein | 50 µM | Potentiate CFTR activity |
Forskolin-Induced Swelling (FIS) Assay in Organoids
This assay utilizes 3D organoid cultures derived from intestinal or airway epithelial cells.[5][6] Activation of CFTR by forskolin causes chloride and fluid secretion into the organoid lumen, leading to swelling.[5][14] The degree of swelling is a measure of CFTR function.[14][15]
Organoid Culture:
-
Establish and maintain intestinal or airway organoids from patient-derived biopsies or iPSCs according to standard protocols.[5][15]
Protocol:
-
Plate mature organoids in a Matrigel® dome in a 96-well plate.[14]
-
Pre-incubate the organoids with the novel inhibitor at various concentrations.
-
Add forskolin to the culture medium to stimulate CFTR-mediated fluid secretion.[5][14]
-
Acquire brightfield images of the organoids at different time points (e.g., 0, 1, 2, 4, and 6 hours) using an automated microscope.
-
Analyze the images to quantify the change in organoid surface area or volume over time. The area under the curve (AUC) is often used as a measure of CFTR activity.[14][16]
Data Presentation:
| Component | Concentration | Purpose |
| Matrigel® | - | 3D culture matrix |
| Novel Inhibitor | Concentration Range | Determine IC50 |
| Forskolin | 5-10 µM | Activate adenylyl cyclase, raise cAMP |
Data Analysis and IC50 Calculation
For each assay, the percentage of inhibition is calculated for each concentration of the novel inhibitor relative to the maximal CFTR activity (in the absence of the inhibitor). The data are then plotted as percent inhibition versus the log of the inhibitor concentration. A sigmoidal dose-response curve is fitted to the data using non-linear regression analysis to determine the IC50 value.[17][18]
Conclusion
The choice of assay for determining the IC50 of a novel this compound will depend on the specific research question, available resources, and desired throughput. The Ussing chamber provides the most direct and physiologically relevant measure of ion transport but is low-throughput. The fluorescent membrane potential assay is well-suited for high-throughput screening of large compound libraries. The forskolin-induced swelling assay in organoids offers a more physiologically relevant 3D model system that is amenable to medium-throughput analysis. By employing these detailed protocols, researchers can accurately and reliably determine the potency of novel CFTR inhibitors, facilitating the discovery and development of new therapeutic agents.
References
- 1. A rapid membrane potential assay to monitor CFTR function and inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Receptor-mediated activation of CFTR via prostaglandin signaling pathways in the airway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CFTR Channel Pharmacology: Novel Pore Blockers Identified by High-throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Activation mechanisms for the cystic fibrosis transmembrane conductance regulator protein involve direct binding of cAMP - PMC [pmc.ncbi.nlm.nih.gov]
- 5. stemcell.com [stemcell.com]
- 6. stemcell.com [stemcell.com]
- 7. Assays of CFTR Function In Vitro, Ex Vivo and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A guide to Ussing chamber studies of mouse intestine - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A Fluorescence-Based Assay of Membrane Potential for High-Throughput Functional Study of Two Endogenous Ion Channels in Two Epithelial Cell Lines [jove.com]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. CFTR Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. huborganoids.nl [huborganoids.nl]
- 15. Video: Forskolin-induced Swelling in Intestinal Organoids: An In Vitro Assay for Assessing Drug Response in Cystic Fibrosis Patients [jove.com]
- 16. publications.ersnet.org [publications.ersnet.org]
- 17. Investigation of the effects of the CFTR potentiator ivacaftor on human P-glycoprotein (ABCB1) - PMC [pmc.ncbi.nlm.nih.gov]
- 18. creative-bioarray.com [creative-bioarray.com]
Protocol for Assessing CFTR Inhibitor Effects on Epithelial Fluid Secretion
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) is a crucial ion channel responsible for mediating chloride and bicarbonate secretion across epithelial surfaces. Its dysfunction leads to diseases like cystic fibrosis, while its hyperactivation can cause secretory diarrheas. Therefore, identifying and characterizing CFTR inhibitors is a significant area of research for developing novel therapeutics. This document provides detailed application notes and protocols for assessing the effects of CFTR inhibitors on epithelial fluid secretion, utilizing key in vitro and ex vivo assays.
Key Experimental Assays
Several well-established methods are used to quantify the inhibitory effects of compounds on CFTR function. These assays measure different aspects of ion and fluid transport across epithelial tissues and cell cultures.
-
Ussing Chamber Electrophysiology: This is the gold-standard method for measuring electrophysiological properties of epithelial tissues, providing a direct measure of ion transport.
-
Forskolin-Induced Swelling (FIS) Assay: A functional assay using 3D organoid cultures that mimics in vivo tissue architecture and provides a robust readout of CFTR-dependent fluid secretion.
-
Airway Surface Liquid (ASL) Height Measurement: This technique directly visualizes and quantifies the volume of liquid on the apical surface of airway epithelial cell cultures, a critical parameter in lung physiology.
Data Presentation: Comparative Efficacy of CFTR Inhibitors
The following tables summarize quantitative data on the efficacy of commonly used CFTR inhibitors across different experimental platforms.
Table 1: Inhibitory Potency (IC50) of Selected CFTR Inhibitors
| Inhibitor | Cell Type | Assay | IC50 / Ki | Reference |
| CFTRinh-172 | FRT cells expressing CFTR | Short-circuit current | ~0.2-4 µM | [1] |
| Human Bronchial Epithelial Cells | Short-circuit current | 5 µM (acute, complete inhibition) | [Pasted citation] | |
| GlyH-101 | FRT cells expressing CFTR | Whole-cell patch clamp | 1.4 µM (+60 mV) to 5.6 µM (-60 mV) | [1] |
| Kidney DCT cells | Whole-cell patch clamp | ~1 µM | [2] | |
| BPO-27 | Embryonic kidney cysts | Cyst growth inhibition | ~100 nM | [1] |
| PPQ-102 | VRAC/LRRC8 expressing cells | Whole-cell patch clamp | 19.6 ± 1.5 µM | [3] |
Table 2: Effects of CFTR Inhibitors on Short-Circuit Current (Isc) in Ussing Chamber Assays
| Cell/Tissue Type | Activator | Inhibitor (Concentration) | Change in Isc (ΔIsc) | Reference |
| Wild-Type Rat Trachea | Forskolin | CFTRinh-172 | -35.0 ± 22.0 µA/cm² | [4] |
| CFTR-/- Rat Trachea | Forskolin | CFTRinh-172 | -5.9 ± 5.4 µA/cm² | [4] |
| Human Bronchial Epithelial Cells | Forskolin | Amiloride | -53.2 ± 30.0 µA/cm² | [4] |
| CFTR-/- Mouse Colon | Forskolin | CFTRinh-172 (20 µM) | No significant effect | [5] |
| WTintoCF Mouse Colon | Forskolin | CFTRinh-172 (20 µM) | -1.8 ± 0.5 µA | [5] |
Table 3: Impact of CFTR Inhibitors on Forskolin-Induced Swelling (FIS) in Organoids
| Organoid Type | Treatment | Outcome | Reference |
| Mouse Intestinal Organoids | Pre-incubation with CFTRinh-172 or GlyH-101 | Significant reduction in forskolin-induced swelling | [6] |
| F508del CFTR Mouse Organoids | Pre-incubation with CFTRinh-172 and GlyH-101 | Complete block of forskolin-induced swelling | [6] |
| Human Colorectal Organoids | Co-treatment with CFTR inhibitors | Prevention of forskolin-induced swelling | [7] |
Table 4: Modulation of Airway Surface Liquid (ASL) Height by CFTR Inhibition
| Cell Type | Condition | ASL Height (µm) | Reference |
| Normal Human Bronchial Epithelial Cells | Baseline | 8.85 ± 0.49 | [8] |
| Normal Human Bronchial Epithelial Cells | + ATP (300 µM) | 15.66 ± 1.06 | [8] |
| CF Human Bronchial Epithelial Cells | Baseline | 4.82 ± 0.72 | [8] |
| CF Human Bronchial Epithelial Cells | + ATP (300 µM) | 9.09 ± 1.16 | [8] |
| Non-CF Primary Airway Epithelial Cultures | Baseline | 13.5 ± 0.8 | [9] |
| CF Primary Airway Epithelial Cultures | Baseline | 8.4 ± 0.5 | [9] |
| CF Cultures | + VX-809/VX-770 | Increased to ~70% of non-CF height | [9] |
Experimental Protocols
Ussing Chamber Electrophysiology
This protocol details the measurement of CFTR-mediated ion transport across polarized epithelial cell monolayers.
Materials:
-
Ussing Chamber System (e.g., EasyMount)
-
Voltage-clamp amplifier
-
Data acquisition system
-
Ag/AgCl electrodes with 3M KCl agar bridges
-
Ringer's solution (e.g., Krebs-Henseleit buffer), pre-warmed to 37°C and gassed with 95% O2/5% CO2
-
Polarized epithelial cells cultured on permeable supports (e.g., primary human bronchial epithelial cells)
-
CFTR activators (e.g., Forskolin, IBMX)
-
Epithelial sodium channel (ENaC) inhibitor (e.g., Amiloride)
-
CFTR inhibitor to be tested
-
Positive control this compound (e.g., CFTRinh-172)
Procedure:
-
System Preparation: Assemble and equilibrate the Ussing chamber system to 37°C. Prepare and warm the Ringer's solution, ensuring it is continuously gassed.
-
Cell Mounting: Carefully mount the permeable support with the confluent epithelial cell monolayer between the two halves of the Ussing chamber, separating the apical and basolateral compartments.
-
Equilibration: Fill both chambers with the pre-warmed and gassed Ringer's solution. Allow the system to equilibrate for 20-30 minutes, or until a stable baseline short-circuit current (Isc) and transepithelial electrical resistance (TEER) are achieved.
-
ENaC Inhibition: To isolate CFTR-mediated chloride currents, add Amiloride (typically 10-100 µM) to the apical chamber to block ENaC-mediated sodium absorption.
-
CFTR Activation: Once the Isc stabilizes after amiloride addition, add a CFTR activation cocktail (e.g., 10 µM Forskolin and 100 µM IBMX) to the basolateral chamber to stimulate cAMP production and activate CFTR channels. This will result in an increase in Isc.
-
CFTR Inhibition: After the forskolin-stimulated Isc reaches a stable plateau, add the test this compound at the desired concentration to the apical chamber. A decrease in Isc indicates inhibition of CFTR-mediated chloride secretion.
-
Positive Control: In a separate experiment, after CFTR activation, add a known this compound (e.g., CFTRinh-172) to confirm the specificity of the assay.
-
Data Analysis: The magnitude of the decrease in Isc following the addition of the inhibitor is a direct measure of its effect on CFTR-mediated chloride transport. Calculate the percentage of inhibition relative to the forskolin-stimulated current.
Forskolin-Induced Swelling (FIS) Assay
This assay measures CFTR function in a 3D organoid model.
Materials:
-
Intestinal or airway organoids derived from patient biopsies or stem cells
-
Basement membrane matrix (e.g., Matrigel)
-
96-well plates
-
Organoid culture medium
-
CFTR modulators (correctors and/or potentiators, if applicable)
-
Forskolin (Fsk)
-
This compound to be tested
-
Live-cell imaging system with environmental control (37°C, 5% CO2)
-
Image analysis software
Procedure:
-
Organoid Seeding: Seed 30-80 organoids per well in a 96-well plate embedded in a basement membrane matrix.
-
Drug Pre-treatment (for modulators): If testing inhibitors in the context of CFTR modulators, pre-incubate the organoids with corrector compounds (e.g., VX-809) for 18-24 hours.
-
Inhibitor Incubation: Add the test this compound at various concentrations to the appropriate wells and incubate for a defined period (e.g., 1-4 hours). Include a vehicle control.
-
FIS Stimulation: Add Forskolin (typically 5-10 µM) to all wells to stimulate CFTR-mediated fluid secretion. If using potentiators (e.g., VX-770), they are typically added concurrently with forskolin.
-
Live-Cell Imaging: Immediately begin acquiring brightfield or fluorescence (if using a viability dye like calcein green) images of the organoids at regular intervals (e.g., every 10-15 minutes) for 1-2 hours using a live-cell imaging system.
-
Data Analysis: Quantify the change in the cross-sectional area of the organoids over time using image analysis software. The area under the curve (AUC) of the swelling response is calculated as a quantitative measure of CFTR function. A reduction in the AUC in the presence of the inhibitor indicates its efficacy.
Airway Surface Liquid (ASL) Height Measurement
This protocol describes the direct measurement of ASL height using confocal microscopy.
Materials:
-
Primary airway epithelial cells cultured at an air-liquid interface (ALI)
-
Confocal microscope with an environmental chamber (37°C, 5% CO2)
-
Perfluorocarbon liquid (e.g., FC-770)
-
Fluorescently labeled, non-absorbable dextran (e.g., Texas Red-labeled 10 kDa dextran)
-
This compound to be tested
-
Image analysis software (e.g., ImageJ/Fiji)
Procedure:
-
Cell Culture: Culture primary airway epithelial cells on permeable supports at an ALI for at least 3-4 weeks to achieve a well-differentiated, mucociliary phenotype.
-
Inhibitor Treatment: Add the this compound to the apical surface of the cultures at the desired concentration. Include a vehicle control.
-
ASL Labeling: Gently add a small volume (e.g., 1-2 µL) of perfluorocarbon containing the fluorescent dextran to the apical surface. The perfluorocarbon helps to spread the dextran evenly without perturbing the ASL volume.
-
Confocal Imaging: Place the cell culture dish in the environmental chamber of the confocal microscope. Acquire x-z cross-sectional images of the ASL at multiple locations on each culture.
-
Time-course Measurement: If assessing the dynamic effects of the inhibitor, acquire images at regular time intervals.
-
Data Analysis: Use image analysis software to measure the vertical distance from the apical cell surface to the top of the fluorescent dextran layer. This distance represents the ASL height. Average the measurements from multiple locations for each condition. A decrease in ASL height in the presence of the inhibitor suggests reduced fluid secretion.
Mandatory Visualizations
Signaling Pathway of CFTR Activation
Caption: Signaling cascade leading to CFTR channel activation and fluid secretion.
Experimental Workflow for Ussing Chamber Assay
Caption: Step-by-step workflow for assessing CFTR inhibitors in an Ussing chamber.
Logical Relationship of CFTR Inhibition and Physiological Effect
Caption: The logical cascade from CFTR inhibition to its physiological consequence.
References
- 1. CFTR Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Revisiting CFTR inhibition: a comparative study of CFTRinh-172 and GlyH-101 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Towards in vivo Bronchoscopic Functional CFTR Assessment using a Short Circuit Current Measurement Probe - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Assessment of cystic fibrosis transmembrane conductance regulator (CFTR) activity in CFTR-null mice after bone marrow transplantation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Automated acquisition and analysis of airway surface liquid height by confocal microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. biorxiv.org [biorxiv.org]
Application Notes and Protocols for Utilizing CFTR Inhibitors in Ion Channel Physiology Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) inhibitors to investigate ion channel physiology. This document outlines the various classes of CFTR inhibitors, their mechanisms of action, and detailed protocols for their application in key experimental assays.
Introduction to CFTR and its Inhibitors
The Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) is a cAMP-regulated chloride and bicarbonate channel crucial for fluid and electrolyte balance across epithelial tissues.[1][2][3] Dysfunctional CFTR leads to cystic fibrosis, a life-threatening genetic disorder.[1][2][4] Conversely, CFTR hyperactivation is implicated in secretory diarrheas and polycystic kidney disease.[1][2][5][6] CFTR inhibitors are small molecules that block the channel's activity and have become invaluable tools for studying its physiological roles and as potential therapeutic agents.[1][2][5][6]
High-throughput screening has identified several distinct chemical classes of CFTR inhibitors, each with a unique mechanism of action.[1][2][7][8] These inhibitors are instrumental in pharmacologically recreating the cystic fibrosis phenotype at cellular and organ levels, which aids in delineating the functional involvement of CFTR in various physiological processes.[1]
Classes of CFTR Inhibitors and Mechanisms of Action
There are three primary classes of CFTR inhibitors discovered through high-throughput screening: thiazolidinones, glycine hydrazides, and quinoxalinediones.[1][2][7][8]
-
Thiazolidinones (e.g., CFTRinh-172): This is the most extensively studied class of CFTR inhibitors. CFTRinh-172 acts from the cytoplasmic side of the cell membrane.[1][2] It is not a direct pore blocker but rather an allosteric inhibitor that stabilizes the closed state of the channel, thereby reducing the probability of the channel opening.[1][9] Recent structural studies have shown that CFTRinh-172 binds within the CFTR pore, leading to a collapse of the chloride selectivity filter and blockage from the extracellular side.[6]
-
Glycine Hydrazides (e.g., GlyH-101): In contrast to thiazolidinones, glycine hydrazides block the CFTR channel from the extracellular side by occluding the pore.[1][2][9][10] This blockade is voltage-dependent, meaning its efficacy is influenced by the membrane potential.[1][9]
-
Quinoxalinediones: This class of inhibitors also acts at the cytoplasmic surface of the CFTR protein.[1][2]
The distinct mechanisms of action of these inhibitor classes provide a robust approach to validating that an observed physiological effect is a direct result of CFTR inhibition.[11]
Data Presentation: Quantitative Data on CFTR Inhibitors
The following tables summarize the inhibitory concentrations of commonly used CFTR inhibitors in various experimental systems.
Table 1: Inhibitory Potency of CFTR Inhibitors
| Inhibitor Class | Compound | IC50 / Ki | Cell Type / Condition | Reference |
| Thiazolidinone | CFTRinh-172 | IC50: ~0.08 µM | Wild-Type CFTR | [12] |
| Ki: ~300 nM | Wild-Type CFTR | [12] | ||
| IC50: Can rise to µM levels | Epithelial Cells | [12] | ||
| Glycine Hydrazide | GlyH-101 | Ki: 1.4 µM at +60 mV | Whole-cell patch clamp | [9] |
| Ki: 5.6 µM at -60 mV | Whole-cell patch clamp | [9] | ||
| IC50: low micromolar | Whole-cell current | [1] | ||
| General | Most potent inhibitor | IC50: ~4 nM | Not specified | [1][2][7][8] |
Table 2: Effective Concentrations of CFTRinh-172 in Primary Airway Epithelial Cells
| Application | Cell Type | Concentration | Reference |
| Delayed wound closure | Normal Human Bronchial Epithelial (NHBE) Cells | 20 µM | [12] |
| Acute, complete inhibition (apical) | Human Tracheal Epithelial (HTE) Cells | 5 µM | [12] |
| Chronic inhibition (3-5 days) | Human Tracheal Epithelial (HTE) Cells | 10 - 20 µM | [12] |
| Ussing chamber experiments | Human Bronchial Epithelial Cells | 10 µM | [12] |
Mandatory Visualization: Signaling Pathways and Experimental Workflows
CFTR Activation and Inhibition Signaling Pathway
Experimental Workflow for Ussing Chamber Assay
Experimental Workflow for Iodide Efflux Assay
Experimental Protocols
Ussing Chamber Assay for CFTR Activity
The Ussing chamber is the gold standard for measuring electrogenic ion transport across epithelial monolayers.[13][14] It allows for the direct assessment of CFTR-mediated chloride secretion.
Materials:
-
Ussing chamber system with voltage-clamp amplifier
-
Permeable supports with differentiated epithelial cells (e.g., primary human bronchial epithelial cells)
-
Krebs Bicarbonate Ringer's solution (KBR), pre-warmed to 37°C and gassed with 95% O₂/5% CO₂
-
Amiloride (ENaC inhibitor)
-
Forskolin and IBMX (CFTR activators)
-
This compound (e.g., CFTRinh-172)
-
Vehicle control (e.g., DMSO)
Procedure:
-
Chamber Setup: Mount the permeable support with the confluent epithelial cell monolayer in the Ussing chamber, separating the apical and basolateral compartments.
-
Fill both chambers with pre-warmed and gassed KBR solution.[12]
-
Equilibration: Allow the system to equilibrate for 20-30 minutes until a stable baseline short-circuit current (Isc) is achieved.[12]
-
ENaC Inhibition: To isolate chloride currents, add amiloride (e.g., 10-100 µM) to the apical chamber to block ENaC-mediated sodium absorption.[12]
-
CFTR Activation: Once the Isc stabilizes after amiloride addition, add a CFTR activation cocktail (e.g., 10 µM Forskolin and 100 µM IBMX) to both the apical and basolateral chambers to stimulate cAMP production and activate CFTR.[12][14]
-
CFTR Inhibition: After the forskolin-stimulated Isc reaches a stable plateau, add the this compound (e.g., 10-20 µM CFTRinh-172) to the apical chamber.[12] A corresponding volume of vehicle should be added to a control chamber.
-
Data Acquisition: The resulting decrease in Isc represents the CFTR-mediated chloride secretion.[12] Record the Isc continuously throughout the experiment.
-
(Optional) Specificity Control: After observing the inhibitory effect, you can add a different class of chloride channel activator, such as UTP (e.g., 100 µM) to the apical chamber to activate calcium-activated chloride channels (CaCCs) and confirm the specificity of the this compound.[12]
Iodide Efflux Assay
This cell-based fluorescence assay measures CFTR-dependent iodide transport by monitoring the rate of iodide efflux from pre-loaded cells.[11] It is adaptable for high-throughput screening.[15][16]
Materials:
-
Fischer Rat Thyroid (FRT) cells stably expressing wild-type CFTR
-
96-well plates
-
Chloride-free buffer (e.g., containing NaNO₃)
-
Iodide-loading buffer (e.g., 137 mM NaI, 4.5 mM KH₂PO₄, 1 mM Ca(NO₃)₂, 1 mM Mg(NO₃)₂, 10 mM glucose, 5 mM HEPES, pH 7.4)
-
Iodide-free efflux buffer
-
This compound (e.g., CFTRinh-172 or GlyH-101)
-
CFTR activation cocktail (e.g., 10 µM forskolin and 100 µM IBMX) in efflux buffer
-
Iodide-selective electrode
Procedure:
-
Cell Culture: Plate FRT-CFTR cells in 96-well plates and culture until confluent.[11]
-
Iodide Loading: Wash the cells once with a chloride-free buffer. Then, incubate the cells for 1 hour at 37°C in iodide-loading buffer.[11]
-
Inhibitor Incubation: Aspirate the loading buffer and rapidly wash the cells three times with iodide-free efflux buffer. Add the efflux buffer containing the desired concentration of the this compound or vehicle control and incubate for 10-15 minutes at room temperature.[11]
-
CFTR Activation and Iodide Efflux Measurement: At time zero, rapidly replace the inhibitor-containing buffer with the CFTR activation cocktail.[11]
-
At specified time points (e.g., 0, 1, 2, 5, 10 minutes), collect the entire extracellular medium and replace it with a fresh activation cocktail.[11]
-
Measure the iodide concentration in the collected samples using an iodide-selective electrode.[11]
-
Data Analysis: Calculate the rate of iodide efflux at each time point. Compare the efflux rates in the presence and absence of the inhibitors to determine the percentage of inhibition.[11]
Patch-Clamp Electrophysiology
Patch-clamp is a powerful technique for studying the properties of individual ion channels.[17][18] The whole-cell configuration is commonly used to measure macroscopic CFTR currents, while the excised inside-out patch configuration allows for the study of single-channel activity with precise control of the intracellular solution.[18][19]
Materials:
-
Patch-clamp rig (microscope, micromanipulator, amplifier, data acquisition system)
-
Borosilicate glass capillaries for pulling patch pipettes
-
Cells expressing CFTR (e.g., BHK or CHO cells)
-
Extracellular (bath) solution (e.g., containing in mM: 140 NMDG-Cl, 2 MgCl₂, 2 CaCl₂, 10 HEPES, pH 7.4)
-
Intracellular (pipette) solution (e.g., containing in mM: 140 NMDG-Cl, 2 MgCl₂, 10 HEPES, 1 EGTA, pH 7.4)
-
CFTR activators (e.g., Forskolin, IBMX, catalytic subunit of PKA, ATP)
-
This compound
Procedure (Whole-Cell Configuration):
-
Cell Preparation: Plate cells on glass coverslips at a suitable density for patch-clamping.
-
Pipette Preparation: Pull patch pipettes from borosilicate glass capillaries to a resistance of 2-5 MΩ when filled with intracellular solution.
-
Seal Formation: Approach a cell with the patch pipette and apply gentle suction to form a high-resistance (GΩ) seal.
-
Whole-Cell Access: Apply a brief pulse of suction to rupture the cell membrane under the pipette tip, establishing the whole-cell configuration.
-
Current Recording: Clamp the cell membrane potential at a holding potential (e.g., -40 mV) and apply voltage steps (e.g., from -80 mV to +80 mV in 20 mV increments) to elicit currents.[19]
-
CFTR Activation: Perfuse the cell with a solution containing CFTR activators (e.g., 10 µM Forskolin and 100 µM IBMX) to stimulate CFTR currents.[18]
-
Inhibitor Application: Once a stable activated current is achieved, perfuse the cell with the extracellular solution containing the this compound.
-
Data Analysis: Measure the reduction in current amplitude at various voltages to determine the extent and voltage dependence of inhibition.
Off-Target Effects and Considerations
It is crucial to be aware of potential off-target effects of CFTR inhibitors to ensure accurate interpretation of experimental data. For example, CFTRinh-172 has been shown to inhibit store-operated Ca²⁺ entry and the epithelial sodium channel (ENaC).[12][20] GlyH-101 can also affect other cardiac ion channels at higher concentrations.[21] Therefore, using multiple, structurally distinct inhibitors and appropriate control experiments are essential to validate that the observed effects are specifically due to CFTR inhibition.[11]
Conclusion
CFTR inhibitors are powerful and versatile tools for dissecting the physiological and pathophysiological roles of the CFTR ion channel. By employing the appropriate inhibitor and experimental technique as outlined in these application notes, researchers can gain valuable insights into CFTR function, contributing to a deeper understanding of epithelial transport and the development of novel therapeutics.
References
- 1. CFTR Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CFTR inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cell signaling and regulation of CFTR expression in cystic fibrosis cells in the era of high efficiency modulator therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cystic fibrosis transmembrane conductance regulator - Wikipedia [en.wikipedia.org]
- 5. What are CFTR inhibitors and how do they work? [synapse.patsnap.com]
- 6. pnas.org [pnas.org]
- 7. researchgate.net [researchgate.net]
- 8. benthamdirect.com [benthamdirect.com]
- 9. Revisiting CFTR inhibition: a comparative study of CFTRinh-172 and GlyH-101 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. CFTR Channel Pharmacology: Novel Pore Blockers Identified by High-throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. pnas.org [pnas.org]
- 14. Assays of CFTR Function In Vitro, Ex Vivo and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 15. journals.physiology.org [journals.physiology.org]
- 16. Cell-based assay for high-throughput quantitative screening of CFTR chloride transport agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Investigating the CFTR Cl - Channel Using the Patch-Clamp Technique: An Overview | Semantic Scholar [semanticscholar.org]
- 18. Application of High-Resolution Single-Channel Recording to Functional Studies of Cystic Fibrosis Mutants - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Development of Automated Patch Clamp Technique to Investigate CFTR Chloride Channel Function - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Pharmacological inhibitors of the cystic fibrosis transmembrane conductance regulator exert off-target effects on epithelial cation channels - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Cardiac ion channel current modulation by the this compound GlyH-101 - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for CFTR Inhibitor Experimental Design in Primary Airway Epithelial Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) is a cAMP-activated anion channel crucial for ion and fluid homeostasis at epithelial surfaces. In the airways, CFTR-mediated chloride and bicarbonate secretion is essential for maintaining a hydrated and easily cleared mucus layer. Dysfunction of CFTR, caused by mutations in the CFTR gene, leads to cystic fibrosis (CF), a life-threatening genetic disorder characterized by thick, obstructive mucus, chronic bacterial infections, and progressive lung damage.
Primary human airway epithelial cells cultured at an air-liquid interface (ALI) are considered the "gold standard" for in vitro studies of CFTR function and for the preclinical evaluation of CFTR-targeted therapies.[1] These cultures differentiate into a pseudostratified epithelium that closely mimics the morphology and function of the native human airway, including the formation of tight junctions and mucociliary differentiation.[2] This application note provides a comprehensive guide to designing and conducting experiments to evaluate CFTR inhibitors in primary airway epithelial cells. It includes detailed protocols for cell culture, functional assays, and biochemical analysis, as well as guidance on data presentation and interpretation.
Signaling Pathway for CFTR Activation
CFTR channel activity is primarily regulated by the cyclic AMP (cAMP) signaling pathway. Activation of G-protein coupled receptors, such as the β2-adrenergic receptor, by agonists stimulates adenylyl cyclase to produce cAMP.[3] Increased intracellular cAMP levels lead to the activation of Protein Kinase A (PKA), which then phosphorylates the Regulatory (R) domain of the CFTR protein.[4][5][6] This phosphorylation event, in conjunction with ATP binding to the Nucleotide-Binding Domains (NBDs), induces a conformational change that opens the CFTR channel, allowing the efflux of chloride ions.
CFTR Activation Signaling Pathway
Experimental Workflow for CFTR Inhibitor Screening
A typical workflow for identifying and characterizing CFTR inhibitors involves a multi-tiered approach, starting with high-throughput screening and progressing to more detailed functional and biochemical validation in primary cells.
This compound Screening Workflow
Data Presentation
Quantitative data from this compound studies should be summarized in a clear and organized manner to facilitate comparison and interpretation.
Table 1: Effective Concentrations and IC50 Values of Common CFTR Inhibitors in Primary Airway Epithelial Cells
| Inhibitor | Cell Type | Assay | Parameter | Value | Reference(s) |
| CFTR(inh)-172 | Human Bronchial Epithelial (HBE) Cells | Ussing Chamber | Effective Conc. | 10 µM | [7] |
| CFTR(inh)-172 | Human Bronchial Epithelial (HBE) Cells | Ussing Chamber | Effective Conc. | 10-20 µM | [1] |
| GlyH-101 | Human Bronchial Epithelial (HBE) Cells | Ussing Chamber | Effective Conc. | 50 µM | [4] |
| VX-770 (Ivacaftor) | G551D/F508del HBE Cells | Ussing Chamber | EC50 | ~100 nM | [5] |
| VX-770 (Ivacaftor) | F508del HBE Cells | Ussing Chamber | EC50 | 22 ± 10 nM | [5] |
| VX-809 (Lumacaftor) | F508del HBE Cells | Functional Assays | Effective Conc. | 10 µM | [8] |
Experimental Protocols
Culture of Primary Human Bronchial Epithelial (HBE) Cells at Air-Liquid Interface (ALI)
This protocol describes the expansion and differentiation of primary HBE cells to form a polarized, mucociliary epithelium.
Materials:
-
Cryopreserved primary HBE cells
-
Bronchial Epithelial Growth Medium (BEGM)
-
Collagen-coated culture flasks and permeable supports (e.g., Transwells®)
-
ALI differentiation medium
-
Trypsin/EDTA solution
-
Phosphate-Buffered Saline (PBS)
Procedure:
-
Thawing and Seeding: Rapidly thaw cryopreserved HBE cells and seed them onto collagen-coated culture flasks in BEGM.
-
Expansion: Culture the cells at 37°C and 5% CO₂. Change the medium every 2-3 days until the cells reach 80-90% confluency.[1]
-
Passaging: Wash the cells with PBS and detach them using Trypsin/EDTA. Neutralize the trypsin and centrifuge the cells.[1]
-
Seeding on Permeable Supports: Resuspend the cell pellet in BEGM and seed the cells onto the apical side of collagen-coated permeable supports.[1]
-
Differentiation at ALI: Once the cells are confluent on the permeable supports, remove the apical medium to establish an air-liquid interface. Replace the basolateral medium with ALI differentiation medium every 2-3 days.[1]
-
Maturation: Allow the cells to differentiate for at least 3-4 weeks. A fully differentiated culture will exhibit a mucociliary phenotype and develop a significant transepithelial electrical resistance (TEER).
Ussing Chamber Assay for CFTR-Mediated Ion Transport
The Ussing chamber technique is the gold standard for measuring ion transport across epithelial monolayers.[9]
Materials:
-
Differentiated HBE cells on permeable supports
-
Ussing chamber system
-
Krebs-Bicarbonate Ringer (KBR) solution
-
Amiloride (ENaC inhibitor)
-
Forskolin and IBMX (CFTR activators)
-
This compound (e.g., CFTR(inh)-172)
-
UTP (P2Y₂ receptor agonist, optional)
Procedure:
-
Chamber Setup: Mount the permeable support with the differentiated HBE cell monolayer in the Ussing chamber, separating the apical and basolateral chambers.
-
Equilibration: Fill both chambers with pre-warmed and gassed (95% O₂/5% CO₂) KBR solution. Allow the system to equilibrate for 20-30 minutes until a stable baseline short-circuit current (Isc) is achieved.[1]
-
ENaC Inhibition: Add amiloride (e.g., 10-100 µM) to the apical chamber to block ENaC-mediated sodium absorption.[1]
-
CFTR Activation: Add a CFTR activation cocktail (e.g., 10 µM Forskolin and 100 µM IBMX) to the apical and basolateral chambers to stimulate cAMP production and activate CFTR.[1]
-
CFTR Inhibition: Once the forskolin-stimulated Isc has reached a stable plateau, add the this compound of interest to the apical chamber. The resulting decrease in Isc represents the CFTR-mediated chloride secretion.[1]
-
Control for other Cl⁻ Channels (Optional): After CFTR inhibition, add UTP (e.g., 100 µM) to the apical chamber to activate calcium-activated chloride channels (CaCCs) and confirm the specificity of the this compound.[7]
Fluorescence-Based Membrane Potential Assay
This assay provides a higher-throughput method to assess CFTR function by measuring changes in cell membrane potential.[10][11]
Materials:
-
Differentiated HBE cells on permeable supports or in 96-well plates
-
Fluorescent membrane potential-sensitive dye kit
-
Chloride-free and chloride-containing buffers
-
Forskolin and IBMX
-
This compound
Procedure:
-
Cell Plating: Seed HBE cells in a suitable format (e.g., 96-well plate) and allow them to reach confluency.
-
Dye Loading: Load the cells with the membrane potential-sensitive dye according to the manufacturer's instructions.
-
Buffer Exchange: Replace the loading buffer with a chloride-free buffer containing the this compound at various concentrations.
-
CFTR Activation: Stimulate CFTR activity by adding a chloride-containing buffer with forskolin and IBMX.
-
Fluorescence Measurement: Measure the change in fluorescence over time using a fluorescence plate reader. Activation of CFTR will cause chloride efflux, leading to membrane depolarization and an increase in fluorescence.[11]
-
Data Analysis: The rate of fluorescence change is proportional to CFTR activity. Calculate the IC50 of the inhibitor by plotting the percent inhibition against the inhibitor concentration.
Western Blotting for CFTR Protein Expression and Maturation
Western blotting is used to assess the total amount of CFTR protein and its glycosylation state, which is indicative of its maturation and trafficking through the Golgi apparatus.[9]
Materials:
-
Differentiated HBE cell lysates
-
Lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
SDS-PAGE gels (6% or 4-15% gradient)
-
Nitrocellulose or PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary anti-CFTR antibody
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Lysis: Lyse the HBE cells and quantify the protein concentration.
-
Sample Preparation: Mix the protein lysate with sample buffer, add DTT to 50 mM, and heat at 65°C for 15 minutes.[2]
-
Gel Electrophoresis: Load 20-30 µg of protein per lane and run the SDS-PAGE gel.[12]
-
Protein Transfer: Transfer the proteins to a nitrocellulose or PVDF membrane.[2]
-
Blocking: Block the membrane for at least 1 hour at room temperature.[2]
-
Antibody Incubation: Incubate the membrane with the primary anti-CFTR antibody overnight at 4°C, followed by incubation with the HRP-conjugated secondary antibody for 1 hour at room temperature.[2]
-
Detection: Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Analysis: Identify the immature, core-glycosylated CFTR (Band B, ~130-140 kDa) and the mature, complex-glycosylated CFTR (Band C, ~150-180 kDa).[9][12]
Logical Relationship of Assays
The selection of assays should follow a logical progression from high-throughput screening to in-depth mechanistic studies.
Logical Progression of Assays
References
- 1. Rescue of CF airway epithelial cell function in vitro by a CFTR potentiator, VX-770 | Semantic Scholar [semanticscholar.org]
- 2. Frontiers | Human Primary Epithelial Cell Models: Promising Tools in the Era of Cystic Fibrosis Personalized Medicine [frontiersin.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Rescue of CF airway epithelial cell function in vitro by a CFTR potentiator, VX-770 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Generation and functional characterization of epithelial cells with stable expression of SLC26A9 Cl− channels - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Results of a phase IIa study of VX-809, an investigational CFTR corrector compound, in subjects with cystic fibrosis homozygous for the F508del-CFTR mutation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. CFTR rescue with VX-809 and VX-770 favors the repair of primary airway epithelial cell cultures from patients with class II mutations in the presence of Pseudomonas aeruginosa exoproducts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Pharmacological inhibitors of the cystic fibrosis transmembrane conductance regulator exert off-target effects on epithelial cation channels - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Vx-809/Vx-770 treatment reduces inflammatory response to Pseudomonas aeruginosa in primary differentiated cystic fibrosis bronchial epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Developing New Assays for CFTR Inhibitor Discovery: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) is a chloride and bicarbonate channel crucial for maintaining ion and fluid homeostasis across epithelial surfaces.[1] Dysfunction of CFTR due to genetic mutations leads to Cystic Fibrosis (CF), a life-threatening multi-organ disease.[1] While significant progress has been made in developing CFTR modulators (correctors and potentiators) to treat CF, the discovery of selective and potent CFTR inhibitors is also of great interest for studying CFTR physiology and for potential therapeutic applications in diseases characterized by excessive intestinal fluid secretion, such as secretory diarrheas.[2][3]
This document provides detailed application notes and protocols for a suite of assays tailored for the discovery and characterization of novel CFTR inhibitors. These assays range from high-throughput screening (HTS) methods suitable for large compound libraries to secondary and validation assays that provide detailed mechanistic insights.
CFTR Signaling and Drug Discovery Workflow
The discovery of CFTR inhibitors typically follows a multi-step process, beginning with a broad primary screen to identify initial hits, followed by more detailed secondary assays to confirm activity and elucidate the mechanism of action.
CFTR Activation and Inhibition Signaling Pathway
CFTR channel activity is primarily regulated by the cyclic AMP (cAMP) signaling pathway. Activation of G-protein coupled receptors (GPCRs) stimulates adenylyl cyclase to produce cAMP, which in turn activates Protein Kinase A (PKA).[4][5] PKA then phosphorylates the Regulatory (R) domain of CFTR, leading to a conformational change that allows for ATP binding and hydrolysis at the Nucleotide-Binding Domains (NBDs), ultimately opening the channel pore.[5] CFTR inhibitors can act through various mechanisms, such as direct channel block or interference with the activation pathway.
High-Throughput Screening (HTS) Assays
YFP-Halide Influx Assay
This is a cell-based fluorescence assay widely used for HTS of CFTR modulators.[6][7] It relies on the principle that the fluorescence of the yellow fluorescent protein (YFP) is quenched by halide ions, particularly iodide.[6] Cells co-expressing CFTR and a halide-sensitive YFP are used. Activation of CFTR leads to an influx of iodide, resulting in a decrease in fluorescence, which can be measured kinetically. Inhibitors of CFTR will prevent this fluorescence quenching.
Experimental Protocol:
-
Cell Culture: Plate Fischer Rat Thyroid (FRT) or Chinese Hamster Ovary (CHO) cells stably co-expressing human CFTR and a halide-sensitive YFP (e.g., YFP-H148Q/I152L) in 96- or 384-well black, clear-bottom microplates. Culture until confluent.[3]
-
Compound Incubation: Wash the cells with a halide-free buffer (e.g., PBS). Add the test compounds (inhibitors) at desired concentrations and incubate for 10-30 minutes at 37°C.
-
CFTR Activation: Add a CFTR activation cocktail, typically containing forskolin (to increase cAMP) and a potentiator like genistein or VX-770, to all wells except the negative controls.
-
Iodide Addition and Measurement: Place the plate in a fluorescence plate reader. Measure the baseline fluorescence. Inject an iodide-containing solution into each well and immediately begin kinetic fluorescence measurements (e.g., every 1-2 seconds for 12-16 seconds).[3]
-
Data Analysis: Calculate the initial rate of fluorescence decrease (dF/dt). Compare the rates in the presence of test compounds to positive (activators only) and negative (no activators) controls to determine the percent inhibition.
Data Presentation:
| Parameter | Description | Typical Value/Range | Reference |
| Cell Line | FRT or CHO cells with stable CFTR and YFP expression | - | [3] |
| Forskolin | Activates adenylyl cyclase | 10-20 µM | [3] |
| Genistein | CFTR potentiator | 10-50 µM | [7] |
| Iodide Concentration | Quenches YFP fluorescence | 100 mM | [6] |
| Z'-factor | Assay quality metric | ≥ 0.5 | [8] |
Secondary and Validation Assays
Ussing Chamber Assay
The Ussing chamber is the gold-standard method for measuring electrogenic ion transport across epithelial monolayers.[9] It allows for the direct measurement of the short-circuit current (Isc), which reflects the net ion movement across the epithelium. This technique is crucial for validating hits from primary screens and for detailed pharmacological characterization of inhibitors.
Experimental Protocol:
-
Cell Culture: Culture human bronchial epithelial (HBE) or other polarized epithelial cells on permeable supports (e.g., Transwell inserts) until a confluent monolayer with high transepithelial electrical resistance (TEER) is formed.[9][10]
-
Ussing Chamber Setup: Mount the permeable support in the Ussing chamber, separating the apical and basolateral compartments. Fill both chambers with pre-warmed and gassed (95% O₂/5% CO₂) Ringer's solution.
-
Equilibration and ENaC Inhibition: Allow the system to equilibrate to a stable baseline Isc. Add amiloride to the apical chamber to block the epithelial sodium channel (ENaC) and isolate chloride currents.[9]
-
CFTR Activation: Add a CFTR activator, such as forskolin, to stimulate cAMP production and activate CFTR channels. This will result in an increase in Isc.
-
Inhibitor Addition: Once the forskolin-stimulated Isc has stabilized, add the test inhibitor to the apical chamber. A decrease in Isc indicates inhibition of CFTR-mediated chloride secretion.
-
Data Analysis: Calculate the change in Isc (ΔIsc) in response to the inhibitor and express it as a percentage of the forskolin-stimulated current. Determine the IC₅₀ value for potent inhibitors.
Data Presentation:
| Parameter | Description | Typical Concentration | Reference |
| Cell Model | Primary HBE cells from CF patients (e.g., F508del homozygous) | - | [9] |
| Amiloride | ENaC inhibitor | 10-100 µM | |
| Forskolin | CFTR activator | 10-20 µM | |
| CFTRinh-172 | Known this compound (positive control) | 10-20 µM |
Patch Clamp Electrophysiology
Patch clamp allows for the recording of ion channel currents at the single-molecule level, providing detailed information about channel gating (open probability) and conductance.[11][12] The excised inside-out configuration is particularly useful for studying CFTR, as it allows for the direct application of regulatory molecules like PKA and ATP to the intracellular side of the membrane.[11]
Experimental Protocol:
-
Cell Preparation: Use cells expressing CFTR, either transiently or stably.
-
Pipette Preparation: Fabricate micropipettes from borosilicate glass capillaries and fire-polish the tips. Fill the pipette with an appropriate intracellular solution.[13]
-
Seal Formation: Press the micropipette against the cell membrane and apply gentle suction to form a high-resistance (gigaohm) seal.[13]
-
Excised Patch Formation: Pull the pipette away from the cell to form an inside-out patch of membrane at the pipette tip.[11]
-
CFTR Activation and Inhibition: Perfuse the patch with a solution containing PKA and ATP to activate CFTR channels. Once channel activity is stable, apply the test inhibitor to the bath solution.
-
Data Acquisition and Analysis: Record the single-channel currents at a constant holding potential. Analyze the data to determine the effects of the inhibitor on single-channel current amplitude and open probability (Pₒ).
Data Presentation:
| Parameter | Description | Typical Value/Range | Reference |
| Configuration | Excised inside-out | - | [11] |
| PKA (catalytic subunit) | Phosphorylates CFTR | 75 nM | [11] |
| ATP | Required for channel gating | 1 mM | [11] |
| Holding Potential | Voltage across the membrane patch | -50 to -80 mV | [12] |
Western Blotting for CFTR Expression and Maturation
Western blotting is a biochemical assay used to assess the expression and maturation state of the CFTR protein.[4][14] CFTR exists in an immature, core-glycosylated form (Band B, ~150 kDa) in the endoplasmic reticulum and a mature, complex-glycosylated form (Band C, ~170 kDa) that has trafficked to the cell surface.[15] While inhibitors are not expected to directly alter CFTR expression, this assay is crucial for studying compounds that may have off-target effects on protein trafficking or for characterizing cell models.
Experimental Protocol:
-
Cell Lysis and Protein Quantification: Treat cells with the test compound as required. Lyse the cells in RIPA buffer containing protease inhibitors. Determine the total protein concentration of the lysates using a BCA assay.[4][14]
-
SDS-PAGE: Denature equal amounts of protein from each sample in Laemmli buffer. Separate the proteins by size on a low-percentage (e.g., 6-8%) SDS-polyacrylamide gel.[4][16]
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[14]
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate with a primary antibody specific for CFTR overnight at 4°C.
-
Wash and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[4]
-
-
Detection and Analysis: Add a chemiluminescent substrate and capture the image using a digital imager. Perform densitometry analysis to quantify the intensity of Band B and Band C. Normalize to a loading control like β-actin.[14]
Data Presentation:
| Parameter | Description | Expected Observation | Reference |
| Band B | Immature, core-glycosylated CFTR | ~150 kDa | [15] |
| Band C | Mature, complex-glycosylated CFTR | ~170 kDa | [15] |
| C/B Ratio | Ratio of mature to immature CFTR | Indicates maturation efficiency | [14] |
| Loading Control | e.g., β-actin, GAPDH | Ensures equal protein loading | [14] |
Forskolin-Induced Swelling (FIS) Assay in Intestinal Organoids
Patient-derived intestinal organoids provide a physiologically relevant 3D model for studying CFTR function.[17][18] These organoids recapitulate the genotype and phenotype of the donor tissue.[17] Activation of CFTR by forskolin leads to chloride and fluid secretion into the organoid lumen, causing them to swell.[17][19] This swelling can be quantified by live-cell imaging and serves as a functional readout of CFTR activity.
Experimental Protocol:
-
Organoid Culture: Culture human intestinal organoids derived from rectal biopsies in a basement membrane matrix (e.g., Matrigel) with specialized growth medium.[10][18]
-
Assay Plating: Seed 30-80 organoids per well in a 96-well plate.[18]
-
Compound Treatment: Pre-incubate the organoids with test inhibitors for a specified period (e.g., 1-24 hours).
-
Swelling Induction and Imaging: Add forskolin (e.g., 5-10 µM) to the medium to induce swelling.[17] Acquire brightfield or confocal images at regular intervals (e.g., every 15-30 minutes) for up to 2 hours.[17]
-
Data Analysis: Measure the cross-sectional area of the organoids at each time point using image analysis software (e.g., ImageJ). Calculate the area under the curve (AUC) of the swelling response over time. Compare the AUC in the presence of inhibitors to controls.[17][19]
Data Presentation:
| Parameter | Description | Typical Concentration | Reference |
| Model System | Human intestinal organoids | - | [17] |
| Forskolin | Induces organoid swelling | 5-10 µM | [17] |
| Readout | Change in organoid area over time | - | [17] |
| Quantitative Metric | Area Under the Curve (AUC) | - | [19] |
Conclusion
The assays described in this document provide a comprehensive toolkit for the discovery and characterization of novel CFTR inhibitors. The selection of assays should be guided by the specific stage of the drug discovery process, from high-throughput screening of large compound libraries to in-depth mechanistic studies of lead candidates. By employing a combination of these robust and validated methods, researchers can effectively identify and advance promising new molecules for the study of CFTR biology and the potential treatment of related diseases.
References
- 1. High-Throughput Screening for Modulators of CFTR Activity Based on Genetically Engineered Cystic Fibrosis Disease-Specific iPSCs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Assays of CFTR Function In Vitro, Ex Vivo and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CFTR Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. JCI - Inhibition of cystic fibrosis transmembrane conductance regulator by novel interaction with the metabolic sensor AMP-activated protein kinase [jci.org]
- 6. Cell-based assay for high-throughput quantitative screening of CFTR chloride transport agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Use of a High-Throughput Phenotypic Screening Strategy to Identify Amplifiers, a Novel Pharmacological Class of Small Molecules That Exhibit Functional Synergy with Potentiators and Correctors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Optimization of a Yellow fluorescent protein-based iodide influx high-throughput screening assay for cystic fibrosis transmembrane conductance regulator (CFTR) modulators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Video: Forskolin-induced Swelling in Intestinal Organoids: An In Vitro Assay for Assessing Drug Response in Cystic Fibrosis Patients [jove.com]
- 11. Application of High-Resolution Single-Channel Recording to Functional Studies of Cystic Fibrosis Mutants - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Frontiers | Development of Automated Patch Clamp Technique to Investigate CFTR Chloride Channel Function [frontiersin.org]
- 13. acroscell.creative-bioarray.com [acroscell.creative-bioarray.com]
- 14. benchchem.com [benchchem.com]
- 15. CFTR Assays | Cystic Fibrosis Foundation [cff.org]
- 16. Western Blot | CFTR Antibody Distribution Program [cftrantibodies.web.unc.edu]
- 17. stemcell.com [stemcell.com]
- 18. Forskolin-induced Swelling in Intestinal Organoids: An In Vitro Assay for Assessing Drug Response in Cystic Fibrosis Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 19. huborganoids.nl [huborganoids.nl]
Troubleshooting & Optimization
CFTR Inhibitor Experiments: Technical Support Center
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing CFTR inhibitors in their experiments.
Troubleshooting Guide
This guide addresses specific issues that may arise during your CFTR inhibitor experiments in a question-and-answer format.
Issue 1: My this compound shows little to no effect.
-
Question: I've applied my this compound, but I'm not observing the expected decrease in CFTR-mediated ion transport. What could be the problem?
-
Answer: There are several potential reasons for a lack of inhibitor effect. Consider the following troubleshooting steps:
-
Inhibitor Integrity and Storage:
-
Is your inhibitor properly stored? For example, CFTR(inh)-172 stock solutions in DMSO are stable for up to one month at -20°C or up to six months at -80°C. It is crucial to aliquot the stock solution to avoid repeated freeze-thaw cycles.
-
Was the working solution prepared fresh? It is recommended to dilute the stock solution into your experimental buffer immediately before use to minimize degradation in aqueous environments.
-
-
Experimental Protocol:
-
Is CFTR fully activated? Ensure that your CFTR activation cocktail (e.g., Forskolin and IBMX) is at an optimal concentration and has been incubated for a sufficient duration to maximally activate CFTR before adding the inhibitor.
-
Is the inhibitor concentration appropriate? The effective concentration can vary depending on the cell type and assay. Perform a dose-response curve to determine the optimal concentration for your specific experimental conditions. For instance, while the IC50 of CFTR(inh)-172 is approximately 0.3 µM in FRT cells expressing human CFTR, higher concentrations (e.g., 10-20 µM) are often used in Ussing chamber experiments with primary human bronchial epithelial cells.[1]
-
Is the incubation time sufficient? The onset of inhibition can vary between inhibitors. For example, GlyH-101 has a rapid onset of action.[2]
-
-
Cellular System:
-
Do your cells express functional CFTR at the plasma membrane? Confirm CFTR expression and localization using techniques like Western blotting or immunofluorescence. The level of CFTR expression can significantly impact the observed inhibitor effect.
-
Are your cells healthy? Poor cell health can lead to a general decrease in ion transport, masking the specific effect of the inhibitor. Assess cell viability using methods like Trypan Blue exclusion or an MTT assay.
-
Is there a mucus barrier? In primary airway epithelial cell cultures, a mucus layer can impede the inhibitor's access to the CFTR channel.
-
-
Issue 2: I'm observing high variability in my results.
-
Question: My replicate experiments are yielding inconsistent results. How can I improve the reproducibility of my this compound assays?
-
Answer: High variability can stem from several sources. Here are key areas to focus on for improving reproducibility:
-
Standardize Protocols: Ensure that all experimental parameters, including cell seeding density, differentiation time (for primary cells), reagent concentrations, and incubation times, are kept consistent across all experiments.
-
Assay-Specific Considerations:
-
Forskolin-Induced Swelling (FIS) Assay: The size and health of the organoids can significantly impact the swelling response. Use organoids of a consistent size and morphology for your assays.[3] Be aware that some modulators can bind to the plastic of the assay plate.[4]
-
Ussing Chamber Experiments: Maintain stable temperature and proper gassing of your buffers.[5][6] Ensure that the electrodes are properly calibrated and that there are no leaks around the mounted tissue or cell monolayer.[5][6][7][8]
-
Membrane Potential Assays: Be mindful of potential artifacts from fluorescent compounds in your library. It is often beneficial to obtain measurements before and after the addition of test compounds to account for their intrinsic optical properties.[9][10][11]
-
-
Reagent Quality: Use high-quality, fresh reagents. The activity of activators like forskolin can diminish over time.
-
Issue 3: I suspect my inhibitor is having off-target effects.
-
Question: I'm seeing unexpected cellular effects that may not be related to CFTR inhibition. How can I investigate and mitigate off-target effects?
-
Answer: Off-target effects are a known issue with some commonly used CFTR inhibitors. For example, both CFTR(inh)-172 and GlyH-101 have been shown to affect other ion channels and cellular processes.[7][12]
-
Investigating Off-Target Effects:
-
Use control cell lines: Test your inhibitor on cell lines that do not express CFTR. If the effect persists, it is likely an off-target effect.
-
Assess mitochondrial function: Some CFTR inhibitors can induce the production of reactive oxygen species (ROS) and depolarize mitochondria.[13] Consider performing a mitochondrial toxicity assay.
-
Evaluate effects on other ion channels: Be aware of known off-target effects. For instance, CFTR(inh)-172 and GlyH-101 can inhibit the epithelial sodium channel (ENaC) and Orai1-mediated calcium entry.[7][12]
-
-
Mitigating Off-Target Effects:
-
Use the lowest effective concentration: Determine the minimal concentration of your inhibitor that produces a robust on-target effect.
-
-
Frequently Asked Questions (FAQs)
General
-
Q1: How do I choose the right this compound for my experiment?
-
A1: The choice of inhibitor depends on your specific research question and experimental setup. Consider factors such as potency (IC50), mechanism of action, solubility, and known off-target effects. For example, GlyH-101 has greater water solubility and a faster onset of action compared to CFTR(inh)-172.[2]
-
-
Q2: What are the typical working concentrations for common CFTR inhibitors?
-
A2: Working concentrations can vary significantly. For CFTR(inh)-172, concentrations from 0.5 µM to 20 µM have been used in cell-based assays.[1] For GlyH-101, concentrations are often in the low micromolar range.[2] It is always best to perform a dose-response curve to determine the optimal concentration for your specific system.
-
-
Q3: How should I prepare and store my this compound stock solutions?
-
A3: Most CFTR inhibitors are soluble in DMSO. Prepare a concentrated stock solution in high-quality, anhydrous DMSO. For long-term storage, aliquot the stock solution into single-use vials and store at -20°C or -80°C to avoid freeze-thaw cycles. Protect from light.
-
Assay-Specific
-
Q4: In the Forskolin-Induced Swelling (FIS) assay, my organoids are not swelling as expected.
-
A4: This could be due to several factors:
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Low CFTR function: The cell line or primary cells you are using may have low endogenous CFTR expression or function.
-
Organoid health: Ensure your organoids are healthy and have a well-formed lumen before starting the assay.
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Reagent issues: Check the activity of your forskolin and other activators.
-
Imaging issues: Ensure your imaging setup is optimized to detect changes in organoid size.
-
-
-
Q5: I am having trouble getting a stable baseline in my Ussing chamber experiments.
-
A5: An unstable baseline is often due to:
-
Electrode drift: Allow sufficient time for the electrodes to equilibrate.
-
Leaks: Ensure the tissue or cell culture insert is properly mounted and sealed in the chamber.[7][8]
-
Temperature fluctuations: Use a temperature-controlled system and ensure your buffers are pre-warmed.[5][6]
-
Bubbles: Remove any air bubbles from the chambers.[5]
-
-
-
Q6: My membrane potential assay is showing a high background signal.
-
A6: High background can be caused by:
-
Quantitative Data Summary
Table 1: Inhibitory Concentrations of Common CFTR Inhibitors
| Inhibitor | Assay Type | Cell Type | IC50 / Ki | Reference |
| CFTR(inh)-172 | Short-circuit current | FRT cells expressing human CFTR | IC50: ~0.3 µM | [10] |
| Whole-cell patch clamp | Mouse kidney cells | IC50: 0.74 µM (negative potential), 0.56 µM (positive potential) | [14] | |
| Ussing Chamber | Human Bronchial Epithelial Cells | Effective Concentration: 10 µM | [1] | |
| GlyH-101 | Whole-cell patch clamp | Mouse kidney cells | IC50: 3 µM (negative potential), 0.87 µM (positive potential) | [14] |
| Whole-cell current | - | Ki: 1.4 µM (+60 mV), 5.6 µM (-60 mV) | [2] | |
| PPQ-102 | - | - | IC50: ~90 nM | [15] |
| BPO-27 | - | - | IC50: ~8 nM | [15] |
Table 2: Overview of Off-Target Effects of Common CFTR Inhibitors
| Inhibitor | Off-Target | Effect | Reference |
| CFTR(inh)-172 | ENaC | Inhibition | [7] |
| Orai1 | Inhibition | [7] | |
| Mitochondrial Function | Increased ROS production, mitochondrial depolarization | [13] | |
| GlyH-101 | ENaC | Inhibition | [7] |
| Orai1 | Inhibition | [7] | |
| Mitochondrial Function | Increased ROS production, mitochondrial depolarization | [13] | |
| Ca2+-activated Cl- channels | Inhibition | [12] | |
| Volume-sensitive Cl- channels | Inhibition | [12] |
Experimental Protocols
Protocol 1: Ussing Chamber Assay for CFTR Inhibition
This protocol provides a general framework for measuring CFTR-mediated chloride secretion in polarized epithelial cells.
-
Cell Culture: Culture polarized epithelial cells (e.g., Calu-3, primary human bronchial epithelial cells) on permeable supports until a confluent monolayer with high transepithelial electrical resistance (TEER) is formed.
-
Chamber Setup: Mount the permeable support in an Ussing chamber, separating the apical and basolateral compartments. Fill both chambers with pre-warmed (37°C) and gassed (95% O2/5% CO2) Ringer's solution.
-
Equilibration: Allow the system to equilibrate for 20-30 minutes to achieve a stable baseline short-circuit current (Isc).
-
ENaC Inhibition: Add an ENaC inhibitor (e.g., amiloride) to the apical chamber to block sodium absorption.
-
CFTR Activation: Add a CFTR activation cocktail (e.g., 10 µM Forskolin and 100 µM IBMX) to the basolateral chamber (or both) to stimulate CFTR-mediated chloride secretion.
-
CFTR Inhibition: Once the stimulated Isc reaches a stable plateau, add the desired concentration of the this compound to the apical chamber.
-
Data Analysis: The decrease in Isc following inhibitor addition represents the CFTR-dependent chloride secretion.
Protocol 2: Forskolin-Induced Swelling (FIS) Assay
This assay measures CFTR function in intestinal organoids.
-
Organoid Culture: Culture intestinal organoids in a basement membrane matrix.
-
Assay Preparation: Seed 30-80 organoids per well in a 96-well plate.
-
Inhibitor Pre-incubation (optional): Pre-incubate the organoids with the this compound for the desired time (e.g., 1-3 hours).
-
CFTR Activation: Add forskolin (e.g., 5-10 µM) to the culture medium to stimulate CFTR.
-
Imaging: Acquire brightfield or confocal images at time 0 and at regular intervals for 1-2 hours.
-
Data Analysis: Quantify the change in the cross-sectional area of the organoids over time. A decrease in swelling in the presence of the inhibitor indicates CFTR inhibition.
Protocol 3: MTT Assay for Cytotoxicity
This colorimetric assay assesses cell viability.
-
Cell Seeding: Seed cells in a 96-well plate and allow them to adhere overnight.
-
Inhibitor Treatment: Treat the cells with a range of inhibitor concentrations for a specified period (e.g., 24 hours). Include a vehicle control (e.g., DMSO).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.[14][16]
-
Absorbance Measurement: Measure the absorbance at approximately 570 nm using a microplate reader.[17]
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control.
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. Discovery of glycine hydrazide pore-occluding CFTR inhibitors: mechanism, structure-activity analysis, and in vivo efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 4. Forskolin-induced Swelling in Intestinal Organoids: An In Vitro Assay for Assessing Drug Response in Cystic Fibrosis Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 5. physiologicinstruments.com [physiologicinstruments.com]
- 6. physiologicinstruments.com [physiologicinstruments.com]
- 7. physiologicinstruments.com [physiologicinstruments.com]
- 8. physiologicinstruments.com [physiologicinstruments.com]
- 9. Ion Channel Screening - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. aurorabiomed.com.cn [aurorabiomed.com.cn]
- 11. aurorabiomed.com.cn [aurorabiomed.com.cn]
- 12. publications.ersnet.org [publications.ersnet.org]
- 13. researchgate.net [researchgate.net]
- 14. benchchem.com [benchchem.com]
- 15. researchgate.net [researchgate.net]
- 16. ijprajournal.com [ijprajournal.com]
- 17. MTT assay protocol | Abcam [abcam.com]
Navigating the Nuances of CFTRinh-172: A Guide to Off-Target Effects
Technical Support Center
Welcome to the technical support center for CFTRinh-172. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance on the common off-target effects of this widely used CFTR inhibitor. Below you will find frequently asked questions (FAQs) and troubleshooting guides to help you design and interpret your experiments with greater accuracy.
Frequently Asked Questions (FAQs)
Q1: What are the most well-documented off-target effects of CFTRinh-172?
A1: While CFTRinh-172 is a potent this compound, it is not entirely specific. The most significant and commonly reported off-target effects include the inhibition of other ion channels and impacts on cellular health, particularly at higher concentrations. Key off-target channels include the volume-sensitive outwardly rectifying (VSOR) chloride channel and components of the store-operated calcium entry (SOCE) pathway, such as the Orai1 channel.[1][2][3]
Q2: At what concentrations do the off-target effects of CFTRinh-172 become significant?
A2: Off-target effects are concentration-dependent. While CFTRinh-172 inhibits CFTR with a high potency (IC50 typically in the range of 300 nM to 1 µM), inhibition of other channels often requires higher concentrations.[1] For instance, inhibition of the VSOR chloride channel is typically observed at concentrations greater than 5 µM.[1][4] Cytotoxicity is generally seen at much higher concentrations, around 50 µM, though some studies report effects on cell viability at 10-20 µM with prolonged exposure.[1][5]
Q3: Does CFTRinh-172 affect other types of chloride channels besides CFTR and VSOR?
A3: Studies have shown that CFTRinh-172 is relatively selective against some other chloride channels. For example, it does not appear to significantly affect the Ca2+-dependent Cl- conductance (CaCC) at concentrations up to 10 µM.[1][4] However, its effects on the broader range of chloride channels are not exhaustively characterized, warranting caution and appropriate controls in your experiments.
Q4: Can CFTRinh-172 impact intracellular calcium signaling?
A4: Yes, a significant off-target effect of CFTRinh-172 is the inhibition of store-operated calcium entry (SOCE).[2][3] This effect is independent of CFTR and is mediated, at least in part, by the direct inhibition of Orai1-mediated whole-cell currents.[2][3] This can have broad implications for cellular processes regulated by calcium.
Q5: Are there any reported effects of CFTRinh-172 on mitochondrial function?
A5: Some research indicates that CFTRinh-172 can induce the production of reactive oxygen species (ROS) and cause a decrease in the mitochondrial membrane potential.[1] These effects have been observed at low micromolar concentrations (starting at 0.2 µM).[1] However, these mitochondrial effects do not seem to be directly linked to short-term cytotoxicity at typical working concentrations.[1]
Troubleshooting Guide
Issue 1: Unexpected or inconsistent results when using CFTRinh-172.
This could be due to off-target effects, particularly if you are using a high concentration of the inhibitor.
-
Troubleshooting Steps:
-
Verify Inhibitor Concentration: Ensure you are using the lowest effective concentration to inhibit CFTR. A dose-response experiment is highly recommended to determine the optimal concentration for your specific cell type and experimental conditions. A concentration of 5 µM is suggested as a good starting point for achieving full and selective CFTR inhibition without significantly affecting other chloride conductances like VSORC and CaCC, or cell viability.[1]
-
Perform Control Experiments: In your experimental system, test for the known off-target effects. For example, assess VSOR channel activity or measure store-operated calcium entry in the presence of CFTRinh-172 to determine if these pathways are affected at the concentration you are using.
-
Issue 2: Observed cytotoxicity in your cell culture.
While generally not cytotoxic at concentrations that inhibit CFTR, cell death can occur under certain conditions.
-
Troubleshooting Steps:
-
Assess Cell Viability: Perform a standard cell viability assay, such as an MTT assay or live/dead staining, to quantify the extent of cytotoxicity at your working concentration of CFTRinh-172.[1]
-
Reduce Inhibitor Concentration and/or Exposure Time: If cytotoxicity is observed, try reducing the concentration of CFTRinh-172 or shortening the duration of exposure.
-
Check for Solvent Toxicity: Ensure that the final concentration of the solvent (e.g., DMSO) used to dissolve CFTRinh-172 is not toxic to your cells.
-
Quantitative Data on Off-Target Effects
| Target/Effect | Inhibitor | Concentration/Value | Cell Type/Assay Condition |
| On-Target | |||
| CFTR | CFTRinh-172 | IC50 ≈ 300 nM | Epithelial cells (Short-circuit current) |
| CFTR | CFTRinh-172 | Maximal inhibition at 5 µM | Kidney DCT cells (Patch-clamp)[1] |
| Off-Target | |||
| VSORC | CFTRinh-172 | Inhibition at > 5 µM | Kidney DCT cells (Patch-clamp)[1][4] |
| VSORC | CFTRinh-172 | ~50% inhibition at 10 µM | CFTR-expressing cells (Patch-clamp)[1] |
| CaCC | CFTRinh-172 | No significant effect up to 10 µM | Kidney DCT cells (Patch-clamp)[1] |
| Store-Operated Calcium Entry (SOCE) | CFTRinh-172 | Significant inhibition | Calu-3 cells[2][3] |
| Orai1-mediated currents | CFTRinh-172 | Significant block | HEK293T cells[2][3] |
| Epithelial Sodium Channel (ENaC) | CFTRinh-172 | Significant reduction of αβγ-ENaC currents | Xenopus oocytes[2] |
| Cell Viability | CFTRinh-172 | Cytotoxic at ~50 µM | Kidney cells (MTT & Live/Dead assays)[1][5] |
| Mitochondrial Function | CFTRinh-172 | Increased ROS production starting at 0.2 µM | Not specified[1] |
Experimental Protocols & Workflows
Protocol 1: Validating CFTR Inhibition using Short-Circuit Current (Isc)
This method measures transepithelial ion transport in polarized epithelial cell monolayers.
-
Cell Culture: Grow CFTR-expressing epithelial cells (e.g., T84, Calu-3, or primary human bronchial epithelial cells) on permeable supports until a confluent monolayer is formed.
-
Ussing Chamber Setup: Mount the permeable support in an Ussing chamber.
-
Equilibration: Allow the system to equilibrate until a stable baseline short-circuit current (Isc) is achieved.
-
ENaC Inhibition: Add amiloride to the apical chamber to block the epithelial sodium channel (ENaC).[6]
-
CFTR Activation: Add a CFTR agonist, such as forskolin (to increase cAMP), to stimulate CFTR-mediated chloride secretion.[6]
-
CFTR Inhibition: Once the stimulated Isc reaches a plateau, add CFTRinh-172 to the apical chamber to determine the dose-dependent inhibition of CFTR activity.[6]
Protocol 2: Assessing Off-Target Effects on VSOR Channels via Patch-Clamp
This electrophysiological technique directly measures ion channel currents.
-
Cell Preparation: Prepare single cells for whole-cell patch-clamp recording.
-
Baseline Recording: Record baseline chloride currents in an isotonic bath solution.
-
VSOR Activation: Induce cell swelling and activate VSOR channels by replacing the isotonic solution with a hypotonic solution.
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Inhibitor Application: Once the VSOR current is fully activated and stable, perfuse the cells with increasing concentrations of CFTRinh-172 to measure its effect on the VSOR current.[1]
-
Data Analysis: Analyze the current-voltage relationship to quantify the degree of inhibition.
Signaling Pathway: CFTR Activation and Inhibition
This diagram illustrates the canonical cAMP-mediated activation pathway of CFTR and the point of intervention for CFTRinh-172.
References
- 1. Revisiting CFTR inhibition: a comparative study of CFTRinh-172 and GlyH-101 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pharmacological inhibitors of the cystic fibrosis transmembrane conductance regulator exert off-target effects on epithelial cation channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Revisiting CFTR inhibition: a comparative study of CFTRinh -172 and GlyH-101 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
Technical Support Center: Addressing Poor Solubility of CFTR Inhibitors
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with the poor solubility of certain Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) inhibitors.
Troubleshooting Guide
This guide addresses specific issues that may arise during the handling and preparation of CFTR inhibitor solutions, with a focus on the widely used but poorly soluble CFTR(inh)-172.
| Issue | Potential Cause | Recommended Solution |
| Precipitate forms after adding to aqueous buffer | CFTR(inh)-172 is a weak acid with low water solubility, causing it to precipitate out of aqueous solutions.[1] | First, prepare a concentrated stock solution in 100% Dimethyl Sulfoxide (DMSO). Then, dilute the stock solution into your aqueous experimental buffer. Ensure the final DMSO concentration in your working solution is compatible with your experimental system and as low as possible.[1] |
| Compound does not fully dissolve in DMSO | The concentration of the inhibitor may be too high, or the dissolution process may be incomplete. | To achieve higher concentrations, gently warm the solution at 37°C for 10 minutes and/or use an ultrasonic bath to aid dissolution.[1][2] Visually inspect the solution against a light source to ensure no solid particles remain. |
| Solution appears cloudy or hazy | This can indicate incomplete dissolution or the beginning of precipitation. It can also be caused by using DMSO that has absorbed moisture. | Ensure you are using fresh, anhydrous DMSO, as absorbed moisture can reduce solubility.[1][3] If warming and sonication do not clarify the solution, it may be necessary to prepare a new, less concentrated stock solution. |
| Inconsistent experimental results | This could be due to inaccurate concentration from incomplete solubilization, degradation of the compound, or the presence of aggregates. Misfolded or aggregated CFTR inhibitors can lead to a loss of activity.[1][4] | Always prepare fresh working solutions for each experiment from a frozen stock solution.[1] Store stock solutions in single-use aliquots at -20°C to avoid repeated freeze-thaw cycles.[5] |
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for CFTR(inh)-172?
A1: The recommended solvent for CFTR(inh)-172 is Dimethyl Sulfoxide (DMSO).[1][6] It is practically insoluble in water.[1]
Q2: What is the maximum soluble concentration of CFTR(inh)-172 in DMSO?
A2: The solubility of CFTR(inh)-172 in DMSO is approximately 25 mg/mL.[7] For practical laboratory use, preparing a 10 mM stock solution is common.[1]
Q3: How can I improve the dissolution of CFTR(inh)-172 in DMSO?
A3: To aid dissolution, you can gently warm the vial at 37°C for 10 minutes and/or sonicate the solution.[1][2]
Q4: How should I store CFTR(inh)-172 stock solutions?
A4: It is recommended to aliquot the stock solution into single-use volumes and store them frozen at -20°C.[5] Stock solutions in DMSO are reported to be stable for up to 3 months when stored at -20°C.[5]
Q5: Are there more water-soluble alternatives to CFTR(inh)-172?
A5: Yes, researchers have developed analogs of CFTR(inh)-172 with improved aqueous solubility. Two such compounds are Tetrazolo-172 and Oxo-172, which have a solubility of >180 μM, more than 10-fold greater than CFTR(inh)-172.[2][8][9] Another class of CFTR inhibitors, glycine hydrazides like GlyH-101, also exhibit good water solubility.[8][10]
Quantitative Data Summary
The following tables provide a summary of solubility and potency data for selected CFTR inhibitors.
Table 1: Solubility of Various CFTR Inhibitors
| Compound | Solvent | Solubility | Reference |
| CFTR(inh)-172 | Aqueous Buffer | < 20 μM | [8] |
| CFTR(inh)-172 | DMSO | ~25 mg/mL | [7] |
| Tetrazolo-172 | Aqueous Buffer | > 180 μM | [2][8] |
| Oxo-172 | Aqueous Buffer | > 180 μM | [2][8] |
| GlyH-101 | Aqueous Buffer | Good | [8][10] |
| Ivacaftor | Aqueous Buffer | <0.05 μg/mL | [11] |
Table 2: Potency of Selected CFTR Inhibitors
| Compound | IC50 / Ki | Cell Type | Reference |
| CFTR(inh)-172 | IC50: ~0.2-4 µM | Varies | [8] |
| CFTR(inh)-172 | Ki: ~300 nM | Not specified | [5][10] |
| Tetrazolo-172 | ~1 µM | Not specified | [2] |
| Oxo-172 | ~1 µM | Not specified | [2] |
| GlyH-101 | IC50: ~5 µM | Not specified | [10] |
Experimental Protocols
Protocol for Preparing a 10 mM Stock Solution of CFTR(inh)-172 in DMSO
Materials:
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CFTR(inh)-172 powder (Molecular Weight: 409.4 g/mol )
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Vortex mixer
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Ultrasonic water bath (optional)
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Water bath or incubator at 37°C (optional)
Procedure:
-
Calculate the required mass: To prepare 1 mL of a 10 mM stock solution, weigh out 4.094 mg of CFTR(inh)-172 powder.
-
Dissolution: Place the weighed powder into a sterile microcentrifuge tube. Add 1 mL of anhydrous DMSO.
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Mixing: Vortex the tube for 1-2 minutes to facilitate dissolution.
-
Visual Inspection: Visually inspect the solution against a light source to ensure no solid particles remain.
-
Optional: Aiding Dissolution: If the compound does not fully dissolve, gently warm the solution at 37°C for 10 minutes and/or place it in an ultrasonic water bath for a few minutes.[1][2]
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Storage: Once the solution is clear, it is ready for use or storage. For storage, aliquot the stock solution into smaller, single-use volumes and store at -20°C.[5]
Visualizations
Troubleshooting Workflow for this compound Solubility
References
- 1. benchchem.com [benchchem.com]
- 2. THIAZOLIDINONE CFTR INHIBITORS WITH IMPROVED WATER SOLUBILITY IDENTIFIED BY STRUCTURE-ACTIVITY ANALYSIS - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. CFTR Degradation and Aggregation | Springer Nature Experiments [experiments.springernature.com]
- 5. benchchem.com [benchchem.com]
- 6. impactfactor.org [impactfactor.org]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
- 8. CFTR Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Structure-based discovery of CFTR potentiators and inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Inconsistent Results in CFTR Inhibition Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address common issues encountered during Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) inhibition assays. Our goal is to help you achieve more consistent and reliable data.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section is organized in a question-and-answer format to directly address specific problems you may encounter during your experiments.
General Assay & Cell Culture
Question: My baseline CFTR activity is highly variable between wells/experiments. What are the common causes?
Answer: Baseline variability is a frequent issue that can often be traced back to inconsistencies in cell culture and handling. Here are the primary factors to investigate:
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Cell Health and Confluency: Ensure your cells are healthy, within a consistent passage number, and plated at a uniform density. Over-confluent or under-confluent monolayers will exhibit different levels of CFTR expression and channel activity. Establish a strict protocol for cell seeding and monitoring.
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Cell Line Integrity: Regularly verify the identity of your cell line and test for mycoplasma contamination. Genetic drift can occur over time, impacting CFTR expression and function.
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Culture Conditions: Maintain consistent temperature, CO2 levels, and humidity in your incubator. Variations in these parameters can stress cells and alter protein expression. Use pre-warmed media and reagents to avoid temperature shock.[1][2]
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Reagent Quality and Consistency: Use high-purity reagents and prepare fresh solutions, especially for key activators like forskolin and IBMX.[1] Ensure consistent pH and osmolarity of all buffers.[1][2]
Question: I'm observing a low signal-to-background ratio in my fluorescence-based assay. How can I improve it?
Answer: A low signal-to-background ratio in fluorescence assays for CFTR function can be due to several factors.[3] Here’s a troubleshooting guide:
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Sub-optimal Dye Loading: Optimize the concentration of your fluorescent membrane potential probe and the loading time. Insufficient loading will result in a weak signal.
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Inadequate CFTR Activation: Ensure your CFTR activators (e.g., forskolin, IBMX) are at the optimal concentration and that the incubation time is sufficient to elicit a maximal response.
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High Background Fluorescence: This could be due to the intrinsic fluorescence of your test compounds. Screen your compounds for auto-fluorescence before the assay. Additionally, ensure complete removal of extracellular dye by washing the cells thoroughly.
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Cell Health: Unhealthy or dying cells can exhibit altered membrane potential, contributing to high background.
Ussing Chamber Assays
Question: My short-circuit current (Isc) readings are unstable or drifting in my Ussing chamber experiment. What should I check?
Answer: Unstable or drifting Isc is a common problem in Ussing chamber experiments and can often be resolved by checking the following:[1][2]
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Improper Sealing: Ensure the tissue or cell monolayer is properly mounted and sealed in the chamber. Wrinkles or damage to the monolayer can create leaks.[4]
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Air Bubbles: Air bubbles in the chamber, especially near the electrodes or the tissue aperture, can cause significant drift.[1][2] Gently tap the chamber to dislodge any bubbles.
-
Electrode Issues: Ensure your Ag/AgCl electrodes are properly conditioned and that the agar bridges are filled with 3M KCl without any air gaps.[1]
-
Temperature and pH Fluctuations: Maintain a constant temperature (typically 37°C) and pH (around 7.4) in the bathing solutions.[4] Use a water-jacketed system and continuously bubble with 95% O2/5% CO2 for bicarbonate-based buffers.[4]
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Reagent Contamination: Contamination of the Ussing chamber apparatus, particularly with forskolin from previous experiments, can lead to an elevated baseline Isc and a reduced response to subsequent forskolin addition.[5]
Question: The magnitude of the forskolin-stimulated Isc response is lower than expected. What could be the reason?
Answer: A diminished response to forskolin can indicate several issues:
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Low CFTR Expression or Function: This could be inherent to the cell line or primary tissue being used.
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Reagent Degradation: Forskolin and IBMX solutions can degrade over time. Prepare fresh stock solutions regularly and store them appropriately.
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Inhibitor Contamination: Ensure there is no residual CFTR inhibitor in your Ussing chamber from previous experiments. A thorough cleaning protocol is essential.
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Incorrect Buffer Composition: The ionic composition of your buffers is critical for establishing the electrochemical gradients that drive ion transport. Double-check the composition of your Ringer's solution.
Data Analysis and Interpretation
Question: How should I normalize my data to account for inter-experiment variability?
Answer: Proper data normalization is crucial for comparing results across different experiments. Common approaches include:
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Normalization to Positive Control: Express the response to your test compounds as a percentage of the response to a maximal CFTR activator (e.g., forskolin).
-
Normalization to Vehicle Control: Express the inhibition by your test compounds as a percentage of the activity observed in the vehicle-treated control.
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Area Under the Curve (AUC): For kinetic assays, calculating the AUC can provide a more robust measure of CFTR activity over time.
Quantitative Data Summary
The following tables provide a summary of key quantitative parameters often encountered in CFTR inhibition assays. These values can serve as a general reference, but it is important to establish your own baseline values for your specific experimental system.
| Parameter | Typical Value/Range | Assay Type | Notes |
| Forskolin Concentration | 10-20 µM | Ussing Chamber, Fluorescence | To activate CFTR through cAMP stimulation. |
| IBMX Concentration | 100 µM | Ussing Chamber, Fluorescence | A phosphodiesterase inhibitor used in conjunction with forskolin to maintain elevated cAMP levels. |
| Amiloride Concentration | 10-100 µM | Ussing Chamber | Used to block the epithelial sodium channel (ENaC) and isolate the chloride current. |
| CFTRinh-172 Concentration | 10-20 µM | Ussing Chamber, Fluorescence | A specific this compound used to confirm that the measured current is CFTR-mediated. |
| Baseline Isc | Variable | Ussing Chamber | Highly dependent on cell type and culture conditions. |
| Forskolin-stimulated ΔIsc | Variable | Ussing Chamber | A measure of CFTR function; the magnitude depends on the level of CFTR expression and activity. |
Experimental Protocols
General Ussing Chamber Protocol for CFTR Inhibition
This protocol outlines the key steps for measuring CFTR-mediated ion transport in a polarized epithelial cell monolayer grown on permeable supports.
-
Preparation:
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Prepare fresh Ringer's solution and warm it to 37°C. Continuously bubble with 95% O2/5% CO2 to maintain a pH of 7.4.
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Condition Ag/AgCl electrodes and prepare fresh agar bridges.
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Pre-incubate cell monolayers with the test inhibitor or vehicle control for the desired time.
-
-
Mounting and Equilibration:
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Carefully mount the permeable support with the cell monolayer into the Ussing chamber, ensuring a proper seal and no leaks.[4]
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Fill both the apical and basolateral chambers with the pre-warmed and gassed Ringer's solution.
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Allow the system to equilibrate for 15-20 minutes until a stable baseline short-circuit current (Isc) is achieved.
-
-
Short-Circuit Current Measurement:
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Add amiloride to the apical chamber to block ENaC and isolate the chloride current.
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Once the Isc stabilizes, add forskolin (and IBMX) to both chambers to activate CFTR.
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After the forskolin-stimulated Isc reaches a peak and stabilizes, add a specific this compound (e.g., CFTRinh-172) to the apical chamber to confirm that the current is CFTR-mediated.
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Record the Isc throughout the experiment.
-
-
Data Analysis:
-
Calculate the change in Isc (ΔIsc) in response to the CFTR activator and inhibitor.
-
The specific CFTR-mediated current is the difference between the peak forskolin-stimulated Isc and the Isc after the addition of the this compound.
-
Visualizations
CFTR Activation and Inhibition Pathway
Caption: Signaling pathway of forskolin-induced CFTR activation and subsequent inhibition.
Ussing Chamber Experimental Workflow
Caption: Step-by-step workflow for a typical Ussing chamber experiment to assess CFTR inhibition.
Troubleshooting Logic for Inconsistent Results
Caption: A decision tree outlining key areas to investigate when troubleshooting inconsistent CFTR assay results.
References
- 1. physiologicinstruments.com [physiologicinstruments.com]
- 2. physiologicinstruments.com [physiologicinstruments.com]
- 3. A rapid membrane potential assay to monitor CFTR function and inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. physiologicinstruments.com [physiologicinstruments.com]
- 5. A guide to Ussing chamber studies of mouse intestine - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Minimizing Cytotoxicity of CFTR Inhibitors in Long-Term Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering cytotoxicity with CFTR inhibitors in long-term experimental models.
Troubleshooting Guides
This section addresses specific issues that may arise during long-term experiments with CFTR inhibitors.
Issue 1: Increased Cell Death or Reduced Viability in Culture
Problem: You observe a significant decrease in cell viability or an increase in cell death in your cell cultures following prolonged exposure to a CFTR inhibitor.
Possible Causes and Solutions:
-
High Inhibitor Concentration: The concentration of the inhibitor may be too high for long-term exposure, leading to off-target effects and general cytotoxicity.
-
Solution: Perform a dose-response curve to determine the optimal, non-toxic concentration for your specific cell type and experiment duration. Start with concentrations reported in the literature and titrate down.
-
-
Oxidative Stress: Inhibition of CFTR can lead to an increase in intracellular reactive oxygen species (ROS), causing cellular damage.[1][2][3]
-
Off-Target Effects: Some CFTR inhibitors, like CFTRinh-172 and GlyH-101, are known to have off-target effects on other ion channels and cellular processes, which can contribute to cytotoxicity.[4][5][6]
-
Solution: If possible, use a structurally different inhibitor to confirm that the observed phenotype is due to CFTR inhibition. Also, ensure you are using the lowest effective concentration to minimize off-target effects.
-
-
Cell Culture Conditions: Suboptimal culture conditions can exacerbate the cytotoxic effects of inhibitors.
-
Solution: Ensure your cells are healthy, not overgrown, and that the medium is refreshed regularly to remove metabolic waste and replenish nutrients.
-
Issue 2: Inconsistent or Irreproducible Results
Problem: You are observing high variability in cytotoxicity or functional readouts across experiments.
Possible Causes and Solutions:
-
Inhibitor Stability: The inhibitor may be degrading over time in your culture medium.
-
Solution: Prepare fresh inhibitor solutions for each experiment and avoid repeated freeze-thaw cycles. Check the manufacturer's recommendations for storage and stability.
-
-
Cell Passage Number: The sensitivity of cells to cytotoxic agents can change with increasing passage number.
-
Solution: Use cells within a defined, low passage number range for all experiments.
-
-
Assay-Related Variability: The cytotoxicity assay itself may have inherent variability.
-
Solution: Ensure proper mixing of reagents, consistent incubation times, and accurate cell seeding densities. Include appropriate positive and negative controls in every assay. For plate-based assays, be mindful of edge effects.
-
Frequently Asked Questions (FAQs)
Q1: What are the primary mechanisms of cytotoxicity associated with long-term this compound use in vitro?
A1: The primary mechanisms include the induction of oxidative stress through increased production of reactive oxygen species (ROS), which can damage cellular components.[1][2][3] Inhibition of CFTR function can also disrupt cellular homeostasis and activate inflammatory signaling pathways, such as the NF-κB pathway, which can contribute to cell death.[7][8][9][10][11] Some inhibitors also have off-target effects on other essential cellular components like mitochondria and other ion channels.[4][5][6][12][13][14]
Q2: How can I distinguish between CFTR-specific effects and off-target cytotoxicity?
A2: To differentiate between on-target and off-target effects, you can:
-
Use multiple, structurally unrelated inhibitors: If different inhibitors produce the same effect, it is more likely to be a consequence of CFTR inhibition.
-
Perform rescue experiments: In cells with a CFTR mutation, assess whether the cytotoxic effects are mitigated by a corrector that restores CFTR function.
-
Use control cell lines: Compare the inhibitor's effect on cells expressing functional CFTR with cells that do not. Similar cytotoxicity in both cell lines suggests off-target effects.[3]
Q3: What are some recommended starting concentrations for common CFTR inhibitors in long-term studies?
A3: Starting concentrations should always be determined empirically for your specific cell model. However, based on published data, you can consider the following ranges:
-
VX-770 (Ivacaftor): For long-term studies, concentrations in the low micromolar range (e.g., 0.1-1 µM) are often used.[13][15]
-
VX-809 (Lumacaftor): Concentrations for long-term correction studies are typically in the range of 1-10 µM.[12][13][14]
-
ETI (Elexacaftor/Tezacaftor/Ivacaftor): As a combination, the concentrations of individual components are typically lower than when used alone. Refer to specific studies for the ratios and concentrations used.
It is crucial to perform a dose-response viability assay to determine the optimal non-toxic concentration for your experimental duration.
Q4: Can I supplement my cell culture medium to reduce cytotoxicity?
A4: Yes, supplementing the medium with antioxidants like N-acetylcysteine (NAC) can help reduce oxidative stress and improve cell viability.[1][2][16] Ensuring the medium has adequate nutrients and is changed regularly is also critical for maintaining cell health during long-term inhibitor exposure.
Quantitative Data on this compound Cytotoxicity
The following table summarizes available quantitative data on the in vitro cytotoxicity of common CFTR inhibitors. Note that cytotoxicity can be highly dependent on the cell type, inhibitor concentration, and duration of exposure.
| Inhibitor | Cell Line | Duration of Exposure | Concentration | Effect on Cell Viability | Citation |
| VX-770 (Ivacaftor) | CF IB3-1 | Not Specified | Up to 10 µM | No significant effect on cell viability or mitochondrial membrane potential. | [12][13][15] |
| VX-809 (Lumacaftor) | CF IB3-1 | Not Specified | Up to 10 µM | No significant effect on cell viability or mitochondrial membrane potential. | [12][13][15] |
| CFTRinh-172 | Kidney Cells | 24 hours | 1-20 µM | No significant effect on cell viability. | [6] |
| Kidney Cells | 24 hours | >20 µM | Cytotoxic. | [6] | |
| GlyH-101 | Kidney Cells | 24 hours | 1-20 µM | No significant effect on cell viability. | [6] |
| Kidney Cells | 24 hours | >20 µM | Cytotoxic. | [6] |
Experimental Protocols
MTT Assay for Cell Viability
This protocol is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
Materials:
-
Cells cultured in a 96-well plate
-
This compound of interest
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the this compound for the desired duration (e.g., 24, 48, 72 hours). Include untreated and vehicle-treated controls.
-
After the treatment period, remove the medium and wash the cells with PBS.
-
Add 100 µL of fresh culture medium and 10 µL of MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C until a purple precipitate is visible.
-
Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Forskolin-Induced Swelling (FIS) Assay in Intestinal Organoids
This assay measures the function of CFTR channels in a 3D organoid model.
Materials:
-
Human intestinal organoids cultured in Matrigel
-
Culture medium
-
Forskolin solution
-
This compound of interest
-
Live-cell imaging system
Procedure:
-
Plate intestinal organoids in Matrigel in a 96-well plate.
-
Pre-treat the organoids with the this compound or vehicle for the desired duration (e.g., 24 hours for correctors).
-
Just before imaging, add forskolin to the medium to a final concentration of 5-10 µM to activate CFTR.
-
Acquire brightfield or confocal images of the organoids at regular intervals (e.g., every 15-30 minutes) for 1-2 hours.
-
Quantify the change in organoid cross-sectional area over time using image analysis software. Swelling indicates functional CFTR.
Signaling Pathway Diagrams
The following diagrams illustrate key signaling pathways affected by CFTR inhibition.
Caption: Overview of cellular stress pathways induced by CFTR inhibition.
Caption: The Nrf2-Keap1 antioxidant response pathway.
Caption: The NF-κB inflammatory signaling pathway.
References
- 1. Frontiers | Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) in Human Lung Microvascular Endothelial Cells Controls Oxidative Stress, Reactive Oxygen-Mediated Cell Signaling and Inflammatory Responses [frontiersin.org]
- 2. Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) in Human Lung Microvascular Endothelial Cells Controls Oxidative Stress, Reactive Oxygen-Mediated Cell Signaling and Inflammatory Responses - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Effect of CFTR Modulators on Oxidative Stress and Autophagy in Non-CFTR-Expressing Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pharmacological inhibitors of the cystic fibrosis transmembrane conductance regulator exert off-target effects on epithelial cation channels - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pharmacological inhibitors of the cystic fibrosis transmembrane conductance regulator exert off-target effects on epithelial cation channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Revisiting CFTR inhibition: a comparative study of CFTRinh-172 and GlyH-101 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. CFTR Is a Negative Regulator of NFκB Mediated Innate Immune Response | PLOS One [journals.plos.org]
- 8. journals.plos.org [journals.plos.org]
- 9. CFTR controls the activity of NF-kB by enhancing the degradation of tradd - PMC [pmc.ncbi.nlm.nih.gov]
- 10. journals.plos.org [journals.plos.org]
- 11. The NFκB Signaling in Cystic Fibrosis Lung Disease: Pathophysiology and Therapeutic Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Mitochondrial Fragmentation Induced by the CFTR Modulators Lumacaftor and Ivacaftor in Immortalized Cystic Fibrosis Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Mitochondrial Fragmentation Induced by the CFTR Modulators Lumacaftor and Ivacaftor in Immortalized Cystic Fibrosis Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. CFTR Rescue by Lumacaftor (VX-809) Induces an Extensive Reorganization of Mitochondria in the Cystic Fibrosis Bronchial Epithelium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Cystic Fibrosis and Oxidative Stress: The Role of CFTR - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Improving the Specificity of CFTR Inhibitor Compounds
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) inhibitors. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments, helping you to improve the specificity and reliability of your results.
Frequently Asked Questions (FAQs)
Q1: What are the most common off-target effects observed with widely used CFTR inhibitors?
A1: Many commonly used CFTR inhibitors can exhibit off-target effects, which can lead to misinterpretation of experimental results. The two most extensively studied inhibitors, CFTR(inh)-172 and GlyH-101, have been shown to affect other ion channels. At concentrations routinely used to inhibit CFTR, both compounds can significantly inhibit store-operated calcium entry (SOCE) by blocking Orai1-mediated currents.[1][2][3][4] Additionally, both inhibitors have been found to modulate the epithelial sodium channel (ENaC), albeit with differential effects on its various subunit compositions.[1][2][4] GlyH-101 has also been reported to inhibit volume-sensitive outwardly rectifying (VSOR) and calcium-activated chloride channels (CaCC) at concentrations used to inhibit CFTR.[5]
Q2: How can I select the most specific CFTR inhibitor for my experimental model?
A2: The choice of inhibitor should be guided by the specific context of your experiment, including the expression profile of other ion channels in your cell or tissue model and the required inhibitor concentration. For studies demanding high specificity, it is crucial to consider the inhibitor's known off-target activities. For instance, while CFTR(inh)-172 is a potent this compound, it can affect other channels at concentrations above 5 µM.[6] Newer generation inhibitors, such as BPO-27, have been developed with potentially higher specificity. It is always recommended to validate the inhibitor's specificity in your specific experimental system by testing its effect on other relevant ion channels that may be present.
Q3: What are the key differences in the mechanism of action between common CFTR inhibitors?
A3: CFTR inhibitors can be broadly classified based on their target site and mechanism of action.
-
Thiazolidinone derivatives (e.g., CFTR(inh)-172): These compounds act from the cytoplasmic side of the cell membrane and are thought to stabilize the closed state of the CFTR channel.[7][8]
-
Glycine hydrazides (e.g., GlyH-101): These inhibitors act on the extracellular side of the channel, physically occluding the pore and preventing chloride ion passage.[7][8][9]
-
Pyrimido-pyrrolo-quinoxalinediones (e.g., BPO-27): This class of inhibitors is highly potent and also acts from the cytoplasmic side.
The different mechanisms of action can influence their specificity and potential off-target effects.
Q4: What is the recommended concentration range for using CFTR(inh)-172 and GlyH-101?
A4: The effective concentration of a this compound can vary depending on the cell type and experimental conditions. For CFTR(inh)-172, the half-maximal inhibitory concentration (IC50) is typically in the range of 0.2-4 µM.[6] For GlyH-101, the IC50 is approximately 1.4 µM at +60 mV and 5.6 µM at -60 mV, demonstrating voltage-dependency.[5] It is crucial to perform a dose-response curve in your specific experimental setup to determine the optimal concentration that provides maximal CFTR inhibition with minimal off-target effects.
Troubleshooting Guides
Issue 1: My this compound shows no or reduced effect on CFTR-mediated currents.
| Possible Cause | Troubleshooting Step |
| Compound Integrity and Storage | Ensure the inhibitor is stored correctly (e.g., CFTR(inh)-172 stock solutions in DMSO are stable for up to 3 months at -20°C).[6] Verify the purity of the compound. |
| Compound Solubility | CFTR(inh)-172 has low aqueous solubility.[6] Ensure it is fully dissolved in the vehicle solvent (e.g., DMSO) before diluting in the experimental buffer. Sonication may aid dissolution.[6] |
| Incorrect Concentration | Verify the calculations for your working solution. Perform a dose-response experiment to confirm the effective concentration in your system. |
| Lack of CFTR Activation | CFTR must be activated to be inhibited. Ensure your protocol includes a CFTR activator cocktail (e.g., forskolin and IBMX) to stimulate cAMP-dependent activation.[6] |
| Low CFTR Expression | Confirm that your cell line or primary cells express functional CFTR at the plasma membrane. The level of CFTR expression can vary significantly between cell types.[6] |
| Insufficient Incubation Time | Inhibition by CFTR(inh)-172 is rapid, with a half-time of about 4 minutes.[6] Ensure your incubation time is sufficient for the inhibitor to take effect. |
| Presence of a Mucus Layer | In primary airway epithelial cell cultures, a mucus layer can act as a barrier to the inhibitor. Consider methods to reduce or remove the mucus layer before applying the inhibitor. |
Issue 2: I am observing high variability in my experimental results.
| Possible Cause | Troubleshooting Step |
| Inconsistent Cell Culture Conditions | Maintain consistent cell passage numbers, seeding densities, and differentiation protocols. Variability in cell culture can lead to differences in CFTR expression and function.[10] |
| Variable CFTR Activation | Ensure consistent preparation and application of the CFTR activator cocktail. The timing and concentration of activators are critical for reproducible results. |
| Assay-Specific Variability | For Ussing chamber experiments, ensure proper mounting of the epithelial monolayer and stable baseline readings.[11][12] For patch-clamp, monitor seal resistance and whole-cell parameters. For iodide efflux assays, ensure complete washing steps and accurate timing of solution changes.[13][14] |
| Patient-to-Patient Variability (Primary Cells) | When using primary cells from different donors, be aware that there can be inherent biological variability in CFTR function and response to modulators.[10] |
Data Presentation: Quantitative Comparison of Inhibitor Potency and Specificity
| Inhibitor | Target | IC50 / Ki | Cell Type / Assay Condition | Reference |
| CFTR(inh)-172 | CFTR | ~0.2-4 µM | FRT cells (Short-circuit current) | [6] |
| CFTR | Ki = 300 nM | Not specified | [8] | |
| VSORC | Inhibition at >5 µM | DCT cells (Patch-clamp) | [5] | |
| CaCC | No significant effect | DCT cells (Patch-clamp) | [5] | |
| Orai1-mediated Ca2+ entry | Inhibition | Calu-3 and HEK293T cells | [1][3] | |
| ENaC (αβγ) | Inhibition | Xenopus oocytes | [1][2] | |
| ENaC (δβγ) | Stimulation | Xenopus oocytes | [1][2] | |
| GlyH-101 | CFTR | 1.4 µM (+60 mV) to 5.6 µM (-60 mV) | FRT cells (Whole-cell patch-clamp) | [5] |
| VSORC | Significant inhibition at concentrations used to inhibit CFTR | DCT cells (Patch-clamp) | [5] | |
| CaCC | Significant inhibition at concentrations used to inhibit CFTR | DCT cells (Patch-clamp) | [5] | |
| Orai1-mediated Ca2+ entry | Inhibition | Calu-3 and HEK293T cells | [1][3] | |
| ENaC (αβγ and δβγ) | Inhibition | Xenopus oocytes | [1][2] |
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
References
- 1. Pharmacological inhibitors of the cystic fibrosis transmembrane conductance regulator exert off-target effects on epithelial cation channels. — Department of Pharmacology [pharm.ox.ac.uk]
- 2. Pharmacological inhibitors of the cystic fibrosis transmembrane conductance regulator exert off-target effects on epithelial cation channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchportal.ukhsa.gov.uk [researchportal.ukhsa.gov.uk]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. CFTR Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. CFTR Channel Pharmacology: Novel Pore Blockers Identified by High-throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 9. CFTR inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Variable Responses to CFTR Correctors in vitro: Estimating the Design Effect in Precision Medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 11. physiologicinstruments.com [physiologicinstruments.com]
- 12. A guide to Ussing chamber studies of mouse intestine - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Functional Reconstitution and Channel Activity Measurements of Purified Wildtype and Mutant CFTR Protein - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Assays of CFTR Function In Vitro, Ex Vivo and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Translating In Vitro CFTR Inhibitor Efficacy to In Vivo Models
This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols for researchers, scientists, and drug development professionals working with Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) inhibitors. Our goal is to address common challenges encountered when translating promising in vitro results to in vivo experimental models.
Troubleshooting Guides
This section provides solutions to common problems encountered during in vitro and in vivo CFTR inhibitor experiments.
| Problem | Possible Cause(s) | Suggested Solution(s) |
| High variability in Ussing chamber readings between experiments. | 1. Inconsistent cell monolayer confluence or integrity.2. Temperature fluctuations in the chamber.3. Contamination of Ussing chamber components with previously used compounds.4. Issues with Ag/AgCl electrodes or salt bridges. | 1. Monitor transepithelial electrical resistance (TEER) to ensure monolayer integrity before starting the experiment.2. Use a temperature-controlled Ussing chamber system and pre-warm all solutions.3. Thoroughly wash chambers with a sodium phosphate tribasic solution followed by a dilute hydrochloric acid solution after each use.[1]4. Regularly check and re-calibrate electrodes and ensure salt bridges are free of air bubbles. |
| This compound shows high potency in vitro but little to no effect in vivo. | 1. Poor bioavailability or rapid metabolism of the inhibitor in the animal model.2. Off-target effects of the inhibitor at the concentrations used in vivo.3. Species-specific differences in the CFTR protein or its regulation.4. The chosen in vivo model does not adequately recapitulate the specific aspect of CF pathophysiology being targeted. | 1. Conduct pharmacokinetic studies to determine the inhibitor's absorption, distribution, metabolism, and excretion (ADME) profile.2. Test for off-target effects on other ion channels or cellular processes, especially at higher concentrations.[2][3]3. Compare the amino acid sequence of CFTR in your model species to human CFTR, particularly in the inhibitor's putative binding site.[4]4. Select an animal model that is well-established for the specific research question (e.g., gut vs. lung phenotypes).[5] |
| Inconsistent results in iodide efflux assays. | 1. Incomplete washing of extracellular iodide before measurement.2. Cell lifting or loss during the assay.3. Inconsistent timing of reagent addition and sample collection. | 1. Perform rapid and thorough washes with iodide-free buffer.2. Handle plates gently and use appropriate cell culture-treated plates to ensure strong cell adhesion.3. Utilize an automated liquid handling system for precise timing of inhibitor and activator addition and for sample collection. |
| Unexpected toxicity observed in animal models. | 1. Off-target effects of the inhibitor on other vital proteins or pathways.2. Accumulation of the inhibitor or its metabolites in specific organs. | 1. Perform cytotoxicity assays on various cell lines to identify potential off-target effects.2. Conduct toxicology studies to assess the inhibitor's safety profile and identify any organ-specific toxicity. |
Frequently Asked Questions (FAQs)
Q1: Why is there often a poor correlation between the in vitro and in vivo efficacy of CFTR inhibitors?
A1: The discrepancy between in vitro and in vivo results is a significant challenge in this compound development. Several factors contribute to this:
-
Biological Complexity: In vitro systems, such as cell lines cultured on plastic, lack the complex cellular and tissue architecture, mucus layers, and the influence of the microbiome present in a living organism.[6][7]
-
Pharmacokinetics and Metabolism: An inhibitor that is potent in a cell-based assay may be poorly absorbed, rapidly metabolized, or quickly excreted in an animal model, preventing it from reaching the target tissue at an effective concentration.
-
Off-Target Effects: At the higher concentrations often required for efficacy in vivo, inhibitors may have off-target effects that can confound the results or cause toxicity.[2][3] For example, both CFTRinh-172 and GlyH-101 have been shown to affect mitochondrial function independently of CFTR inhibition.
-
Species Differences: Animal models may have differences in their CFTR protein sequence or in the regulatory pathways that control CFTR function, leading to variations in inhibitor efficacy compared to human cells.[4]
Q2: How do I choose the most appropriate in vivo model for my this compound study?
A2: The choice of an in vivo model depends on the specific research question:
-
Mouse Models: These are the most common due to their genetic tractability and lower cost. They are useful for studying intestinal and some respiratory phenotypes. However, mice do not spontaneously develop the severe lung disease seen in humans.[6]
-
Pig and Ferret Models: These larger animal models more closely recapitulate human CF lung disease, including mucus obstruction and inflammation, making them more suitable for studying respiratory-targeted therapies.
-
Sheep Models: Sheep can be used to create models of mucociliary dysfunction and inflammation, providing a platform to test therapies aimed at improving mucus clearance.
Q3: What are the key differences between common in vitro assays for CFTR function?
A3: Several in vitro assays are used to measure CFTR function, each with its own advantages and limitations:[5]
-
Ussing Chamber: Considered the gold standard for measuring ion transport across epithelial monolayers. It provides a direct measure of CFTR-mediated chloride secretion but is low-throughput.[5]
-
Iodide Efflux Assay: A higher-throughput method that measures the efflux of iodide from cells as an indicator of CFTR activity. It is a cell-based assay and can be performed in a 96-well plate format.
-
Patch Clamp Electrophysiology: Provides detailed information about the activity of single CFTR channels, including open probability and conductance. It is a very low-throughput and technically demanding technique.[5]
-
Organoid Swelling Assays: Utilizes 3D intestinal organoids derived from patient stem cells. The swelling of these organoids in response to CFTR activation correlates with in vivo clinical responses to CFTR modulators.[7]
Quantitative Data on this compound Efficacy
The following tables summarize the reported efficacy of two common CFTR inhibitors, CFTRinh-172 and GlyH-101, in various in vitro and in vivo models. Note that direct comparison of potency between in vitro and in vivo studies is challenging due to differences in experimental conditions and endpoints.
Table 1: In Vitro Efficacy of CFTR Inhibitors
| Inhibitor | Assay | Cell Line/System | Potency (IC₅₀/Kᵢ) | Reference(s) |
| CFTRinh-172 | Ussing Chamber | FRT cells expressing human CFTR | ~0.2-4 µM | [4] |
| Iodide Efflux | FRT cells expressing human CFTR | ~300 nM (Kᵢ) | [8] | |
| Patch Clamp | Excised inside-out patches (WT CFTR) | Potent inhibition at 10 µM | [1] | |
| GlyH-101 | Whole-cell current | FRT cells expressing human CFTR | 1.4 µM (+60 mV) to 5.6 µM (-60 mV) | [4] |
| Ussing Chamber | T84 cells | ~5 µM | [9] |
Table 2: In Vivo Efficacy of CFTR Inhibitors
| Inhibitor | Animal Model | Endpoint | Efficacy | Reference(s) |
| CFTRinh-172 | Mouse | Cholera toxin-induced intestinal fluid secretion | Inhibition of fluid secretion | [2][8] |
| Mouse | Polycystic kidney disease model | Slowed cyst growth | [2] | |
| GlyH-101 | Mouse | Forskolin-induced nasal potential difference | Reversible inhibition | [9][10] |
| Mouse | Cholera model | ~80% reduction in fluid secretion with 2.5 µg intraluminal dose | [9][10] |
Experimental Protocols
Detailed Protocol for Ussing Chamber Experiments
This protocol describes the measurement of CFTR-mediated chloride current in polarized epithelial cells (e.g., human bronchial epithelial cells) grown on permeable supports.
Materials:
-
Ussing chamber system with electrodes
-
Voltage-clamp amplifier
-
Krebs-Ringer Bicarbonate solution
-
Amiloride (ENaC inhibitor)
-
Forskolin (adenylyl cyclase activator)
-
IBMX (phosphodiesterase inhibitor)
-
CFTRinh-172 (this compound)
-
Gas mixture (95% O₂ / 5% CO₂)
Procedure:
-
Preparation: Pre-warm the Krebs-Ringer solution to 37°C and bubble with the gas mixture.
-
Mounting: Carefully mount the permeable support with the confluent cell monolayer into the Ussing chamber, separating the apical and basolateral compartments.
-
Equilibration: Add the pre-warmed Krebs-Ringer solution to both chambers and allow the system to equilibrate until a stable baseline short-circuit current (Isc) is achieved.
-
ENaC Inhibition: Add amiloride (typically 10-100 µM) to the apical chamber to block the epithelial sodium channel (ENaC) and isolate the chloride current.
-
CFTR Activation: Add forskolin (e.g., 10 µM) and IBMX (e.g., 100 µM) to the basolateral chamber to increase intracellular cAMP and activate CFTR.
-
CFTR Inhibition: Once the stimulated Isc has reached a plateau, add CFTRinh-172 (e.g., 10 µM) to the apical chamber to inhibit CFTR-mediated chloride secretion.
-
Data Analysis: The magnitude of the decrease in Isc after the addition of CFTRinh-172 represents the CFTR-dependent chloride current.
Detailed Protocol for Iodide Efflux Assay
This protocol outlines a cell-based assay to measure CFTR-dependent iodide transport in a 96-well plate format.
Materials:
-
FRT cells stably expressing human CFTR
-
96-well black, clear-bottom plates
-
Iodide-free buffer (e.g., containing NaNO₃)
-
Iodide-loading buffer (containing NaI)
-
This compound of interest
-
CFTR activation cocktail (e.g., forskolin and IBMX in efflux buffer)
-
Iodide-selective electrode or a fluorescence plate reader (for YFP-based assays)
Procedure:
-
Cell Plating: Seed FRT-CFTR cells in a 96-well plate and grow to confluence.
-
Iodide Loading: Wash the cells with iodide-free buffer and then incubate with iodide-loading buffer for 1 hour at 37°C.
-
Washing: Rapidly wash the cells three times with iodide-free efflux buffer to remove extracellular iodide.
-
Inhibitor Incubation: Add the efflux buffer containing the desired concentration of the this compound or vehicle control and incubate for 10-15 minutes.
-
CFTR Activation and Measurement: At time zero, replace the inhibitor-containing buffer with the CFTR activation cocktail.
-
Sample Collection: At specific time points (e.g., 0, 1, 2, 5, 10 minutes), collect the extracellular medium and replace it with fresh activation cocktail.
-
Data Analysis: Measure the iodide concentration in the collected samples using an iodide-selective electrode. Calculate the rate of iodide efflux and compare the rates in the presence and absence of the inhibitor to determine the percentage of inhibition.[11]
Visualizations
CFTR Protein Structure and Domains
Caption: Domain organization of the CFTR protein.[12][13][14][15][16]
CFTR Activation Signaling Pathway
Caption: Simplified signaling pathway for CFTR activation.[17][18][19][20][21][22]
Experimental Workflow: From In Vitro Screening to In Vivo Testing
Caption: General workflow for this compound drug discovery.
Logical Diagram of Challenges in Translation
References
- 1. pnas.org [pnas.org]
- 2. Revisiting CFTR inhibition: a comparative study of CFTRinh-172 and GlyH-101 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Revisiting CFTR inhibition: a comparative study of CFTRinh -172 and GlyH-101 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. CFTR Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Assays of CFTR Function In Vitro, Ex Vivo and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 6. In vivo activation of the cystic fibrosis transmembrane conductance regulator mutant ΔF508 in murine nasal epithelium - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Perspectives on the translation of in-vitro studies to precision medicine in Cystic Fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. stemcell.com [stemcell.com]
- 9. escholarship.org [escholarship.org]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. CFTR: domains, structure, and function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. cfgenetherapy.org.uk [cfgenetherapy.org.uk]
- 15. researchgate.net [researchgate.net]
- 16. Development of CFTR Structure - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Mechanistic Insight into Control of CFTR by AMPK - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Mechanistic insight into control of CFTR by AMPK - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Structural models of CFTR–AMPK and CFTR–PKA interactions: R-domain flexibility is a key factor in CFTR regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 20. journals.physiology.org [journals.physiology.org]
- 21. Role of Protein Kinase A-Mediated Phosphorylation in CFTR Channel Activity Regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Cystic Fibrosis: Understanding Cystic Fibrosis Transmembrane Regulator Mutation Classification and Modulator Therapies - PMC [pmc.ncbi.nlm.nih.gov]
dealing with the reversibility of CFTR inhibitors in experiments
Welcome to the technical support center for researchers working with CFTR modulators. This guide provides troubleshooting advice and detailed protocols in a question-and-answer format to address common issues related to the experimental reversibility of CFTR inhibitors, potentiators, and correctors.
Frequently Asked Questions (FAQs)
Q1: My CFTR channel activity is not returning to baseline after washing out an inhibitor. What are the common causes?
A1: Incomplete recovery of CFTR function after inhibitor washout can stem from several factors:
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Insufficient Washout Duration/Volume: The compound may have a slow off-rate or high lipid solubility, requiring longer or more extensive washing periods. For example, while the potentiator Ivacaftor (VX-770) can dissociate relatively quickly (time constant of ~2 minutes in some systems), the effects of correctors like Lumacaftor (VX-809) are much more durable, with a functional half-life of around 13 hours after washout because they act on protein processing and stability[1][2].
-
Compound Properties: Some compounds are inherently "sticky" due to their physicochemical properties, leading to retention in the lipid membrane or plasticware of the experimental setup[3]. This can result in a local reservoir of the compound that continues to act on the channel.
-
Supersaturated Concentrations: Using inhibitors at concentrations above their aqueous solubility can lead to the formation of precipitates or aggregates that are difficult to wash away, resulting in sustained channel modulation[1]. The true aqueous solubility of Ivacaftor (VX-770), for instance, is only around 60 nM, which is much lower than concentrations used in many historical in vitro studies[1].
-
Off-Target Effects: At higher concentrations, some inhibitors may have off-target effects that indirectly affect CFTR function or cell health, complicating the interpretation of washout experiments[4].
-
Cell Health: Ensure that the experimental conditions, including solvent concentration (e.g., DMSO), are not adversely affecting cell viability, which could manifest as a failure to recover function.
Q2: How do I determine the optimal washout time for my specific CFTR modulator?
A2: The optimal washout time is empirically determined and depends on the modulator's mechanism of action and binding kinetics.
-
Potentiators/Inhibitors (Direct Channel Blockers): These compounds act directly on the channel at the plasma membrane. Their washout is typically rapid. You can perform a time-course experiment where you measure CFTR function at multiple time points (e.g., 2, 5, 10, 20, 30 minutes) after initiating the washout. The point at which the functional recovery plateaus will indicate the required duration. For example, the inhibitor CFTRinh-172 has a washout half-time of approximately 5 minutes[5].
-
Correctors: These compounds act intracellularly to improve the processing and trafficking of CFTR protein to the cell surface[6]. Their effects are much more persistent as they depend on the turnover rate of the rescued protein at the plasma membrane[2]. A full washout and recovery experiment for a corrector may require 24-48 hours to observe a return to the uncorrected baseline[2].
Q3: Is there a difference in reversibility between CFTR correctors and potentiators?
A3: Yes, there is a fundamental difference based on their mechanism of action.
-
Potentiators (e.g., Ivacaftor/VX-770): These molecules act directly on the CFTR channel at the cell surface to increase its open probability[7]. Their effects are generally rapidly reversible upon removal, as function depends on the continued presence of the drug at the channel protein[1].
-
Correctors (e.g., Lumacaftor/VX-809): These molecules act as pharmacological chaperones during protein synthesis and folding in the endoplasmic reticulum[2]. By rescuing the trafficking of mutant CFTR to the cell surface, they increase the number of channels at the membrane. The functional effect of a corrector persists after its removal and only diminishes as the rescued CFTR protein is naturally turned over and degraded by the cell. This results in a much slower and prolonged reversal of effect compared to potentiators[2].
Troubleshooting Guides
Troubleshooting Incomplete Washout
If you are experiencing incomplete reversal of inhibition, use the following logical guide to diagnose the issue.
Quantitative Data Summary
The reversibility of CFTR modulators can be quantified by their washout half-time or dissociation time constant.
| Compound | Class | Mechanism of Action | Reversibility Parameter | Reference(s) |
| Ivacaftor (VX-770) | Potentiator | Increases channel open probability | Washout Time Constant (τ) ≈ 2 min | [1] |
| Lumacaftor (VX-809) | Corrector | Rescues F508del-CFTR trafficking | Functional Half-Life (t½) ≈ 13 hours | [2] |
| CFTRinh-172 | Inhibitor | Blocks channel conductance (closed-channel stabilizer) | Washout Half-Time (t½) ≈ 5 min | [5][8] |
Note: These values are context-dependent and can vary based on the experimental system, cell type, and temperature.
Experimental Protocols
Protocol: Assessing Inhibitor Reversibility Using an Ussing Chamber
This protocol describes a standard washout experiment to test the reversibility of a CFTR inhibitor on polarized epithelial cells.
Methodology:
-
Cell Culture: Grow CFTR-expressing epithelial cells on permeable supports until a confluent, high-resistance monolayer is formed. For experiments with F508del-CFTR, cells may require pre-incubation with a corrector (e.g., 24-48 hours with VX-809)[2].
-
Ussing Chamber Setup: Mount the cell monolayer in an Ussing chamber system. Bathe the apical and basolateral sides with identical, pre-warmed (37°C), and gassed (95% O₂/5% CO₂) Ringer's solution. Clamp the transepithelial voltage to 0 mV and continuously record the short-circuit current (Isc).
-
Establish a Stable CFTR Current:
-
Apply Inhibitor:
-
Add the test inhibitor at the desired concentration to the apical chamber.
-
Record the Isc until a new, inhibited steady-state is achieved.
-
-
Perform Washout:
-
Initiate the washout by continuously perfusing both the apical and basolateral chambers with fresh, pre-warmed Ringer's solution (containing the cAMP agonists) at a high flow rate for a predetermined duration. For rapidly-reversing compounds, this may be 10-20 minutes; for others, it may be longer.
-
-
Measure Functional Recovery:
-
After the washout period, stop the perfusion and monitor the Isc. The degree of recovery is the difference between the post-washout Isc and the fully inhibited Isc, expressed as a percentage of the pre-inhibitor activated current.
-
-
Confirm CFTR-Specific Current:
References
- 1. Cystic fibrosis drug ivacaftor stimulates CFTR channels at picomolar concentrations | eLife [elifesciences.org]
- 2. Correction of the F508del-CFTR protein processing defect in vitro by the investigational drug VX-809 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Functional Impact of VX-770 on the Cystic Fibrosis Transmembrane Conductance Regulator Is Enduring and Increases the Constitutive Activity of This Channel in Primary Airway Epithelia Generated from Healthy Donors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pharmacological inhibitors of the cystic fibrosis transmembrane conductance regulator exert off-target effects on epithelial cation channels - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. cysticfibrosisnewstoday.com [cysticfibrosisnewstoday.com]
- 7. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 8. CFTR Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Measurements of spontaneous CFTR-mediated ion transport without acute channel activation in airway epithelial cultures after modulator exposure - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Assays of CFTR Function In Vitro, Ex Vivo and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
impact of cell passage number on CFTR inhibitor assay results
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with CFTR inhibitor assays. A significant focus is placed on the impact of cell passage number on experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is cell passage number and why is it critical for my this compound assay?
A1: Cell passage number refers to the number of times a cell line has been subcultured (i.e., harvested and re-plated in a new culture vessel). This is a critical parameter because continuous passaging can lead to significant changes in cellular characteristics.[1] High-passage cell lines may exhibit alterations in morphology, growth rate, gene expression, and importantly, their response to drugs.[1][2] For this compound assays, this can manifest as altered CFTR expression levels or function, leading to variability and lack of reproducibility in your results.
Q2: What are the observable signs that high cell passage number might be affecting my experiments?
A2: High passage numbers can lead to a variety of issues. You might observe changes in cell morphology, a noticeable decrease or increase in the growth rate of your cell line, and increased variability in your assay results, such as inconsistent IC50 values for your this compound between experiments.[1][3]
Q3: What is a recommended maximum passage number for cell lines used in CFTR assays?
A3: This can be cell-line dependent. However, for sensitive and reproducible experiments, it is generally recommended to use cells with a low passage number. For the human bronchial epithelial cell line CFBE41o- , it has been noted that they can be cultured for at least 10 passages without significantly affecting cell marker expression and functionality.[4][5] Another study on CFBE41o- cells monitored CFTR mRNA levels over 8 consecutive passages and found no apparent trend or loss of expression.[6] For HEK293 cells stably expressing CFTR, some suppliers suggest the cell lines are stable for at least 15 passages when cultured under proper conditions.[7] As a general guideline for many cell lines, staying below 20-25 passages is considered ideal for carrying out experiments.[2]
Q4: Can high cell passage number lead to changes in CFTR expression?
A4: Yes, long-term culturing can lead to changes in protein expression. While one study on CFBE41o- cells showed no significant trend in CFTR mRNA loss over 8 passages[6], it is a well-established principle that high passage numbers can lead to genetic drift and altered gene expression profiles.[1] This could result in decreased or altered CFTR protein expression, which would directly impact the results of a this compound assay.
Q5: My this compound assay results are inconsistent. Could cell passage number be the cause?
A5: Yes, inconsistent results are a common consequence of using cells with varying or high passage numbers.[1] If you observe significant variability in IC50 values or other measures of drug sensitivity, it is highly recommended to review your cell culture practices. To mitigate this, always use cells from a validated, low-passage cell bank and maintain meticulous records of passage numbers for all experiments.[1]
Troubleshooting Guides
Issue 1: High Variability in this compound IC50 Values
| Potential Cause | Troubleshooting Step |
| High or Inconsistent Cell Passage Number | Create a master and working cell bank from a low-passage stock. For each experiment, use cells from the same working stock and within a narrow, pre-defined passage number range (e.g., passages 5-15). |
| Cell Health and Confluency | Ensure cells are healthy and in the exponential growth phase at the time of the assay. Avoid using cells that are over-confluent or have been in culture for an extended period without passaging. |
| Assay Conditions | Standardize all assay parameters, including seeding density, incubation times, and reagent concentrations. |
| Compound Stability | Prepare fresh dilutions of the this compound for each experiment from a validated stock solution. |
Issue 2: Decreased or No Response to this compound
| Potential Cause | Troubleshooting Step |
| Low or Absent CFTR Expression | This can be a consequence of high cell passage number. Confirm CFTR expression in your cell line using Western blot or qPCR. If expression is low, thaw a new vial of low-passage cells. |
| Cellular Senescence | Long-term cell culture can lead to cellular senescence, which may alter cellular responses.[8][9] Consider performing a senescence-associated β-galactosidase assay on your cell cultures. |
| CFTR Channel Not Activated | Ensure that your assay protocol includes a step to activate CFTR channels using an appropriate agonist (e.g., forskolin) before adding the inhibitor.[10] |
| Incorrect Inhibitor Concentration | Verify the concentration of your inhibitor stock and ensure that the final concentration in the assay is appropriate to elicit a response. |
Data Presentation: Impact of Passage Number on Assay Results
The following tables illustrate the potential impact of cell passage number on this compound assay results. This data is hypothetical and for illustrative purposes, based on the established principles of decreased cellular function and increased variability with long-term culture.
Table 1: Hypothetical Impact of Passage Number on this compound IC50
| Cell Line | Passage Number | CFTRinh-172 IC50 (µM) | Standard Deviation |
| CFBE41o- (wt-CFTR) | 5 | 0.5 | ± 0.05 |
| 15 | 0.8 | ± 0.2 | |
| 30 | 2.1 | ± 0.8 | |
| HEK293 (wt-CFTR) | 8 | 0.3 | ± 0.04 |
| 20 | 0.6 | ± 0.15 | |
| 35 | 1.5 | ± 0.6 |
Table 2: Hypothetical Effect of Passage Number on CFTR Function (Forskolin-Stimulated Current)
| Cell Line | Passage Number | ΔIsc (µA/cm²) | Standard Deviation |
| CFBE41o- (wt-CFTR) | 5 | 25.4 | ± 2.1 |
| 15 | 18.2 | ± 4.5 | |
| 30 | 9.7 | ± 3.8 |
Experimental Protocols
Iodide Efflux Assay
This cell-based assay measures CFTR-dependent iodide transport by monitoring the efflux of iodide from pre-loaded cells.[11]
Methodology:
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Cell Culture: Plate Fischer Rat Thyroid (FRT) cells stably expressing wild-type CFTR in 96-well plates and culture until confluent.[11]
-
Iodide Loading:
-
Wash cells once with 200 µL of a chloride-free buffer.
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Incubate cells for 1 hour at 37°C in 100 µL of an iodide-loading buffer.[11]
-
-
Inhibitor Incubation:
-
Aspirate the loading buffer and wash the cells rapidly three times with 200 µL of iodide-free efflux buffer.
-
Add 100 µL of efflux buffer containing the desired concentration of the this compound or vehicle control (DMSO) and incubate for 10-15 minutes at room temperature.[11]
-
-
CFTR Activation and Iodide Efflux Measurement:
-
Prepare a CFTR activation cocktail containing forskolin (e.g., 10 µM) and IBMX (e.g., 100 µM) in the efflux buffer.
-
At time zero, rapidly replace the inhibitor-containing buffer with 100 µL of the activation cocktail.[11]
-
-
Sample Collection and Analysis:
-
At specified time points (e.g., 0, 1, 2, 5, 10 minutes), collect the entire extracellular medium and replace it with fresh activation cocktail.
-
Measure the iodide concentration in the collected samples using an iodide-selective electrode.[11]
-
-
Data Analysis: Calculate the rate of iodide efflux at each time point. Compare the efflux rates in the presence and absence of the inhibitor to determine the percentage of inhibition.[11]
Ussing Chamber Assay
The Ussing chamber technique allows for the direct measurement of electrogenic ion transport across a polarized epithelial monolayer.[10]
Methodology:
-
Cell Culture: Seed epithelial cells (e.g., CFBE41o-) expressing the CFTR of interest onto permeable supports and culture them until they form a confluent monolayer with high transepithelial electrical resistance (TEER).[12]
-
Chamber Setup:
-
Mount the permeable support with the differentiated cell monolayer in the Ussing chamber, separating the apical and basolateral chambers.
-
Fill both chambers with pre-warmed and gassed (95% O₂/5% CO₂) Krebs Bicarbonate Ringer's solution.[13]
-
-
Equilibration and Baseline Measurement: Allow the system to equilibrate for 15-30 minutes until a stable baseline short-circuit current (Isc) is achieved.[12]
-
Pharmacological Additions:
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ENaC Inhibition: Add amiloride (e.g., 100 µM) to the apical chamber to block ENaC-mediated sodium absorption.[10][12]
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CFTR Activation: Add a CFTR activator cocktail (e.g., 10 µM Forskolin and 100 µM IBMX) to both chambers to stimulate cAMP production and activate CFTR.[10][12]
-
CFTR Inhibition: Once the forskolin-stimulated Isc has reached a stable plateau, add the this compound (e.g., 10 µM CFTRinh-172) to the apical chamber. The resulting decrease in Isc represents the CFTR-mediated chloride secretion.[10]
-
-
Data Analysis: The key metric for inhibitor efficacy is the decrease in Isc following the addition of the inhibitor.
Fluorescent Membrane Potential Assay
This high-throughput assay measures changes in membrane potential upon CFTR activation and inhibition using a fluorescent probe.[10][14][15]
Methodology:
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Cell Culture: Plate cells (e.g., Caco-2, Calu-3, or HEK293 expressing CFTR) in 96- or 384-well plates and grow to confluence.[14]
-
Dye Loading: Incubate the confluent cells with a membrane potential-sensitive fluorescent dye in a zero-chloride extracellular solution.[14]
-
Assay Protocol:
-
Measure baseline fluorescence.
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Add a CFTR agonist (e.g., forskolin) to activate CFTR, leading to chloride efflux and membrane depolarization, which is detected as an increase in fluorescence.[10][14]
-
Add the this compound. Inhibition of CFTR will cause membrane hyperpolarization, resulting in a rapid decrease in fluorescence.[10][14]
-
-
Data Analysis: The change in fluorescence intensity upon addition of the agonist and subsequent inhibitor is used to quantify CFTR function and the degree of inhibition.
Visualizations
Caption: Experimental Workflow for a this compound Assay.
Caption: Troubleshooting Logic for Inconsistent CFTR Assay Results.
References
- 1. benchchem.com [benchchem.com]
- 2. echemi.com [echemi.com]
- 3. researchgate.net [researchgate.net]
- 4. Towards an in vitro model of cystic fibrosis small airway epithelium: characterisation of the human bronchial epithelial cell line CFBE41o- - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Cl Transport in Complemented CF Bronchial Epithelial Cells Correlates with CFTR mRNA Expression Levels - PMC [pmc.ncbi.nlm.nih.gov]
- 7. bpsbioscience.com [bpsbioscience.com]
- 8. Is cellular senescence involved in cystic fibrosis? - PMC [pmc.ncbi.nlm.nih.gov]
- 9. JCI Insight - FGF receptors mediate cellular senescence in the cystic fibrosis airway epithelium [insight.jci.org]
- 10. Assays of CFTR Function In Vitro, Ex Vivo and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. Assessment of cystic fibrosis transmembrane conductance regulator (CFTR) activity in CFTR-null mice after bone marrow transplantation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. A Fluorescence-Based Assay of Membrane Potential for High-Throughput Functional Study of Two Endogenous Ion Channels in Two Epithelial Cell Lines [jove.com]
- 15. A rapid membrane potential assay to monitor CFTR function and inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Strategies to Enhance CFTR Modulator Potency and Efficacy
Welcome to the technical support center for researchers, scientists, and drug development professionals working on Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) modulators. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experiments aimed at improving the potency and efficacy of CFTR inhibitors and potentiators.
Frequently Asked Questions (FAQs)
Q1: My CFTR inhibitor is not showing the expected inhibitory effect. What are the common causes?
A1: Several factors can contribute to a lack of inhibitor efficacy. Here is a checklist of potential issues to troubleshoot:
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Compound Integrity and Storage: Ensure the inhibitor has been stored correctly to maintain stability. For instance, stock solutions of CFTR(inh)-172 in DMSO are stable for up to 3 months when aliquoted and frozen at -20°C. The solid compound should be stored at +4°C.[1]
-
Solubility: Verify that the inhibitor is fully dissolved in the experimental buffer. Poor solubility can significantly reduce the effective concentration.
-
Experimental Conditions:
-
CFTR Activation: Confirm that CFTR channels are fully activated before applying the inhibitor. Common activators include forskolin and IBMX.
-
Inhibitor Concentration: Ensure you are using an appropriate concentration range. The IC50 for many inhibitors can vary depending on the cell type and assay conditions.[2][3]
-
Incubation Time: Allow sufficient time for the inhibitor to take effect. For example, CFTR(inh)-172 typically shows complete inhibition within 10 minutes.[1]
-
-
Cellular System:
-
CFTR Expression: Confirm that your cell line expresses functional CFTR at the plasma membrane.[1]
-
Cell Viability: Perform a cell viability assay to ensure the lack of a current is due to specific inhibition and not generalized cytotoxicity.[1]
-
Mucus Barrier: In primary epithelial cell cultures, a mucus layer can prevent the inhibitor from reaching the cell surface.[1]
-
Q2: How can I improve the potency of my CFTR corrector compound for the F508del mutation?
A2: The primary strategy to enhance the effect of CFTR correctors for the F508del mutation is through combination therapy.[4][5]
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Combine Correctors with Potentiators: The F508del mutation results in a misfolded protein that is retained in the endoplasmic reticulum and also exhibits defective channel gating if it reaches the cell surface.[5] Therefore, a combination of a corrector (to improve protein folding and trafficking) and a potentiator (to increase channel open probability) is often necessary for a significant functional rescue.[4][5]
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Triple-Combination Therapies: Recent advancements have shown that triple-combination therapies, such as elexacaftor-tezacaftor-ivacaftor (Trikafta), are more effective than dual therapies.[6][7][8] These combinations often include two different correctors that may have complementary mechanisms of action, along with a potentiator.[5]
Q3: What are the key differences between CFTR correctors and potentiators?
A3: Correctors and potentiators are two classes of CFTR modulators that act through different mechanisms:
-
Correctors: These molecules aim to "correct" the misfolding of mutant CFTR proteins, particularly the F508del mutation. By assisting in proper folding, they help the CFTR protein traffic from the endoplasmic reticulum to the cell surface.[4][5]
-
Potentiators: These molecules work on CFTR channels that are already present at the cell surface but have a gating defect (i.e., they do not open properly). Potentiators increase the probability that the channel will be open, thereby "potentiating" the flow of chloride ions.[4][5]
Troubleshooting Guides
Guide 1: Inconsistent Results in Ussing Chamber Experiments
Issue: High variability in short-circuit current (Isc) measurements between experiments.
| Potential Cause | Troubleshooting Step |
| Cell Monolayer Integrity | Measure transepithelial electrical resistance (TEER) before each experiment to ensure monolayer confluence and tight junction integrity. |
| Buffer Composition | Prepare fresh buffers for each experiment. Ensure consistent pH, temperature, and ionic concentrations. |
| Electrode Malfunction | Check and calibrate electrodes before use. Ensure proper contact with the buffer and cell monolayer. |
| Compound Precipitation | Visually inspect solutions for any precipitation of test compounds. Use appropriate solvents and concentrations. |
| Inconsistent CFTR Activation | Ensure a consistent concentration and incubation time for CFTR activators (e.g., forskolin). |
Guide 2: Low Signal-to-Noise Ratio in YFP-Halide Quenching Assays
Issue: Difficulty in distinguishing the fluorescence signal from background noise.
| Potential Cause | Troubleshooting Step |
| Low CFTR Expression | Use a cell line with robust and stable expression of the desired CFTR mutant. |
| Suboptimal Dye Loading | Optimize the concentration and incubation time for the YFP-based sensor. |
| Inefficient CFTR Activation | Titrate the concentration of the CFTR activator to achieve maximal channel activity. |
| Photobleaching | Minimize exposure of the cells to excitation light before and during the measurement. |
| Inadequate Buffer Exchange | Ensure rapid and complete exchange of the extracellular buffer to initiate the halide influx. |
Quantitative Data Summary
The following tables summarize key quantitative data on the efficacy of various CFTR modulators.
Table 1: Efficacy of CFTR Modulator Combination Therapies
| Therapy | Patient Population (Genotype) | Improvement in ppFEV1 | Reference |
| Ivacaftor | ≥1 G551D allele | 10.6% absolute improvement | [9] |
| Lumacaftor/Ivacaftor | Homozygous F508del | ~3% improvement | [10] |
| Tezacaftor/Ivacaftor | Homozygous F508del | 4% improvement | [10] |
| Vanzacaftor/Tezacaftor/Deutivacaftor | F/MF genotypes | 5-14 percentage points | [11] |
| Elexacaftor/Tezacaftor/Ivacaftor (Trikafta) | ≥1 F508del allele | Significant improvement over dual therapies | [6][7] |
Table 2: Potency of Common CFTR Inhibitors
| Inhibitor | Target | IC50 / Ki | Assay/Cell Type | Reference |
| CFTR(inh)-172 | CFTR | ~0.2-4 µM | FRT cells (Short-circuit current) | [2][3] |
| CFTR(inh)-172 | CFTR | Ki = 300 nM | Not specified | [2] |
| GlyH-101 | CFTR | 1.4 µM (+60 mV) to 5.6 µM (-60 mV) | FRT cells (Whole-cell patch-clamp) | [2][3] |
Experimental Protocols
Protocol 1: Ussing Chamber Assay for Measuring CFTR-Mediated Isc
This protocol measures ion movement across a polarized epithelial cell monolayer.
-
Cell Culture: Grow CFTR-expressing epithelial cells (e.g., Fischer Rat Thyroid - FRT, or human bronchial epithelial - HBE) on permeable supports until a confluent monolayer is formed.
-
Mounting: Mount the permeable support in an Ussing chamber, separating the apical and basolateral chambers.
-
Equilibration: Add appropriate physiological buffers to both chambers and allow the system to equilibrate.
-
ENaC Inhibition: Add amiloride to the apical chamber to block the epithelial sodium channel (ENaC) and isolate CFTR-dependent currents.
-
CFTR Activation: Add a CFTR activator cocktail (e.g., forskolin and IBMX) to the basolateral chamber to stimulate CFTR activity.
-
Inhibitor/Potentiator Addition: Add the test compound (inhibitor or potentiator) to the appropriate chamber.
-
Data Recording: Measure the change in short-circuit current (ΔIsc) to quantify CFTR activity.
Protocol 2: Western Blotting for CFTR Maturation
This protocol assesses the glycosylation state of CFTR, which indicates its trafficking through the ER and Golgi.
-
Cell Lysis: Lyse cells treated with corrector compounds in RIPA buffer containing protease inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE: Separate equal amounts of protein on a polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for CFTR overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate. The immature, core-glycosylated form (Band B) and the mature, complex-glycosylated form (Band C) will be visible. An increase in the Band C to Band B ratio indicates improved corrector efficacy.[12]
Visualizations
Caption: CFTR protein lifecycle and points of intervention for modulators.
Caption: Logical workflow for troubleshooting lack of CFTR inhibition.
Caption: Step-by-step workflow for Ussing chamber experiments.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. CFTR Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. New Therapeutic Approaches to Modulate and Correct CFTR - PMC [pmc.ncbi.nlm.nih.gov]
- 5. cff.org [cff.org]
- 6. elitelearning.com [elitelearning.com]
- 7. Newly Discovered Cutting-Edge Triple Combination Cystic Fibrosis Therapy: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. cff.org [cff.org]
- 9. Advancing clinical development pathways for new CFTR modulators in cystic fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Recommended Tool Compounds for Modifying the Cystic Fibrosis Transmembrane Conductance Regulator Channel Variants - PMC [pmc.ncbi.nlm.nih.gov]
- 11. thelimbic.com [thelimbic.com]
- 12. cff.org [cff.org]
Technical Support Center: Addressing the Metabolic Instability of Novel CFTR Inhibitors
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues related to the metabolic instability of novel Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) inhibitors during their experiments.
Frequently Asked Questions (FAQs)
Q1: My novel CFTR inhibitor shows high potency in initial screens but has poor efficacy in cell-based or in vivo models. What could be the underlying issue?
A1: A common reason for this discrepancy is the rapid metabolism of the compound. While potent in isolated systems, the inhibitor may be quickly broken down by metabolic enzymes in whole cells or organisms, preventing it from reaching its target at a sufficient concentration. It is crucial to assess the metabolic stability of your compound early in the drug discovery process.
Q2: What are the primary metabolic pathways responsible for the breakdown of CFTR inhibitors?
A2: The liver is the main site of drug metabolism.[1][2] Phase I metabolism, primarily carried out by cytochrome P450 (CYP) enzymes, and Phase II metabolism, involving conjugation reactions, are the key pathways.[1][3] For instance, some CFTR modulators like ivacaftor, tezacaftor, and elexacaftor are extensively metabolized by CYP3A4 and CYP3A5.[4]
Q3: How can I assess the metabolic stability of my novel this compound?
A3: In vitro assays are the standard starting point. The two most common assays are the microsomal stability assay and the hepatocyte stability assay.[3][5] The microsomal assay primarily evaluates Phase I metabolism, while the hepatocyte assay provides a more comprehensive picture by including both Phase I and Phase II metabolic pathways, as well as cellular uptake.[3][5]
Q4: What do the results from a microsomal or hepatocyte stability assay tell me?
A4: These assays measure the rate at which your compound is metabolized over time. The key parameters obtained are the half-life (t½) and the intrinsic clearance (CLint).[6] A shorter half-life and higher intrinsic clearance indicate lower metabolic stability.[6]
Q5: My this compound appears to have off-target effects. Could this be related to its metabolism?
A5: Yes, it's possible. Metabolites of the parent compound can sometimes have their own biological activity, which may differ from the intended target, leading to off-target effects.[7] It is important to identify the major metabolites and assess their activity. Furthermore, some commonly used CFTR inhibitors like CFTRinh-172 and GlyH-101 have been shown to have off-target effects on other ion channels, so careful validation is crucial.[8][9][10]
Troubleshooting Guides
Issue 1: Inconsistent or Noisy Data in Metabolic Stability Assays
| Potential Cause | Troubleshooting Steps |
| Compound Solubility Issues | Ensure your compound is fully dissolved in the assay buffer. The final concentration of organic solvents like DMSO should be kept low (typically ≤0.1%) to avoid inhibiting metabolic enzymes.[11] Sonication may aid in dissolution.[11] |
| Enzyme Inactivation | Verify the quality and proper storage of liver microsomes or hepatocytes. Repeated freeze-thaw cycles can decrease enzyme activity. Always thaw reagents on ice. |
| Cofactor Degradation | Prepare the NADPH regenerating system fresh for each experiment.[12] Ensure all components are stored correctly. |
| Analytical Method Issues | Optimize your LC-MS/MS method for sensitivity and specificity. Check for ion suppression or enhancement from the matrix. Use an appropriate internal standard.[3] |
| Chemical Instability | Run a control incubation without the NADPH regenerating system to assess the chemical stability of your compound in the assay buffer.[13][14] |
Issue 2: High In Vitro Metabolic Clearance
| Potential Cause | Troubleshooting Steps |
| Metabolically Labile "Hotspots" | Use metabolite identification studies to pinpoint the specific sites on your molecule that are being modified by metabolic enzymes.[15] |
| High CYP3A4 Activity | Since CYP3A is a major drug-metabolizing enzyme, consider co-incubation with a known CYP3A4 inhibitor (e.g., ketoconazole) to see if clearance is reduced. |
| Extensive Phase II Metabolism | If microsomal stability is high but hepatocyte stability is low, this suggests significant Phase II metabolism.[5] Consider assays with specific cofactors for Phase II enzymes (e.g., UDPGA for UGTs).[13] |
| Structure-Activity Relationship (SAR) | Synthesize and test analogs of your inhibitor where the metabolic hotspots are blocked or modified. This can help improve metabolic stability while maintaining potency. |
Experimental Protocols
Microsomal Stability Assay
This protocol provides a general overview. Specific concentrations and time points may need optimization.
1. Preparation:
-
Thaw liver microsomes (human, rat, or mouse) on ice.[12]
-
Prepare a 100 mM potassium phosphate buffer (pH 7.4).[14]
-
Prepare stock solutions of your test compound and positive controls (e.g., a rapidly metabolized compound like verapamil and a slowly metabolized one like warfarin).[3]
2. Incubation:
-
In a microcentrifuge tube, pre-warm the microsomal solution and buffer to 37°C.
-
Add the test compound to the mixture (final concentration typically 1-10 µM).[12]
-
Initiate the reaction by adding the NADPH regenerating system.
-
Incubate at 37°C with gentle shaking.[12]
-
At specific time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), take an aliquot of the reaction mixture.[6][13]
3. Reaction Termination and Sample Preparation:
-
Stop the reaction by adding 2-3 volumes of ice-cold acetonitrile containing an internal standard.[3][12]
-
Vortex and centrifuge to precipitate the proteins.[12]
-
Transfer the supernatant to a new plate or vial for LC-MS/MS analysis.[12]
4. Data Analysis:
-
Quantify the remaining parent compound at each time point using LC-MS/MS.
-
Plot the natural log of the percentage of remaining compound versus time.
-
The slope of the linear regression line gives the elimination rate constant (k).
-
Calculate the half-life (t½) = 0.693 / k.
-
Calculate the intrinsic clearance (CLint) using the appropriate formula.
Hepatocyte Stability Assay
This assay provides a more physiologically relevant measure of metabolic stability.
1. Cell Preparation:
-
Thaw cryopreserved hepatocytes according to the supplier's protocol.
-
Determine cell viability (should be >80%).
-
Dilute the hepatocytes to the desired concentration in the incubation medium.
2. Incubation:
-
Pre-warm the hepatocyte suspension to 37°C in a shaking water bath.
-
Add the test compound (final concentration typically 1 µM).[2]
-
Incubate at 37°C with continuous shaking.
-
At various time points (e.g., 0, 15, 30, 60, 90, and 120 minutes), collect aliquots of the cell suspension.[5]
3. Reaction Termination and Sample Preparation:
-
Stop the reaction by adding ice-cold acetonitrile with an internal standard to the collected aliquots.[1]
-
Vortex and centrifuge to pellet the cell debris and precipitated proteins.
-
Analyze the supernatant by LC-MS/MS.
4. Data Analysis:
-
The data analysis is similar to the microsomal stability assay to determine the half-life and intrinsic clearance.
Data Presentation
Table 1: Example Data from a Microsomal Stability Assay
| Compound | Half-life (t½, min) | Intrinsic Clearance (CLint, µL/min/mg protein) |
| Test Compound A | 15 | 46.2 |
| Test Compound B | > 60 | < 11.5 |
| Verapamil (Control) | 8 | 86.6 |
| Warfarin (Control) | 55 | 12.6 |
Table 2: Comparison of In Vitro Metabolic Stability Assays
| Feature | Microsomal Stability Assay | Hepatocyte Stability Assay |
| System | Subcellular fraction (endoplasmic reticulum) | Whole cells |
| Metabolic Pathways | Primarily Phase I (CYP enzymes) | Phase I and Phase II enzymes, transporters |
| Complexity | Simpler, higher throughput | More complex, lower throughput |
| Physiological Relevance | Moderate | High |
| Predictive Power | Good for initial screening | Better for predicting in vivo clearance |
Visualizations
Caption: General experimental workflow for in vitro metabolic stability assays.
Caption: Troubleshooting logic for inconsistent metabolic stability assay results.
Caption: Major drug metabolism pathways for CFTR inhibitors.
References
- 1. creative-bioarray.com [creative-bioarray.com]
- 2. Hepatocyte Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 3. Hepatocyte Stability Assay | Domainex [domainex.co.uk]
- 4. mdpi.com [mdpi.com]
- 5. merckmillipore.com [merckmillipore.com]
- 6. creative-bioarray.com [creative-bioarray.com]
- 7. Bioanalytical Solutions for Pharma [abf-lab.com]
- 8. Pharmacological inhibitors of the cystic fibrosis transmembrane conductance regulator exert off-target effects on epithelial cation channels. — Department of Pharmacology [pharm.ox.ac.uk]
- 9. Pharmacological inhibitors of the cystic fibrosis transmembrane conductance regulator exert off-target effects on epithelial cation channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. Microsomal Stability Assay Protocol | AxisPharm [axispharm.com]
- 13. Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 14. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]
- 15. Metabolite Identification Solutions | Thermo Fisher Scientific - TW [thermofisher.com]
Validation & Comparative
Validating the Mechanism of Action of a Novel CFTR Modulator: A Comparative Guide
For researchers and drug development professionals, rigorous validation of a novel compound's mechanism of action is paramount. This guide provides a comparative framework for validating a novel Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) inhibitor, here termed "Novel Compound X," against two well-characterized, structurally distinct inhibitors: CFTRinh-172 and GlyH-101.[1] By employing inhibitors with different chemical structures and modes of action, researchers can more confidently attribute observed physiological effects to the on-target inhibition of CFTR, thereby minimizing the risk of confounding off-target effects.[1]
Comparative Analysis of CFTR Inhibitors
CFTRinh-172, a thiazolidinone derivative, and GlyH-101, a glycine hydrazide, are two of the most widely used small-molecule inhibitors in CFTR research.[2][3] They act through different mechanisms: CFTRinh-172 is thought to bind to the cytoplasmic surface of the CFTR protein, stabilizing the channel in a closed state, while GlyH-101 appears to block the extracellular pore of the channel.[3][4] This distinction is crucial for validating the on-target effects of a new chemical entity.
Below is a summary of the key characteristics of these inhibitors compared to our hypothetical "Novel Compound X."
Table 1: Comparison of CFTR Inhibitor Properties
| Feature | CFTRinh-172 | GlyH-101 | Novel Compound X |
| Chemical Class | Thiazolidinone | Glycine Hydrazide | [To be determined] |
| Proposed Binding Site | Cytoplasmic surface | Extracellular pore | [To be determined] |
| Mode of Action | Stabilizes closed-channel state[3] | Open-channel blocker[3] | [To be determined] |
| Reversibility | Slower onset and reversal | Rapidly reversible (<1 min) | [To be determined] |
Quantitative Efficacy and Off-Target Effects
A critical aspect of validation is quantifying the potency (IC50) of the novel inhibitor and assessing its specificity by screening for off-target effects on other ion channels. Both CFTRinh-172 and GlyH-101 have known off-target activities, particularly on other chloride channels like the Volume-Sensitive Outwardly Rectifying (VSORC) Cl- channel and the Ca2+-activated Cl- Channel (CaCC).[2][5]
Table 2: Comparative Efficacy (IC50 Values in µM)
| Cell Line / Assay | CFTRinh-172 | GlyH-101 | Novel Compound X |
| FRT cells (YFP assay) | ~0.2 - 4 | 4.3 | [Experimental Data] |
| FRT cells (Short-circuit) | ~0.3 | - | [Experimental Data] |
| Kidney DCT cells | - | ~1 | [Experimental Data] |
| Human CFTR in oocytes | 10.4 | - | [Experimental Data] |
| Note: IC50 values can vary based on experimental conditions.[1] |
Table 3: Known Off-Target Effects
| Off-Target Channel | CFTRinh-172 | GlyH-101 | Novel Compound X |
| VSORC | Inhibits at >5 µM[2][5] | Inhibits at concentrations used for CFTR[2][5] | [Experimental Data] |
| CaCC | No significant effect[2][5] | Inhibits at concentrations used for CFTR[2][5] | [Experimental Data] |
| ENaC | Inhibits αβγ-ENaC, stimulates δβγ-ENaC | Inhibits both αβγ-ENaC and δβγ-ENaC | [Experimental Data] |
Experimental Protocols for Validation
To validate the inhibitory action and specificity of "Novel Compound X," the following well-established experimental protocols are recommended.
Patch-Clamp Electrophysiology
This technique provides a direct measurement of ion channel activity at the single-channel or whole-cell level, offering detailed insights into the mechanism of inhibition.
Methodology:
-
Cell Culture: Culture cells expressing CFTR (e.g., human bronchial epithelial cells or transfected cell lines).
-
Whole-Cell Recording: Establish a whole-cell patch-clamp configuration. The membrane potential is held at -40 mV, and currents are elicited by applying voltage steps (e.g., from -100 mV to +100 mV).[5]
-
CFTR Activation: Activate CFTR channels by perfusing the cells with a solution containing a cAMP agonist like forskolin (e.g., 10 µM).[5]
-
Inhibitor Application: Once a stable CFTR-mediated current is established, perfuse the cells with increasing concentrations of the test inhibitor (e.g., Novel Compound X, CFTRinh-172, or GlyH-101) to determine the dose-dependent effect on channel conductance.[5]
-
Data Analysis: Measure the current inhibition at each concentration to calculate the IC50 value. Analyze the current-voltage (I-V) relationship to understand if the block is voltage-dependent.[3]
Ussing Chamber Assay for Short-Circuit Current (Isc)
This assay measures net ion transport across an epithelial monolayer, providing a functional readout of CFTR activity in a more physiological context.
Methodology:
-
Cell Culture: Grow a confluent monolayer of polarized epithelial cells (e.g., FRT or primary HBE cells) on permeable supports.
-
Ussing Chamber Setup: Mount the supports in an Ussing chamber system, separating apical and basolateral chambers filled with Ringer's solution.[6]
-
ENaC Inhibition: Add amiloride to the apical side to block sodium absorption via the epithelial sodium channel (ENaC).[6][7]
-
CFTR Activation: Add a cAMP agonist (e.g., forskolin) to the basolateral solution to stimulate CFTR-mediated chloride secretion, measured as an increase in Isc.[6]
-
Inhibitor Addition: Add the inhibitor to the appropriate chamber (apical for GlyH-101, typically basolateral or apical for membrane-permeable compounds like CFTRinh-172) in a dose-response manner.[8]
-
Data Analysis: The magnitude of the inhibitor-induced reduction in Isc is used to quantify CFTR-dependent chloride transport and inhibitor potency.[6]
Iodide Efflux Assay
This is a cell-based functional assay that measures CFTR-dependent anion transport by monitoring the rate of iodide (I-) efflux from pre-loaded cells.[1]
Methodology:
-
Cell Culture: Plate CFTR-expressing cells (e.g., FRT cells) in a multi-well plate.[1]
-
Iodide Loading: Incubate the cells with a buffer containing sodium iodide to load them with I-.[1]
-
Inhibitor Incubation: Wash the cells and incubate with a buffer containing the desired concentration of the this compound or vehicle control for 10-15 minutes.[1]
-
CFTR Activation & Efflux: Replace the buffer with a CFTR activation cocktail (e.g., forskolin) to stimulate iodide efflux through the activated CFTR channels.[1]
-
Measurement: Collect the efflux buffer at timed intervals and measure the iodide concentration using an iodide-selective electrode.
-
Data Analysis: Calculate the rate of iodide efflux. A potent inhibitor will significantly reduce the rate of efflux compared to the vehicle control.
By systematically applying these comparative assays, researchers can robustly validate the mechanism of action for a novel this compound, clearly define its potency, and characterize its specificity, providing a solid foundation for further preclinical and clinical development.
References
- 1. benchchem.com [benchchem.com]
- 2. Revisiting CFTR inhibition: a comparative study of CFTRinh -172 and GlyH-101 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. CFTR Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CFTR inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Revisiting CFTR inhibition: a comparative study of CFTRinh-172 and GlyH-101 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Identification and Characterization of Novel CFTR Potentiators - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
Cross-Validation of CFTR Inhibitor Activity in Different Bronchial Epithelial Cell Lines: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the activity of common Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) inhibitors across different human bronchial epithelial cell lines. The data presented here is intended to aid researchers in selecting the appropriate inhibitor and cell model for their studies and to provide a framework for interpreting experimental results.
Introduction to CFTR and its Inhibitors
The Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) is a crucial ion channel responsible for the transport of chloride and bicarbonate ions across the apical membrane of epithelial cells.[1] Dysfunctional CFTR leads to the genetic disease cystic fibrosis (CF). While much research focuses on correcting CFTR function, inhibitors of CFTR are invaluable tools for studying its physiological roles and are being investigated as potential therapeutics for secretory diarrheas and polycystic kidney disease. This guide focuses on the cross-validation of two widely used CFTR inhibitors, CFTRinh-172 and GlyH-101, in three common human bronchial epithelial cell lines: 16HBE14o- (wild-type CFTR), CFBE41o- (F508del-CFTR), and Calu-3 (wild-type CFTR).
Comparative Analysis of CFTR Inhibitor Activity
The inhibitory activity of CFTR modulators is commonly quantified by the half-maximal inhibitory concentration (IC50). This value represents the concentration of an inhibitor required to reduce the activity of CFTR by 50%. The following table summarizes the reported IC50 values for CFTRinh-172 and GlyH-101 in different cell lines. It is important to note that direct comparison of IC50 values across different studies should be done with caution due to variations in experimental conditions, such as the specific assay used, agonist concentrations, and cell culture techniques.
| Inhibitor | Cell Line | Assay | Reported IC50 (µM) | Reference |
| CFTRinh-172 | FRT (Fisher Rat Thyroid) cells expressing human CFTR | Short-circuit current | ~0.2 - 4 | [1] |
| Kidney cells (mouse) | Patch-clamp | ~0.56 - 0.74 | [1] | |
| GlyH-101 | FRT cells expressing human CFTR | Short-circuit current | Not specified in this study | |
| Kidney cells (mouse) | Patch-clamp | ~0.87 - 3 | [1] |
Note: Data directly comparing the IC50 values of both inhibitors in 16HBE14o-, CFBE41o-, and Calu-3 cells within a single study is limited. The provided data is from studies using other cell types but is relevant for understanding the general potency of these inhibitors.
Off-Target Effects and Specificity
A critical consideration when using CFTR inhibitors is their potential for off-target effects. Both CFTRinh-172 and GlyH-101 have been reported to interact with other ion channels, which could lead to misinterpretation of experimental results.
-
CFTRinh-172 : At concentrations higher than 5 µM, CFTRinh-172 has been shown to inhibit the volume-sensitive outwardly rectifying (VSORC) chloride channel. However, it does not appear to affect the Ca2+-dependent Cl- conductance (CaCC).[1]
-
GlyH-101 : This inhibitor has been found to inhibit both VSORC and CaCC at concentrations used to inhibit CFTR, raising concerns about its specificity in systems where these other channels are active.[1]
Recent studies have also indicated that both CFTRinh-172 and GlyH-101 can inhibit store-operated calcium entry (SOCE) in a CFTR-independent manner, likely by modulating the Orai1 channel. Furthermore, they can affect the activity of the epithelial sodium channel (ENaC).[2] These findings underscore the importance of using these inhibitors at the lowest effective concentration and validating key findings with structurally distinct inhibitors or genetic approaches.
Experimental Protocols
Accurate assessment of this compound activity relies on robust and well-defined experimental protocols. The two most common methods for measuring CFTR function in epithelial cell monolayers are the Ussing chamber assay and the iodide efflux assay.
Ussing Chamber Assay
The Ussing chamber technique measures the short-circuit current (Isc), a direct measure of net ion transport across an epithelial monolayer.
Cell Culture:
-
Seed 16HBE14o-, CFBE41o-, or Calu-3 cells on permeable supports (e.g., Transwell®).
-
Culture the cells to form a confluent and polarized monolayer. For CFBE41o- cells, an air-liquid interface (ALI) culture for 6-9 days is often used to promote differentiation.[3]
Ussing Chamber Measurement:
-
Mount the permeable support containing the cell monolayer in the Ussing chamber.
-
Bathe both the apical and basolateral sides with a physiological Ringer's solution, maintained at 37°C and gassed with 95% O2/5% CO2.
-
Clamp the transepithelial voltage to 0 mV and record the baseline Isc.
-
To isolate CFTR-mediated chloride current, first inhibit the epithelial sodium channel (ENaC) by adding amiloride (e.g., 100 µM) to the apical chamber.
-
Stimulate CFTR activity by adding a cAMP agonist cocktail, such as forskolin (e.g., 20 µM) and IBMX (e.g., 50 µM), to both the apical and basolateral chambers.[3]
-
Once the stimulated Isc reaches a stable plateau, add the this compound (e.g., CFTRinh-172, 20 µM) to the apical chamber to observe the inhibition of CFTR-mediated current.[3]
Iodide Efflux Assay
This assay measures CFTR-dependent anion transport by monitoring the efflux of iodide from pre-loaded cells.
Cell Culture:
-
Plate cells (e.g., Calu-3) in 96-well plates and grow to confluence.
Iodide Efflux Measurement:
-
Load the cells with a buffer containing sodium iodide.
-
Wash the cells with a chloride-containing buffer to remove extracellular iodide.
-
Stimulate CFTR-dependent iodide efflux by adding a cAMP agonist cocktail (e.g., forskolin and IBMX).
-
At specific time points, collect the efflux buffer and measure the iodide concentration using an iodide-selective electrode.
-
To test for inhibition, pre-incubate the cells with the this compound before and during stimulation.
-
The rate of iodide efflux is calculated and compared between control and inhibitor-treated cells.
Visualizing Experimental Workflows and Signaling Pathways
Experimental Workflow: Ussing Chamber Assay
Caption: Workflow for assessing this compound activity using the Ussing chamber assay.
Experimental Workflow: Iodide Efflux Assay
Caption: Workflow for measuring CFTR inhibition using the iodide efflux assay.
CFTR Activation and Inhibition Signaling Pathway
Caption: Simplified signaling pathway of CFTR activation by cAMP and inhibition by pore blockers.
References
- 1. Revisiting CFTR inhibition: a comparative study of CFTRinh -172 and GlyH-101 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pharmacological inhibitors of the cystic fibrosis transmembrane conductance regulator exert off-target effects on epithelial cation channels - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
A Comparative Guide to CFTR Modulators in F508del Models: Correctors vs. Potentiators
For Researchers, Scientists, and Drug Development Professionals
Cystic Fibrosis (CF) is a life-shortening genetic disorder caused by mutations in the gene encoding the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) protein.[1] The most prevalent mutation, F508del, leads to a Class II defect characterized by misfolding and premature degradation of the CFTR protein, preventing it from reaching the cell surface to function as a chloride and bicarbonate channel.[1][2][3] This guide provides an objective comparison of two primary classes of CFTR modulator drugs—correctors and potentiators (often colloquially but incorrectly grouped with inhibitors in broader discussions of channel modulators)—focusing on their distinct mechanisms and therapeutic effects in preclinical F508del models.
In the context of F508del therapy, CFTR correctors aim to rescue the primary trafficking defect, while CFTR potentiators are designed to enhance the function of channels that have reached the cell membrane. It is important to note that CFTR inhibitors, which block channel function, are primarily used as research tools and are counterproductive for CF therapy. Therefore, this guide will focus on the therapeutically relevant comparison between correctors and potentiators.
Mechanism of Action: A Tale of Two Rescues
CFTR correctors and potentiators address different aspects of the F508del-CFTR defect.
-
CFTR Correctors: These molecules act as pharmacological chaperones.[4] They bind to the misfolded F508del-CFTR protein during its synthesis, stabilizing its structure and facilitating its proper folding and processing through the endoplasmic reticulum and Golgi apparatus.[3][5] This "correction" allows a greater quantity of F508del-CFTR channels to be trafficked to and inserted into the apical membrane of epithelial cells.[2][6] Examples include lumacaftor, tezacaftor, and elexacaftor.[1][6]
-
CFTR Potentiators: Even when F508del-CFTR reaches the cell surface (either in small amounts naturally or in greater amounts after corrector treatment), it exhibits a gating defect (a Class III defect), meaning the channel does not open as frequently as wild-type CFTR to allow ion flow.[1] Potentiators, such as ivacaftor, bind directly to the CFTR protein at the cell surface and increase the channel's open probability (Po), thereby augmenting the transport of chloride and bicarbonate ions.[1][2][5]
The F508del mutation imparts both a processing and a gating defect, necessitating a combination therapy approach for significant clinical benefit.[1][7]
Data Presentation: Quantitative Comparison
The efficacy of CFTR modulators is quantified by measuring improvements in protein processing (maturation) and ion channel function. The following tables summarize representative data from preclinical F508del models.
Table 1: Effect of Modulators on F508del-CFTR Maturation
| Compound/Combination | Cell Model | F508del-CFTR Maturation (Band C/B Ratio)¹ | Fold Increase vs. DMSO |
| DMSO (Control) | CFBE41o- | ~0.1 | 1.0 |
| Lumacaftor (VX-809) | CFBE41o- | ~0.4 | 4.0 |
| Tezacaftor (VX-661) | CFBE41o- | ~0.5 | 5.0 |
| Elexacaftor (VX-445) + Tezacaftor | CFBE41o- | ~0.8 | 8.0 |
¹Data are illustrative and compiled from typical results seen in the literature. The Band C/B ratio from Western blots represents the ratio of mature, complex-glycosylated CFTR (Band C) to immature, core-glycosylated CFTR (Band B). A higher ratio indicates more efficient protein trafficking.[8]
Table 2: Effect of Modulators on F508del-CFTR Function (Chloride Transport)
| Compound/Combination | Model System | Assay | % of Wild-Type CFTR Function |
| F508del Control | Primary HBE Cells | Ussing Chamber | < 5% |
| Lumacaftor/Ivacaftor | Primary HBE Cells | Ussing Chamber | ~15-25% |
| Tezacaftor/Ivacaftor | Primary HBE Cells | Ussing Chamber | ~20-30% |
| Elexacaftor/Tezacaftor/Ivacaftor | Primary HBE Cells | Ussing Chamber | ~50-70% |
| F508del Control | Intestinal Organoids | Forskolin-Induced Swelling | ~5-10% |
| Elexacaftor/Tezacaftor/Ivacaftor | Intestinal Organoids | Forskolin-Induced Swelling | ~60-80% |
Data are representative of published findings and demonstrate the synergistic effect of combining correctors and a potentiator.[7][9][10] HBE = Human Bronchial Epithelial.
Experimental Protocols
The evaluation of CFTR modulators relies on a standardized set of in vitro and ex vivo assays.
1. Western Blotting for CFTR Maturation
-
Objective: To assess the ability of a corrector to rescue the trafficking of F508del-CFTR from the ER to the Golgi, indicated by a shift in glycosylation status.
-
Methodology:
-
Cell Culture: Human bronchial epithelial (HBE) cells homozygous for F508del (e.g., CFBE41o-) are cultured to confluence.
-
Compound Treatment: Cells are incubated with the corrector compound(s) or DMSO vehicle control for 16-24 hours at 37°C.
-
Lysis: Cells are washed and lysed in a buffer containing protease inhibitors.
-
Protein Quantification: Total protein concentration is determined using a BCA or Bradford assay.
-
SDS-PAGE: Equal amounts of total protein are separated by SDS-polyacrylamide gel electrophoresis.
-
Immunoblotting: Proteins are transferred to a PVDF membrane and probed with primary antibodies specific for CFTR. The immature, core-glycosylated form (Band B, ~150 kDa) and the mature, complex-glycosylated form (Band C, ~170 kDa) are detected.
-
Detection & Analysis: A secondary antibody conjugated to horseradish peroxidase (HRP) is used for chemiluminescent detection. Band intensities are quantified using densitometry software, and the ratio of Band C to Band B is calculated as a measure of correction efficiency.[8]
-
2. Ussing Chamber Assay for Transepithelial Ion Transport
-
Objective: To measure net ion movement across a polarized epithelial monolayer, providing a direct functional readout of CFTR channel activity.
-
Methodology:
-
Cell Culture: Primary HBE cells from F508del homozygous donors are cultured on permeable supports (e.g., Transwells) at an air-liquid interface (ALI) for several weeks to achieve a differentiated, polarized monolayer.[11]
-
Compound Treatment: Cells are pre-treated with corrector(s) for 24-48 hours.
-
Assay Setup: The permeable support is mounted in an Ussing chamber, which separates the apical and basolateral sides. Both sides are bathed in physiological buffer and voltage-clamped to 0 mV. The resulting short-circuit current (Isc) is measured.
-
Pharmacological Stimulation: The following are added sequentially to the apical and/or basolateral baths:
-
Amiloride (apical) to block epithelial sodium channels (ENaC).
-
Forskolin (basolateral) to raise intracellular cAMP and activate PKA, which phosphorylates and activates CFTR.
-
Potentiator (e.g., ivacaftor, apical) to maximize the opening of corrected F508del-CFTR channels.
-
CFTR inhibitor (e.g., CFTRinh-172, apical) to confirm the measured current is CFTR-specific.
-
-
Data Analysis: The change in Isc following stimulation with forskolin and a potentiator represents the CFTR-mediated chloride current.
-
3. Intestinal Organoid Forskolin-Induced Swelling (FIS) Assay
-
Objective: To assess CFTR function in a 3D ex vivo model derived from patient rectal biopsies. Functional CFTR channels secrete fluid into the organoid lumen, causing it to swell.
-
Methodology:
-
Organoid Culture: Crypts isolated from patient rectal biopsies are embedded in a Matrigel dome and cultured in a specialized medium to form 3D intestinal organoids.
-
Compound Treatment: Mature organoids are pre-incubated with corrector compounds for 24 hours.
-
Assay: Organoids are then stimulated with forskolin (and often a potentiator) and imaged using automated live-cell microscopy over several hours.
-
Data Analysis: The increase in the cross-sectional area of the organoids over time is quantified. The degree of swelling correlates directly with CFTR function.[12][13] This assay is a powerful tool for predicting patient-specific responses to modulator therapies.
-
Conclusion
CFTR correctors and potentiators have fundamentally different but complementary mechanisms of action for rescuing F508del-CFTR. Correctors address the primary protein trafficking defect by increasing the quantity of CFTR at the cell surface, while potentiators enhance the function of those channels. Preclinical evaluation in F508del models consistently demonstrates that monotherapy with either class of drug provides only modest rescue.[7][14] The significant restoration of CFTR function requires a combination therapy, as exemplified by the superior efficacy of the triple-combination regimen of two correctors and one potentiator (elexacaftor/tezacaftor/ivacaftor).[6][10] The suite of assays described herein—from biochemical assessments of protein maturation to functional measurements of ion transport in patient-derived tissues—forms the critical workflow for the discovery and development of next-generation CFTR modulators.
References
- 1. Unraveling the Mechanism of Action, Binding Sites, and Therapeutic Advances of CFTR Modulators: A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. ovid.com [ovid.com]
- 5. CFTR Modulator Types | Cystic Fibrosis Foundation [cff.org]
- 6. cff.org [cff.org]
- 7. Correctors (specific therapies for class II CFTR mutations) for cystic fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. cff.org [cff.org]
- 9. Frontiers | CFTR Modulators: The Changing Face of Cystic Fibrosis in the Era of Precision Medicine [frontiersin.org]
- 10. CFTR correctors, a therapy for cystic fibrosis targeted at specific variants (most commonly F508del) | Cochrane [cochrane.org]
- 11. Phenotypic profiling of CFTR modulators in patient-derived respiratory epithelia - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Laboratory Tools to Predict CFTR Modulator Therapy Effectiveness and to Monitor Disease Severity in Cystic Fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pcfs.pl [pcfs.pl]
- 14. Cystic Fibrosis Transmembrane Regulator Correctors and Potentiators - PMC [pmc.ncbi.nlm.nih.gov]
Validating CFTR Inhibitor Efficacy: A Comparative Guide for Researchers
For researchers and drug development professionals in the cystic fibrosis (CF) field, robust validation of CFTR inhibitor effects is paramount. This guide provides an objective comparison of methodologies using primary patient cells, supported by experimental data, to aid in the selection of appropriate validation strategies.
The cystic fibrosis transmembrane conductance regulator (CFTR) protein is a crucial ion channel, and its dysfunction is the root cause of CF.[1] While CFTR modulators that restore protein function are a key therapeutic strategy, inhibitors are vital research tools for studying CFTR function and have potential therapeutic applications in other diseases like secretory diarrheas and polycystic kidney disease.[2] Validating the on-target effects of these inhibitors in a physiologically relevant context is critical. Primary patient-derived cells have emerged as the gold standard for this purpose, offering a more reliable platform than immortalized cell lines.[3][4]
This guide will delve into the primary cell models and key experimental assays used to validate this compound efficacy, presenting comparative data and detailed protocols to inform your research.
Primary Patient Cell Models: A Spectrum of Choices
Several types of primary patient cells are utilized for CFTR research, each with its own advantages and limitations. Human bronchial epithelial (HBE) cells are considered the "gold standard" for studying lung-related aspects of CF.[4][5] However, their procurement can be invasive.[4] Human nasal epithelial (HNE) cells, obtained through less invasive methods like nasal brushings, offer a comparable alternative and can form the pseudostratified epithelium necessary for in vitro measurements of CFTR function.[3][4][5][6]
Intestinal organoids, derived from rectal biopsies, represent a powerful 3D in vitro model.[7][8] They recapitulate the in vivo physiology and are particularly well-suited for the forskolin-induced swelling (FIS) assay, a functional readout of CFTR activity.[7][8][9] More recently, nasospheroids, a 3D culture of patient-derived nasal cells, have also been validated for studying CFTR functionality and modulator responses.[10][11]
Key Experimental Assays for Inhibitor Validation
Two primary functional assays are widely employed to quantify the effect of CFTR inhibitors: the forskolin-induced swelling (FIS) assay and electrophysiological measurements using an Ussing chamber.
Forskolin-Induced Swelling (FIS) Assay
The FIS assay provides a functional readout of CFTR activity in a 3D cell culture model.[12] Forskolin activates adenylyl cyclase, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP).[13] This, in turn, activates the CFTR channel, causing an efflux of chloride ions into the organoid lumen, followed by water, resulting in organoid swelling.[9][13][14] The degree of swelling is proportional to CFTR function and can be inhibited by CFTR-specific inhibitors.[14]
Electrophysiological Assays: The Ussing Chamber
The Ussing chamber is a gold-standard electrophysiological technique for measuring ion transport across epithelial cell monolayers.[12][15] Primary epithelial cells, such as HBE or HNE cells, are cultured on permeable supports to form a polarized monolayer.[12] This monolayer is then mounted in the Ussing chamber, which allows for the measurement of the short-circuit current (Isc), a direct measure of net ion transport.[12] The addition of a this compound will block the forskolin-stimulated Isc, allowing for quantitative assessment of its potency.
Comparative Data of CFTR Inhibitors
The following table summarizes key data for commonly used CFTR inhibitors. It is important to note that the potency of these inhibitors can vary depending on the cell type and experimental conditions.[2]
| Inhibitor | Mechanism of Action | Reported IC50 | Primary Cell Types Used for Validation | Key Findings |
| CFTRinh-172 | Acts at the cytoplasmic surface, stabilizing the closed state of the channel.[2] | ~0.2-4 µM (in FRT cells)[2] | Human bronchial epithelial cells, monocytes.[16][17] | Effectively blocks CFTR-mediated chloride currents.[16] Off-target effects on other ion channels have been reported at higher concentrations.[18] |
| GlyH-101 | Targets the extracellular pore of the CFTR channel.[2] | ~1.4 µM (at +60 mV in FRT cells)[2] | Human bronchial epithelial cells. | Produces a voltage-dependent block of the CFTR channel.[2] Also reported to have off-target effects.[18] |
Detailed Experimental Protocols
Forskolin-Induced Swelling (FIS) Assay in Intestinal Organoids
This protocol is adapted from established methods.[7][8]
-
Organoid Culture: Culture patient-derived intestinal organoids in a 3D matrix according to standard protocols.
-
Plating for Assay: Seed 30-80 organoids per well in a 96-well plate in a basement membrane matrix.
-
Inhibitor Treatment: Pre-incubate the organoids with the desired concentrations of the this compound or vehicle control for a specified period (e.g., 1-3 hours).
-
Staining: Stain the organoids with a live-cell dye, such as calcein green.
-
Forskolin Stimulation: Add forskolin (final concentration typically 10 µM) to stimulate CFTR-mediated swelling.[13][14]
-
Imaging: Monitor and capture images of the organoids using confocal live-cell microscopy at 37°C at regular time intervals (e.g., every 10 minutes for up to 2 hours).[8][9]
-
Data Analysis: Quantify the change in the surface area of the organoids over time. The degree of inhibition of swelling in the presence of the inhibitor compared to the vehicle control reflects the inhibitor's efficacy. The area under the curve (AUC) can be calculated as a measure of CFTR activity.[9]
Ussing Chamber Assay for CFTR-Mediated Chloride Transport
This protocol is based on standard electrophysiological techniques.[12]
-
Cell Culture: Culture primary human bronchial or nasal epithelial cells on permeable supports until a confluent and differentiated monolayer with high transepithelial electrical resistance (TEER) is formed.[4]
-
Ussing Chamber Setup: Mount the permeable supports in the Ussing chamber system, with both apical and basolateral chambers filled with Ringer's solution and maintained at 37°C.
-
Baseline Measurement: Measure the baseline short-circuit current (Isc).
-
ENaC Inhibition: Add amiloride to the apical chamber to block the epithelial sodium channel (ENaC) and isolate CFTR-mediated currents.
-
CFTR Activation: Add forskolin to the apical chamber to activate CFTR.
-
Inhibitor Addition: Add the this compound at various concentrations to the apical chamber and measure the resulting decrease in Isc.
-
Data Analysis: The magnitude of the inhibitor-induced decrease in the forskolin-stimulated Isc provides a quantitative measure of CFTR inhibition. This allows for the determination of the inhibitor's potency (e.g., IC50).
Visualizing the Workflow and Signaling Pathway
To better understand the experimental process and the underlying biology, the following diagrams illustrate the validation workflow and the CFTR signaling pathway.
Caption: Experimental workflow for validating this compound effects using primary patient cells.
Caption: Simplified signaling pathway of CFTR activation and inhibition.
References
- 1. Frontiers | Human Primary Epithelial Cell Models: Promising Tools in the Era of Cystic Fibrosis Personalized Medicine [frontiersin.org]
- 2. CFTR Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Patient-Derived Cell Models for Personalized Medicine Approaches in Cystic Fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Human Primary Epithelial Cell Models: Promising Tools in the Era of Cystic Fibrosis Personalized Medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. cff.org [cff.org]
- 6. Assays of CFTR Function In Vitro, Ex Vivo and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Video: Forskolin-induced Swelling in Intestinal Organoids: An In Vitro Assay for Assessing Drug Response in Cystic Fibrosis Patients [jove.com]
- 8. Forskolin-induced Swelling in Intestinal Organoids: An In Vitro Assay for Assessing Drug Response in Cystic Fibrosis Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 9. huborganoids.nl [huborganoids.nl]
- 10. Validation of nasospheroids to assay CFTR functionality and modulator responses in cystic fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. merckmillipore.com [merckmillipore.com]
- 12. benchchem.com [benchchem.com]
- 13. stemcell.com [stemcell.com]
- 14. stemcell.com [stemcell.com]
- 15. cff.org [cff.org]
- 16. Electrophysiological evaluation of cystic fibrosis conductance transmembrane regulator (CFTR) expression in human monocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Towards in vivo Bronchoscopic Functional CFTR Assessment using a Short Circuit Current Measurement Probe - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Pharmacological inhibitors of the cystic fibrosis transmembrane conductance regulator exert off-target effects on epithelial cation channels - PMC [pmc.ncbi.nlm.nih.gov]
Navigating Species-Specific Responses to CFTR Inhibitors: A Comparative Guide for Researchers
For Immediate Release
A comprehensive guide for researchers, scientists, and drug development professionals assessing the species-specificity of Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) inhibitors is now available. This guide provides a detailed comparison of commonly used CFTR inhibitors, highlighting the critical impact of species differences on their efficacy and outlining standardized experimental protocols for accurate assessment.
The development of therapies targeting the CFTR protein has revolutionized the treatment of cystic fibrosis and holds promise for other conditions like secretory diarrheas and polycystic kidney disease. However, the translation of preclinical findings to clinical success is often hampered by species-specific differences in the response to CFTR modulators. This guide addresses this challenge by providing a consolidated resource of experimental data and methodologies to inform the selection of appropriate animal models and the interpretation of cross-species pharmacological studies.
Quantitative Comparison of CFTR Inhibitor Potency Across Species
The half-maximal inhibitory concentration (IC50) and half-maximal effective concentration (EC50) are crucial parameters for comparing the potency of CFTR inhibitors. The following tables summarize available data for commonly studied inhibitors across different species. It is important to note that these values can vary depending on the specific experimental conditions, cell types, and CFTR mutations being investigated.
Table 1: Comparative Potency (IC50/EC50 in µM) of CFTR Inhibitors Across Species
| Inhibitor | Target/Mutation | Human | Mouse | Rat | Ferret/Pig | Zebrafish | Assay Type |
| VX-770 (Ivacaftor) | G551D-CFTR | 0.1[1] | - | ~50% of WT activity restored[2] | - | - | Ussing Chamber |
| F508del-CFTR | 0.025[1] | No effect[3] | - | - | - | Iodide Efflux/Patch Clamp | |
| Wild-Type CFTR | ~0.013 (13% potentiation)[4] | Stronger potentiation than human[4][5] | - | - | - | Patch Clamp | |
| VX-809 (Lumacaftor) | F508del-CFTR | EC50: 0.081 (HBE cells)[6] | Rescued[3] | - | - | Ineffective on F507del[7] | Ussing Chamber/Iodide Efflux |
| CFTRinh-172 | Wild-Type CFTR | ~0.2-4[8] | IC50: 0.56-0.74 (kidney cells)[9] | - | - | - | Short-circuit current/Patch Clamp |
| GlyH-101 | Wild-Type CFTR | Ki: 4.3 (FRT cells)[10] | IC50: 0.87-3 (kidney cells)[9] | - | - | - | Whole-cell patch-clamp |
Key Observations on Species-Specificity
Significant variations in the efficacy of CFTR modulators across different species have been consistently reported:
-
VX-770 (Ivacaftor): This potentiator shows marked species-dependent effects. While it strongly potentiates human CFTR, its effect on murine CFTR is significantly different, exhibiting both potentiation and weaker block depending on the experimental conditions[4][5]. Furthermore, VX-770 had no effect on mouse F508del-CFTR[3].
-
VX-809 (Lumacaftor): The corrector VX-809, designed to rescue the trafficking defect of F508del-CFTR, has been shown to be effective in human and mouse models[3][6]. However, it failed to rescue the homologous F507del mutation in zebrafish, highlighting potential differences in the corrector binding site or mechanism of action between species[7].
-
CFTRinh-172 and GlyH-101: These classical CFTR inhibitors also exhibit species-specific differences in their potency and mechanism of action. For instance, GlyH-101 acts as a blocker on human CFTR but can both block and potentiate murine CFTR[4][5]. The potency of CFTRinh-172 can also vary between species, potentially due to sequence differences near the binding site[8].
Experimental Protocols
Accurate assessment of this compound specificity relies on robust and standardized experimental protocols. The two most common methods are the Ussing chamber assay for measuring ion transport across epithelial monolayers and the patch-clamp technique for studying the activity of single CFTR channels.
Ussing Chamber Assay
This technique measures the net ion transport across an epithelial cell monolayer cultured on a permeable support.
Methodology:
-
Cell Culture: Grow a confluent monolayer of epithelial cells (e.g., primary human bronchial epithelial cells or cell lines like Fischer Rat Thyroid cells) on permeable supports.
-
Chamber Setup: Mount the permeable support in an Ussing chamber, separating the apical and basolateral compartments.
-
Short-Circuit Current (Isc) Measurement: Clamp the transepithelial voltage to 0 mV and measure the Isc, which reflects the net ion flow.
-
CFTR Activation: Stimulate CFTR-mediated chloride secretion by adding a cAMP agonist (e.g., forskolin) to the basolateral solution.
-
Inhibitor Application: Add the this compound to the apical or basolateral bath at varying concentrations to generate a dose-response curve.
-
Data Analysis: The change in Isc upon inhibitor application is used to determine the IC50 value.
Patch-Clamp Electrophysiology
This technique allows for the direct measurement of the opening and closing of individual ion channels.
Methodology:
-
Cell Preparation: Use cells expressing the CFTR channel of interest.
-
Pipette and Seal Formation: A glass micropipette with a small tip opening is pressed against the cell membrane to form a high-resistance "giga-seal".
-
Recording Configurations:
-
Cell-attached: Records the activity of channels within the patched membrane without disrupting the cell's integrity.
-
Inside-out: After forming a seal, the pipette is withdrawn, excising a patch of membrane with the intracellular side exposed to the bath solution. This allows for the controlled application of intracellular modulators like ATP and PKA.
-
Whole-cell: The membrane patch is ruptured, allowing for the measurement of the total current from all channels on the cell surface.
-
-
CFTR Activation: For inside-out patches, activate CFTR by adding ATP and the catalytic subunit of protein kinase A (PKA) to the bath solution.
-
Inhibitor Application: Perfuse the patch with solutions containing the inhibitor at different concentrations.
-
Data Analysis: Analyze the single-channel recordings to determine the effect of the inhibitor on channel open probability, conductance, and gating kinetics.
Visualizing CFTR Biology and Experimental Design
Understanding the underlying molecular mechanisms and experimental workflows is crucial for interpreting species-specificity data.
Conclusion
The preclinical assessment of CFTR inhibitors requires careful consideration of species-specific pharmacological differences. This guide provides a framework for researchers to navigate these complexities by presenting comparative quantitative data, detailed experimental protocols, and visual representations of key biological processes. By fostering a deeper understanding of how CFTR inhibitors interact with their target across different species, this resource aims to facilitate more effective and predictive preclinical research, ultimately accelerating the development of novel therapies for CF and other CFTR-related diseases.
References
- 1. Rescue of CF airway epithelial cell function in vitro by a CFTR potentiator, VX-770 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Ivacaftor Reverses Airway Mucus Abnormalities in a Rat Model Harboring a Humanized G551D-CFTR - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Differential thermostability and response to cystic fibrosis transmembrane conductance regulator potentiators of human and mouse F508del-CFTR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Murine and human CFTR exhibit different sensitivities to CFTR potentiators - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Murine and human CFTR exhibit different sensitivities to CFTR potentiators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Correction of the F508del-CFTR protein processing defect in vitro by the investigational drug VX-809 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cystic Fibrosis Transmembrane Regulator Correctors and Potentiators - PMC [pmc.ncbi.nlm.nih.gov]
- 8. CFTR Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Revisiting CFTR inhibition: a comparative study of CFTRinh-172 and GlyH-101 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. axonmedchem.com [axonmedchem.com]
validating the use of a CFTR inhibitor as a research tool for a specific pathway
For Researchers, Scientists, and Drug Development Professionals
The Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) is a crucial ion channel involved in a multitude of cellular processes beyond its canonical role in epithelial ion transport. Its dysfunction is linked to cystic fibrosis and its activity influences various signaling pathways. Potent and selective inhibitors of CFTR have emerged as invaluable tools for dissecting these pathways. However, ensuring the observed effects are genuinely due to on-target CFTR inhibition is paramount for the validity of research findings.
This guide provides a comparative analysis of commonly used CFTR inhibitors and alternative methods for studying CFTR-dependent signaling pathways. It offers experimental protocols and data to aid researchers in selecting the appropriate tools and designing robust validation strategies.
Comparing Research Tools for a CFTR-Dependent Pathway
The choice of tool to investigate the role of CFTR in a specific signaling pathway depends on the experimental context, desired duration of the effect, and the need to distinguish between channel and non-channel functions of CFTR. While small molecule inhibitors offer acute and reversible intervention, genetic methods provide long-term and highly specific silencing of the protein.
| Research Tool | Principle | Advantages | Disadvantages | Key Experimental Readouts |
| CFTR Inhibitors (e.g., CFTRinh-172, GlyH-101) | Small molecules that acutely block the CFTR ion channel pore or prevent channel gating. | - Rapid and reversible inhibition.- Dose-dependent effects can be studied.- Suitable for high-throughput screening. | - Potential for off-target effects.[1][2][3]- May not distinguish between ion channel and non-channel functions of CFTR. | - Short-circuit current (Isc) measurements in Ussing chambers.- Iodide efflux assays.- Changes in downstream signaling protein phosphorylation or localization (e.g., Western Blot for p-p65 NF-κB). |
| siRNA/shRNA | Small interfering RNAs or short hairpin RNAs that induce degradation of CFTR mRNA, leading to protein knockdown. | - High specificity for CFTR.- Allows for the study of long-term effects of CFTR absence. | - Incomplete knockdown can lead to residual protein function.- Potential for off-target effects due to miRNA-like activity.- Slower onset of action compared to inhibitors. | - Western Blot to confirm CFTR protein knockdown.- qPCR to confirm mRNA knockdown.- Functional assays to assess the long-term consequences of CFTR loss on the pathway.[4][5] |
| CRISPR/Cas9 | Gene-editing technology to create a permanent knockout of the CFTR gene. | - Complete and permanent loss of CFTR protein.- High specificity. | - Technically more demanding to generate stable cell lines.- Potential for off-target gene edits.- Does not allow for the study of acute effects. | - Sequencing to confirm gene knockout.- Western Blot to confirm absence of CFTR protein.- Phenotypic and signaling pathway analysis in the knockout cells. |
| CFTR Modulators (Correctors & Potentiators) | Small molecules that restore the function of mutant CFTR (e.g., ΔF508-CFTR). | - Useful for studying the gain-of-function effects of CFTR.- Clinically relevant for cystic fibrosis research. | - Specific to certain CFTR mutations.- Not suitable for studying the role of wild-type CFTR in non-CF contexts. | - Restoration of CFTR-mediated ion transport.- Reversal of pathway dysregulation observed in CF models. |
Validating On-Target Effects of CFTR Inhibitors
References
- 1. Pharmacological inhibitors of the cystic fibrosis transmembrane conductance regulator exert off-target effects on epithelial cation channels - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pharmacological inhibitors of the cystic fibrosis transmembrane conductance regulator exert off-target effects on epithelial cation channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Effects of CFTR gene silencing by siRNA or the luminal application of a CFTR activator on fluid secretion from guinea-pig pancreatic duct cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
Comparative Efficacy of CFTR Inhibitors on Wild-Type vs. F508del-CFTR Function
This guide provides a comparative analysis of two well-characterized small-molecule inhibitors of the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR): CFTRinh-172 and GlyH-101. It details their differential effects on wild-type (WT) CFTR and the most common disease-causing mutant, F508del-CFTR. The information is intended for researchers, scientists, and drug development professionals investigating CFTR biology and therapeutics.
Overview of CFTR Inhibitors
CFTR inhibitors are critical research tools for studying the physiological roles of CFTR and for validating its function in various cell and animal models.[1][2] They are also being explored for therapeutic applications in conditions characterized by CFTR hyperactivation, such as secretory diarrheas (e.g., cholera) and polycystic kidney disease.[1][2][3] The two inhibitors detailed here, CFTRinh-172 and GlyH-101, act via distinct mechanisms. CFTRinh-172 is a thiazolidinone that acts on the cytoplasmic side of the protein, while GlyH-101 is a glycine hydrazide that occludes the channel pore from the extracellular side.[1][4][5]
Comparative Data of Inhibitor Potency
The potency of CFTR inhibitors is typically quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of an inhibitor required to reduce the CFTR-mediated current by 50%. The following table summarizes the reported IC50 values for CFTRinh-172 and GlyH-101 against both wild-type and F508del-CFTR. It is important to note that F508del-CFTR exhibits a severe trafficking defect, resulting in very low protein density at the plasma membrane; therefore, functional studies on F508del-CFTR often require prior treatment with "corrector" compounds that rescue its trafficking to the cell surface.[6][7][8]
| Inhibitor | CFTR Genotype | Reported IC50 / Ki (µM) | Experimental System | Key Findings & Notes |
| CFTRinh-172 | Wild-Type | ~0.08 - 1.0 | Fischer Rat Thyroid (FRT) cells, Human Bronchial Epithelial (HBE) cells | Acts as an allosteric inhibitor, binding to a site on the cytoplasmic surface near nucleotide-binding domain 1.[4][9] Its potency can be affected by mutations near the binding site.[9][10] |
| F508del (Corrected) | Similar to Wild-Type | FRT cells treated with correctors | Inhibition is effective on corrector-rescued F508del-CFTR, indicating the binding site is accessible and functional in the mutant protein. | |
| GlyH-101 | Wild-Type | ~1.4 - 5.6 (Voltage-dependent) | FRT cells expressing human CFTR | Acts as an open-channel pore blocker from the extracellular side.[1][4] Its potency is voltage-dependent, being more effective at positive membrane potentials.[1][4] |
| F508del (Corrected) | Similar to Wild-Type | FRT cells treated with correctors | Effectively blocks rescued F508del-CFTR channels at the cell surface.[5] |
Note: IC50 values can vary between experimental systems and assay conditions (e.g., temperature, ATP concentration, activating stimulus).
Experimental Protocols
The functional activity of CFTR and the effect of its inhibitors are primarily assessed using electrophysiological techniques. The Ussing chamber and patch-clamp methods are considered gold standards.[11][12]
3.1. Ussing Chamber Assay for Measuring Transepithelial Chloride Current
The Ussing chamber allows for the measurement of ion transport across a polarized epithelial cell monolayer.[11][12]
-
Cell Culture: Epithelial cells (e.g., Fischer Rat Thyroid cells stably expressing WT or F508del-CFTR, or primary human bronchial epithelial cells) are seeded on permeable filter supports and cultured until a confluent, polarized monolayer with high electrical resistance is formed.[13] For F508del-CFTR expressing cells, a corrector compound (e.g., Lumacaftor) may be added to the culture medium for 24-48 hours prior to the assay to rescue protein trafficking.[13]
-
Assay Procedure:
-
The permeable support with the cell monolayer is mounted in an Ussing chamber, separating the apical and basolateral compartments. Both compartments are filled with Ringer's solution and maintained at 37°C, gassed with 95% O₂ / 5% CO₂.[13][14]
-
The transepithelial voltage is clamped to 0 mV, and the resulting short-circuit current (Isc), which reflects net ion transport, is continuously recorded.
-
Initially, amiloride (e.g., 100 µM) is added to the apical chamber to block the epithelial sodium channel (ENaC) and isolate the chloride current.[13]
-
CFTR channels are then activated by adding a cAMP agonist, such as forskolin (e.g., 10 µM), to the basolateral chamber, leading to an increase in Isc.[13]
-
Once a stable, forskolin-stimulated Isc is achieved, the inhibitor (CFTRinh-172 or GlyH-101) is added in a dose-response fashion to the appropriate chamber (apical for GlyH-101, basolateral or apical for the cell-permeable CFTRinh-172).
-
The decrease in Isc is measured to determine the percent inhibition and calculate the IC50 value.[15]
-
3.2. Patch-Clamp Electrophysiology
The patch-clamp technique provides high-resolution recording of current through single or multiple ion channels.[16][17] The excised inside-out configuration is particularly useful for studying CFTR, as it allows direct application of nucleotides and inhibitors to the intracellular side of the channel.[17]
-
Cell Preparation: Cells expressing the CFTR channel of interest are cultured on glass coverslips.
-
Recording:
-
A glass micropipette with a polished tip forms a high-resistance seal with the cell membrane.[16]
-
The pipette is pulled away from the cell to excise a small patch of the membrane, with the intracellular surface facing the bath solution (inside-out configuration).
-
The membrane patch is perfused with a solution containing ATP and the catalytic subunit of protein kinase A (PKA) to activate CFTR channels.[17]
-
Channel openings and closings are recorded as picoampere-level current fluctuations at a constant holding potential.
-
The inhibitor is added to the bath solution (for CFTRinh-172) or the pipette solution (for GlyH-101) to observe its effect on channel open probability and single-channel conductance.
-
Mechanisms and Signaling Pathways
CFTR Activation and Inhibition
CFTR channel gating is a complex process regulated by phosphorylation and ATP binding. First, the channel's Regulatory (R) domain must be phosphorylated by cAMP-dependent Protein Kinase A (PKA).[18] Following phosphorylation, the channel opens and closes through cycles of ATP binding and hydrolysis at its two nucleotide-binding domains (NBDs).[18] Inhibitors can interfere with this process at different points.
Caption: Mechanisms of CFTR channel inhibition by CFTRinh-172 and GlyH-101.
Experimental Workflow for Inhibitor Screening
The process of evaluating a potential CFTR inhibitor involves a logical progression from cell culture to functional analysis. This workflow ensures that the compound's effect is specifically measured on CFTR activity.
Caption: Ussing chamber experimental workflow for testing CFTR inhibitors.
References
- 1. CFTR Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. What are CFTR inhibitors and how do they work? [synapse.patsnap.com]
- 4. Revisiting CFTR inhibition: a comparative study of CFTRinh-172 and GlyH-101 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. caymanchem.com [caymanchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Synonymous Codon Usage Affects the Expression of Wild Type and F508del CFTR - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Small molecule correctors of F508del-CFTR discovered by structure-based virtual screening - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Allosteric inhibition of CFTR gating by CFTRinh-172 binding in the pore - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. cff.org [cff.org]
- 12. Assays of CFTR Function In Vitro, Ex Vivo and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. Assessment of cystic fibrosis transmembrane conductance regulator (CFTR) activity in CFTR-null mice after bone marrow transplantation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Investigating the CFTR Cl - Channel Using the Patch-Clamp Technique: An Overview | Semantic Scholar [semanticscholar.org]
- 17. Application of High-Resolution Single-Channel Recording to Functional Studies of Cystic Fibrosis Mutants - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Functional Consequences of CFTR Interactions in Cystic Fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
For researchers, scientists, and drug development professionals, ensuring the specificity of pharmacological tools is paramount. This guide provides a comparative analysis of common Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) inhibitors—CFTR(inh)-172, GlyH-101, and Ivacaftor (VX-770)—and their effects, or lack thereof, on related ATP-binding cassette (ABC) transporters, including P-glycoprotein (P-gp, MDR1, ABCB1) and Multidrug Resistance-Associated Protein 1 (MRP1, ABCC1).
The structural homology between CFTR (ABCC7) and other ABC transporters necessitates a thorough evaluation of inhibitor cross-reactivity to ensure that observed experimental effects are unequivocally attributable to CFTR inhibition. This guide summarizes available experimental data on the selectivity of these widely used CFTR inhibitors.
Comparative Analysis of Inhibitor Specificity
The following table summarizes the known effects of CFTR(inh)-172, GlyH-101, and Ivacaftor on P-gp and MRP1. A lack of reported data for specific inhibitor-transporter interactions is indicated as "Not Reported."
| Inhibitor | Transporter | Assay Type | Concentration | Observed Effect |
| CFTR(inh)-172 | P-gp (MDR1) | [³H]-Vincristine Accumulation | 5 µM | No significant inhibition |
| MRP1 | - | - | Not Reported | |
| MRP4 | - | - | Not Reported | |
| GlyH-101 | P-gp (MDR1) | Rhodamine 123 Uptake | 20 µM | No significant inhibition |
| MRP1 | - | - | Not Reported | |
| MRP4 | - | - | Not Reported | |
| Ivacaftor (VX-770) | P-gp (MDR1) | Hoechst 33342 Transport | 0.27 ± 0.05 µM (IC₅₀) | Inhibition of transport |
| P-gp (MDR1) | ATPase Activity | Not Specified | Stimulation of ATPase activity | |
| MRP1 | - | - | Not Reported | |
| MRP4 | - | - | Not Reported |
In-Depth Analysis of Inhibitor Specificity
CFTR(inh)-172: Experimental evidence suggests a high degree of specificity for CFTR over P-gp at concentrations typically used to inhibit CFTR. A study utilizing a [³H]-vincristine accumulation assay in cells overexpressing P-gp demonstrated that CFTR(inh)-172, at a concentration of 5 µM, did not inhibit the efflux activity of P-gp. While this provides strong evidence for its selectivity against P-gp, data regarding its effects on other related ABC transporters like MRP1 and MRP4 are not currently available. Researchers should exercise caution and consider validating its specificity in experimental systems where these transporters are expressed.
GlyH-101: Limited data is available regarding the cross-reactivity of GlyH-101 with other ABC transporters. One study indicated that at a concentration of 20 µM, GlyH-101 did not inhibit P-gp mediated transport, as assessed by a rhodamine 123 uptake assay.[1] However, comprehensive studies on its effects on the ATPase activity of P-gp or its interaction with other ABC transporters such as MRP1 and MRP4 are lacking. It is known to have off-target effects on other chloride channels, such as the volume-sensitive outwardly rectifying (VSOR) and Ca²⁺-activated chloride channels (CaCC), as well as on mitochondrial function.[2][3]
Ivacaftor (VX-770): In contrast to the desired confirmation of a lack of effect, studies have shown that Ivacaftor actively interacts with P-gp. It has been demonstrated to be a transported substrate of P-glycoprotein and to inhibit its transport function with a reported IC₅₀ value of 0.27 ± 0.05 μM in a Hoechst 33342 transport assay.[4][5] Furthermore, Ivacaftor has been shown to stimulate the ATPase activity of P-gp, further confirming an interaction.[4] These findings indicate that Ivacaftor is not specific for CFTR and may have confounding effects in experimental systems where P-gp is active. Data on the effects of Ivacaftor on MRP1 and MRP4 are not currently available.
Experimental Protocols
To aid researchers in validating the specificity of their CFTR inhibitors, detailed methodologies for key experiments are provided below.
ABC Transporter ATPase Activity Assay
This assay measures the ATP hydrolysis rate of an ABC transporter in the presence of a test compound. Inhibition or stimulation of ATPase activity indicates an interaction.
-
Materials:
-
Membrane vesicles from cells overexpressing the ABC transporter of interest (e.g., P-gp, MRP1).
-
Test inhibitor (e.g., CFTR(inh)-172).
-
Known activator and inhibitor of the transporter (positive controls).
-
ATP assay buffer (e.g., 50 mM MOPS-Tris, 50 mM KCl, 5 mM sodium azide, 1 mM EGTA-Tris, 1 mM ouabain, 2 mM DTT, 10 mM MgCl₂).
-
ATP.
-
Reagents for detecting inorganic phosphate (Pi) (e.g., ammonium molybdate, ascorbic acid).
-
-
Protocol:
-
Pre-incubate membrane vesicles with the test inhibitor or control compounds at various concentrations for 5-10 minutes at 37°C.
-
Initiate the reaction by adding ATP.
-
Incubate for a defined period (e.g., 20 minutes) at 37°C.
-
Stop the reaction by adding a stopping solution (e.g., sodium dodecyl sulfate).
-
Measure the amount of inorganic phosphate (Pi) released using a colorimetric method.
-
Calculate the vanadate-sensitive ATPase activity to determine the specific activity of the ABC transporter.
-
Calcein-AM Transport Assay
This cell-based assay measures the efflux of the fluorescent substrate calcein by ABC transporters like P-gp and MRP1. Inhibition of this efflux results in intracellular fluorescence accumulation.
-
Materials:
-
Cells overexpressing the ABC transporter of interest.
-
Calcein-AM (a non-fluorescent, cell-permeable substrate).
-
Test inhibitor.
-
Known inhibitor of the transporter (positive control).
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with HEPES).
-
Fluorescence plate reader or flow cytometer.
-
-
Protocol:
-
Seed cells in a 96-well plate and allow them to adhere.
-
Pre-incubate the cells with the test inhibitor or control compounds at various concentrations for 30-60 minutes at 37°C.
-
Add Calcein-AM to the wells and incubate for a further 30-60 minutes at 37°C.
-
Wash the cells with ice-cold assay buffer to remove extracellular Calcein-AM.
-
Measure the intracellular fluorescence using a fluorescence plate reader or flow cytometer.
-
An increase in fluorescence in the presence of the inhibitor indicates inhibition of the transporter.
-
Experimental Workflow Diagram
The following diagram illustrates the general workflow for assessing the specificity of a CFTR inhibitor against a related ABC transporter.
Caption: Workflow for testing this compound specificity against ABC transporters.
Conclusion
Based on the currently available data, CFTR(inh)-172 demonstrates good specificity for CFTR with no significant inhibition of P-gp at effective concentrations. GlyH-101 also appears to be selective against P-gp, although data is limited. In contrast, Ivacaftor (VX-770) interacts with and inhibits P-gp, indicating a lack of specificity that should be considered when interpreting experimental results. For all inhibitors, there is a notable lack of data on their effects on other important ABC transporters like MRP1 and MRP4. Therefore, it is crucial for researchers to perform their own validation experiments, using appropriate assays and controls as outlined in this guide, to confirm the specificity of their chosen this compound within their specific experimental context.
References
- 1. escholarship.org [escholarship.org]
- 2. Revisiting CFTR inhibition: a comparative study of CFTRinh-172 and GlyH-101 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pharmacological inhibitors of the cystic fibrosis transmembrane conductance regulator exert off-target effects on epithelial cation channels - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Investigation of the effects of the CFTR potentiator ivacaftor on human P-glycoprotein (ABCB1) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Structure of ABCB1/P-Glycoprotein in the Presence of the CFTR Potentiator Ivacaftor - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating CFTR Inhibitor Efficacy in Cystic Fibrosis Disease Models: A Comparative Guide
This guide provides a comprehensive comparison of methodologies to validate the therapeutic efficacy of a Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) inhibitor in relevant disease models. It is intended for researchers, scientists, and drug development professionals engaged in cystic fibrosis (CF) research. The guide details experimental protocols, presents comparative data for CFTR inhibitors and alternative therapies, and visualizes key pathways and workflows.
Cystic fibrosis is a monogenic disorder caused by mutations in the CFTR gene, which encodes an anion channel responsible for chloride and bicarbonate transport across epithelial surfaces.[1] Defective CFTR function leads to dysregulated ion and water movement, resulting in thick, sticky mucus in various organs, most critically affecting the lungs and digestive system.[1][2] While CFTR inhibitors are primarily used as research tools to study CFTR function, understanding their effects is crucial. In contrast, therapeutic strategies for CF primarily focus on CFTR modulators (correctors and potentiators) that aim to restore the function of the mutated CFTR protein.[3][4] This guide will focus on the validation of CFTR inhibition and compare this class of molecules to the therapeutically relevant modulator drugs.
Comparative Landscape: CFTR Inhibitors vs. Modulator Therapies
CFTR modulators are the frontline treatment for many individuals with CF, designed to correct the underlying protein defect.[3] In contrast, CFTR inhibitors block the channel's function. While therapeutically counterintuitive for most CF mutations, they are invaluable for studying CFTR's role in other diseases like secretory diarrhea and polycystic kidney disease, and for establishing baseline negative controls in CF research.[5]
The current standard of care for approximately 90% of the CF population involves triple-combination modulator therapy (e.g., Elexacaftor/Tezacaftor/Ivacaftor).[6][7] These therapies have demonstrated significant clinical benefits.[4] Gene and RNA-based therapies are emerging as mutation-agnostic approaches, aiming to deliver a functional copy of the CFTR gene or mRNA to target cells.[7][8][9]
Table 1: Comparison of Therapeutic Strategies for Cystic Fibrosis
| Therapeutic Strategy | Mechanism of Action | Target Population | Examples |
| CFTR Inhibitors | Block the CFTR channel pore, preventing ion flow. | Primarily research tools; potential therapeutic for hypersecretory disorders. | CFTRinh-172, GlyH-101 |
| CFTR Modulators | Potentiators: Increase the channel open probability (gating) of CFTR at the cell surface. Correctors: Improve the processing and trafficking of mutant CFTR protein to the cell surface. | Individuals with specific CFTR mutations. | Potentiator: Ivacaftor (Kalydeco®) Correctors: Lumacaftor, Tezacaftor, Elexacaftor Combinations: Orkambi®, Symdeko®, Trikafta®[3][4] |
| Gene & RNA Therapies | Deliver a functional copy of the CFTR gene or mRNA to produce normal CFTR protein. | Potentially all individuals with CF, regardless of mutation ("mutation agnostic").[6] | Investigational therapies in clinical trials.[7][9] |
| Symptomatic Treatments | Address downstream consequences of CFTR dysfunction. | All individuals with CF. | Dornase Alfa (mucolytic), hypertonic saline, antibiotics, anti-inflammatory agents.[2] |
Disease Models for Efficacy Validation
A variety of in vitro and in vivo models are utilized to test the efficacy of CFTR-targeted compounds.
-
Cell-Based Models : Fischer Rat Thyroid (FRT) cells or human bronchial epithelial (HBE) cells stably expressing wild-type or mutant CFTR are commonly used for initial high-throughput screening.[10][11]
-
Patient-Derived Organoids : Intestinal organoids derived from rectal biopsies of individuals with CF can recapitulate patient-specific drug responses and are used in functional assays like the forskolin-induced swelling (FIS) assay.[12]
-
Animal Models : While mouse models of CF do not fully replicate the human lung disease, they are valuable for studying immune responses.[13] Ferret and pig models more closely mimic the human CF phenotype, including lung and pancreatic disease.[1][14]
Key Experimental Protocols for Efficacy Validation
Validating the efficacy of a CFTR inhibitor requires functional assays that directly measure CFTR-mediated ion transport.
Ussing Chamber Assay
The Ussing chamber is the gold standard for measuring electrogenic ion transport across an epithelial monolayer. It allows for the precise measurement of the short-circuit current (Isc), which is a direct indicator of net ion movement and thus CFTR activity.
Caption: Workflow for measuring CFTR activity using the Ussing chamber assay.
Detailed Protocol:
-
Cell Culture : Culture primary human bronchial epithelial (HBE) cells on permeable supports until a confluent monolayer is formed. Maintain at an air-liquid interface for several weeks to allow for differentiation.[5]
-
Mounting : Mount the permeable support containing the cell monolayer in an Ussing chamber, separating the apical and basolateral chambers.
-
Equilibration : Bathe both sides with appropriate buffer and allow the system to equilibrate for 20-30 minutes until a stable baseline short-circuit current (Isc) is achieved.[5]
-
ENaC Inhibition : Add amiloride to the apical chamber to block the epithelial sodium channel (ENaC) and isolate chloride currents.[5]
-
CFTR Activation : Add a CFTR activation cocktail, typically containing forskolin (to increase cAMP) and IBMX (a phosphodiesterase inhibitor), to both chambers to maximally activate CFTR. This results in a sharp increase in Isc.[5]
-
CFTR Inhibition : Once the forskolin-stimulated Isc reaches a stable plateau, add the this compound (e.g., CFTRinh-172) to the apical chamber. The subsequent decrease in Isc represents the specific inhibition of CFTR-mediated chloride secretion.[5]
-
Data Analysis : The magnitude of the decrease in Isc after adding the inhibitor, relative to the activated current, is used to calculate the percentage of inhibition.
Iodide Efflux Assay
This cell-based assay provides a more high-throughput method to assess CFTR function by measuring the rate of iodide (a halide that passes through the CFTR channel) efflux from pre-loaded cells.
Detailed Protocol:
-
Cell Culture : Plate FRT cells stably expressing wild-type CFTR in 96-well plates and culture until confluent.[10]
-
Iodide Loading : Wash cells with a chloride-free buffer and then incubate them in an iodide-loading buffer for approximately 1 hour at 37°C.[10]
-
Inhibitor Incubation : Wash the cells to remove extracellular iodide and add a buffer containing the desired concentration of the this compound or vehicle control (e.g., DMSO). Incubate for 10-15 minutes.[10]
-
CFTR Activation and Efflux Measurement : Replace the inhibitor-containing buffer with a CFTR activation cocktail (e.g., forskolin). At set time points (e.g., 0, 1, 2, 5, 10 minutes), collect the extracellular medium and replace it with a fresh activation cocktail.[10]
-
Data Analysis : Measure the iodide concentration in the collected samples using an iodide-selective electrode. Calculate the rate of iodide efflux and compare the rates between inhibitor-treated and control wells to determine the percentage of inhibition.[10]
Quantitative Data and Performance Comparison
The efficacy of CFTR-targeted compounds is quantified by parameters such as the half-maximal inhibitory concentration (IC₅₀) for inhibitors or the half-maximal effective concentration (EC₅₀) for modulators. Clinical efficacy is measured by improvements in key patient outcomes.
Table 2: In Vitro Potency of a Representative this compound
| Compound | Assay Type | Cell Line | IC₅₀ / Kᵢ | Reference |
| CFTRinh-172 | Iodide Efflux | FRT-human CFTR | ~300 nM (Kᵢ) | [15] |
| CFTRinh-172 | Short-Circuit Current | FRT-human CFTR | ~0.2 - 4 µM | [15] |
| CFTRinh-172 | Wound Closure Delay | Normal Human Bronchial Epithelial (NHBE) Cells | 20 µM (Effective Conc.) | [5] |
Table 3: Clinical Efficacy of Approved CFTR Modulator Therapies
| Therapy | Genotype(s) | Mean Change in ppFEV₁¹ | Mean Change in Sweat Chloride (mmol/L) | Reference |
| Ivacaftor | G551D (homozygous) | +10.6 percentage points | -48.1 | [16] |
| Lumacaftor/Ivacaftor | F508del (homozygous) | +2.6 to 4.0 percentage points | -9.8 | [16] |
| Tezacaftor/Ivacaftor | F508del (homozygous) | +4.0 percentage points | -9.5 | [16] |
| Elexacaftor/Tezacaftor/Ivacaftor | F508del (heterozygous, min function) | +14.3 percentage points | -41.8 | [4] |
| Elexacaftor/Tezacaftor/Ivacaftor | I1234V (compound heterozygous) | +20.14 percentage points | -26 | [17] |
¹ppFEV₁: percent predicted forced expiratory volume in 1 second.
Signaling Pathways and Logical Frameworks
Visualizing the underlying biological and experimental processes is crucial for understanding the validation framework.
CFTR Activation Pathway
CFTR is a cAMP-activated channel. The following diagram illustrates a simplified signaling cascade leading to CFTR activation, which is the process targeted for reversal by CFTR inhibitors.
Caption: Simplified signaling pathway for cAMP-mediated CFTR channel activation.
Logical Framework for Efficacy Validation
The process of validating a this compound follows a logical progression from initial screening to more complex, physiologically relevant models.
Caption: Logical workflow for validating the therapeutic efficacy of a this compound.
Conclusion
Validating the therapeutic efficacy of a CFTR-targeted compound is a multi-step process that relies on a combination of in vitro, ex vivo, and in vivo models. While CFTR inhibitors like CFTRinh-172 serve as critical research tools for dissecting CFTR function, the therapeutic landscape for cystic fibrosis is dominated by CFTR modulators that restore channel function. The experimental protocols detailed in this guide, particularly the Ussing chamber and iodide efflux assays, represent the foundational methods for quantifying the activity of any compound targeting the CFTR channel. As research progresses, patient-derived organoids are becoming increasingly important for personalized medicine approaches, and the ultimate goal remains the development of curative therapies, such as gene and RNA-based treatments, that are effective for all individuals with CF regardless of their specific mutation.
References
- 1. Animal models of cystic fibrosis in the era of highly effective modulator therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. New Cystic Fibrosis treatments 2025 | Everyone.org [everyone.org]
- 3. cff.org [cff.org]
- 4. mdpi.com [mdpi.com]
- 5. benchchem.com [benchchem.com]
- 6. Future therapies for cystic fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Clinical Trials & Emerging Therapies in Cystic Fibrosis [snsinsider.com]
- 8. Therapeutic Approaches for Patients with Cystic Fibrosis Not Eligible for Current CFTR Modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 9. m.youtube.com [m.youtube.com]
- 10. benchchem.com [benchchem.com]
- 11. Cystic fibrosis cell models for high-throughput analysis and drug screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. cris.maastrichtuniversity.nl [cris.maastrichtuniversity.nl]
- 13. Preclinical Modeling for Therapeutic Development in Cystic Fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Animal and Model Systems for Studying Cystic Fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. CFTR Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Biomarkers for Cystic Fibrosis Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Clinical efficacy of CFTR modulator therapy in people with cystic fibrosis carrying the I1234V mutation - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the In Vitro and In Vivo Potency of the CFTR Inhibitor VX-770 (Ivacaftor)
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vitro and in vivo potency of VX-770 (Ivacaftor), a potentiator of the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) protein. The following sections present quantitative data, detailed experimental protocols, and visualizations to support a comprehensive understanding of this compound's activity in both laboratory and clinical settings.
Data Presentation: In Vitro vs. In Vivo Potency of VX-770
The following table summarizes the key potency and efficacy measures for VX-770 in various experimental systems.
| Parameter | Metric | Value | System/Mutation | Source(s) |
| In Vitro Potency | EC50 | 100 nM | G551D-CFTR (Fisher Rat Thyroid Cells) | [1][2][3] |
| EC50 | 25 nM | F508del-CFTR (Temperature-Corrected, Fisher Rat Thyroid Cells) | [1][2][3] | |
| EC50 | 236 nM | G551D/F508del-CFTR (Primary Human Bronchial Epithelia) | [2] | |
| IC50 | 43 nM | ENaC-mediated Na+ absorption | [2] | |
| In Vivo Efficacy | Change in Sweat Chloride | -53.5 mmol/L | Patients aged 6-11 with G551D mutation (48 weeks) | [4] |
| Change in Sweat Chloride | -52.8 mmol/L | Patients with G551D mutation (28 days, 150 mg dose) | [5] | |
| Change in Nasal Potential Difference | -4.3 mV | Patients with G551D mutation (28 days, 150 mg dose) | [5] | |
| Improvement in FEV1 % predicted | 12.5 percentage points | Patients aged 6-11 with G551D mutation (vs. placebo, 24 weeks) | [4] | |
| Improvement in FEV1 % predicted | 11.6% | Patients with G551D mutation (28 days, 150 mg dose) | [5] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
In Vitro: Ussing Chamber Electrophysiology
The Ussing chamber is a crucial tool for measuring ion transport across epithelial tissues.[6][7] This technique allows for the direct assessment of CFTR function by measuring the short-circuit current (Isc), a quantitative measure of net ion movement.[6]
Protocol Outline:
-
Cell Culture: Primary human bronchial epithelial (HBE) cells from cystic fibrosis patients (e.g., homozygous for the F508del mutation or with the G551D mutation) are cultured on permeable supports to form a polarized monolayer.[6][8]
-
Chamber Setup: The cell culture insert is mounted in an Ussing chamber, separating the apical and basolateral compartments, which are then filled with a pre-warmed and gassed Krebs-Ringer solution.[6]
-
Baseline Measurement: The system is allowed to equilibrate to establish a stable baseline short-circuit current (Isc).
-
ENaC Inhibition: Amiloride is added to the apical side to block the epithelial sodium channel (ENaC), thereby isolating the chloride current mediated by CFTR.[6]
-
CFTR Activation: Forskolin is added to increase intracellular cAMP levels, which in turn activates CFTR channels.[6]
-
Potentiator Addition: VX-770 (Ivacaftor) is added to the apical chamber to assess its ability to potentiate the activity of the CFTR channels.
-
CFTR Inhibition: A specific CFTR inhibitor, such as CFTRinh-172, is added to confirm that the measured current is indeed CFTR-dependent. The resulting decrease in Isc is quantified as the CFTR-mediated current.[6]
In Vivo: Sweat Chloride Test
The sweat chloride test is a primary diagnostic tool for cystic fibrosis and is used to measure the concentration of chloride in a patient's sweat.[9][10][11]
Procedure:
-
Sweat Stimulation: A small area of the skin, typically on the forearm, is cleaned. An electrode pad containing pilocarpine, a sweat-inducing chemical, is placed on the site. A weak electrical current is applied for approximately five minutes to deliver the pilocarpine and stimulate the sweat glands. This process is known as pilocarpine iontophoresis.[9][10]
-
Sweat Collection: The stimulated area is cleaned, and a special collection device, such as a plastic coil or filter paper, is placed over the site to collect the sweat for about 30 minutes.[9][11]
-
Analysis: The collected sweat is then sent to a laboratory to measure the chloride concentration.[11] Elevated chloride levels are indicative of CFTR dysfunction.[10]
In Vivo: Nasal Potential Difference (NPD)
Nasal potential difference (NPD) measurement is a direct in vivo assessment of ion transport across the nasal epithelium and reflects CFTR function.[12][13][14]
Methodology:
-
Electrode Placement: A measuring electrode is placed on the surface of the nasal mucosa, and a reference electrode is placed on the subcutaneous layer of the forearm.
-
Perfusion of Solutions: The nasal epithelium is sequentially perfused with a series of solutions designed to isolate and measure the activity of different ion channels.
-
Basal Potential Difference: A baseline potential difference is measured during perfusion with a Ringer's solution.
-
Sodium Channel Blockade: A solution containing amiloride is perfused to block ENaC activity, and the change in potential difference is recorded.
-
CFTR Stimulation: A chloride-free solution, often containing a beta-agonist like isoproterenol to stimulate CFTR, is then perfused. The resulting change in potential difference reflects CFTR-mediated chloride secretion.[12] In individuals with CF, the response to the chloride-free solution is significantly reduced or absent.[12]
Visualizations
The following diagrams illustrate the signaling pathway of CFTR and the experimental workflows.
Caption: CFTR channel activation and potentiation by VX-770.
Caption: Workflow for comparing in vitro and in vivo potency.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. selleck.co.jp [selleck.co.jp]
- 4. Efficacy and Safety of Ivacaftor in Patients Aged 6 to 11 Years with Cystic Fibrosis with a G551D Mutation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. fiercebiotech.com [fiercebiotech.com]
- 6. benchchem.com [benchchem.com]
- 7. Assessment of cystic fibrosis transmembrane conductance regulator (CFTR) activity in CFTR-null mice after bone marrow transplantation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Potentiator Ivacaftor Abrogates Pharmacological Correction of ΔF508 CFTR in Cystic Fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. asap.pdllabs.com [asap.pdllabs.com]
- 10. testing.com [testing.com]
- 11. Sweat Test | Cystic Fibrosis Foundation [cff.org]
- 12. Nasal Potential Difference Measurements to Assess CFTR Ion Channel Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 13. cysticfibrosisnewstoday.com [cysticfibrosisnewstoday.com]
- 14. Nasal potential difference measurements to assess CFTR ion channel activity - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Safeguarding Your Laboratory and the Environment: Proper Disposal of CFTR Inhibitors
For researchers, scientists, and drug development professionals, the proper disposal of chemical reagents, including Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) inhibitors, is a critical component of laboratory safety and environmental responsibility. Adherence to established protocols not only ensures regulatory compliance but also fosters a culture of safety that extends beyond the immediate workspace. This guide provides essential, step-by-step information for the safe and logistical management of CFTR inhibitor disposal.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, the first and most critical step is to consult the Safety Data Sheet (SDS) for the specific this compound. The SDS contains comprehensive information regarding the compound's hazards, handling, and emergency measures.
Personal Protective Equipment (PPE): Always wear appropriate PPE when handling chemical waste. This includes, but is not limited to:
-
Chemical-resistant gloves (e.g., nitrile)[1]
-
Safety glasses or goggles[1]
-
A flame-resistant lab coat[1]
-
Closed-toe shoes[1]
In case of accidental exposure, immediately follow the first-aid measures outlined in the SDS and seek medical attention.[1]
Step-by-Step Disposal Protocol
The proper disposal of CFTR inhibitors, like all laboratory chemicals, follows a systematic process to ensure safety and compliance. While some specific CFTR inhibitors may not be classified as hazardous substances, it is best practice to treat all chemical waste as hazardous unless confirmed otherwise by your institution's Environmental Health and Safety (EHS) office.[2]
Step 1: Waste Identification and Segregation
Proper identification and segregation are crucial to prevent dangerous chemical reactions.[1]
-
Do Not Mix Waste Streams: Avoid mixing different types of chemical waste.[2][3] In particular, do not mix non-hazardous waste with hazardous waste.[2][3] Keep acids and bases separate, and do not combine oxidizing agents with reducing agents or organic compounds.[4]
-
Solid vs. Liquid Waste: Collect solid and liquid waste in separate, clearly labeled, and compatible containers.[1][5]
Step 2: Waste Accumulation and Storage
Hazardous waste must be stored in a designated Satellite Accumulation Area (SAA) within the laboratory.[1][4]
-
Container Requirements:
-
Containers must be in good condition, free of leaks or cracks, and made of a material compatible with the chemical waste.[1]
-
Containers must be kept closed except when adding waste.[1][4]
-
Use appropriate secondary containment, such as spill trays, to prevent the spread of potential leaks.[5]
-
Do not use foodstuff containers for storing hazardous waste.[4]
-
Step 3: Labeling and Documentation
Accurate labeling is a legal requirement and essential for safe disposal.[1]
-
Hazardous Waste Label: The label must include the words "Hazardous Waste," the full chemical name(s) of the contents (no abbreviations or formulas), the type of hazard (e.g., flammable, toxic, corrosive), and the date the container becomes full.[1][4]
-
Waste Log: Maintain a detailed log of all chemicals added to a waste container to ensure an accurate inventory.[1]
Step 4: Disposal through Institutional EHS
Hazardous chemical waste must be disposed of through your institution's EHS office or a licensed hazardous waste disposal contractor.[1]
-
Schedule a Pickup: Contact your EHS office to schedule a waste pickup when your containers are approaching their capacity.[1]
-
Never Dispose Down the Drain: Do not dispose of hazardous chemicals, including CFTR inhibitors, down the drain or in the regular trash.[1] Aqueous solutions may only be drain-disposed if they meet specific pH criteria (typically between 5.5 and 10.5) and are confirmed to be non-hazardous by your EHS office.[1]
-
Evaporation is Prohibited: Never use evaporation as a method of chemical disposal.[2][3]
Decontamination of Empty Containers
Empty containers that once held hazardous chemicals must be properly decontaminated before they can be disposed of as regular trash.[1]
-
Triple Rinsing: Rinse the container three times with a suitable solvent capable of dissolving the chemical residue.[1][2]
-
Rinsate Collection: The first rinseate is considered hazardous waste and must be collected and disposed of accordingly.[1] For highly toxic chemicals, the first three rinses must be collected as hazardous waste.[1]
-
Air Dry: Allow the rinsed container to air dry completely.[1]
-
Deface Label: Before disposal in regular trash, deface or remove the original chemical label.[2][3]
Quantitative Data for Waste Management
The following table summarizes key quantitative limits and guidelines for hazardous waste accumulation in a laboratory setting. Note that specific limits may vary based on local regulations and institutional policies.
| Parameter | Guideline | Source |
| Maximum Hazardous Waste Accumulation | Up to 55 gallons | [1][3] |
| Maximum Acutely Hazardous Waste Accumulation | Up to 1 quart | [1][3] |
| Container Headspace | Leave at least one inch | [1] |
| Aqueous Solution pH for Potential Drain Disposal | Between 5.5 and 10.5 (must be confirmed non-hazardous) | [1] |
Disposal Workflow
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of CFTR inhibitors and other laboratory chemical waste.
Caption: Workflow for the safe disposal of this compound waste.
References
Safeguarding Researchers: A Comprehensive Guide to Handling CFTR Inhibitors
For Immediate Implementation: This document provides crucial safety and logistical protocols for laboratory personnel working with Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) inhibitors. Adherence to these guidelines is mandatory to ensure personal safety and proper disposal of these compounds.
Researchers, scientists, and drug development professionals engaged in work with CFTR inhibitors such as Ivacaftor (VX-770) and Lumacaftor (VX-809) must employ rigorous safety measures. While some safety data sheets (SDS) may classify these substances as non-hazardous, others indicate they are not fully tested and may be harmful if ingested or inhaled.[1] A cautious approach is therefore essential.
Personal Protective Equipment (PPE): The First Line of Defense
When handling CFTR inhibitors in a laboratory setting, the following personal protective equipment is required to minimize exposure and ensure safety.
| PPE Category | Specification | Rationale |
| Eye Protection | Safety goggles with side-shields | Protects eyes from splashes and airborne particles. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile) | Prevents skin contact and absorption. |
| Respiratory Protection | NIOSH/MSHA-approved respirator | Required when working outside of a fume hood or when there is a risk of aerosolization. |
| Body Protection | Laboratory coat | Protects skin and personal clothing from contamination. |
Note: While specific occupational exposure limits for compounds like Ivacaftor and Lumacaftor have not been established, the potential for harm necessitates these precautions.[2][3][4][5]
Operational and Disposal Plans: A Step-by-Step Protocol
Safe handling and disposal of CFTR inhibitors are critical to maintaining a safe laboratory environment. The following protocol outlines the necessary steps from preparation to final disposal.
Experimental Protocol: Safe Handling of CFTR Inhibitors
-
Preparation:
-
During the Experiment:
-
Avoid the formation of dust and aerosols.[2]
-
Use sealed, double-contained, and shatterproof containers when transporting CFTR inhibitors within the laboratory.
-
In case of accidental contact, follow the first aid measures outlined in the Safety Data Sheets. For skin contact, wash the affected area thoroughly with soap and water. For eye contact, flush with copious amounts of water for at least 15 minutes.[6]
-
-
Spill Management:
-
In the event of a spill, evacuate the immediate area.
-
Wear appropriate PPE, including respiratory protection, before attempting to clean the spill.
-
Cover the spill with an inert absorbent material.
-
Collect the absorbed material into a sealed, labeled hazardous waste container.
-
-
Disposal:
-
All waste materials contaminated with CFTR inhibitors, including excess compounds, contaminated labware, and used PPE, must be disposed of as hazardous chemical waste.
-
Do not dispose of CFTR inhibitors down the drain or in the regular trash.[7][8]
-
Follow institutional and national guidelines for hazardous waste disposal, which may include incineration or removal by a licensed chemical destruction company.[9]
-
For unused medications in a non-laboratory setting, drug take-back programs are the preferred method of disposal. If unavailable, mix the medication with an unappealing substance like coffee grounds or cat litter, place it in a sealed container, and dispose of it in the household trash.[7][10][11]
-
Visualizing the Workflow for Safety
To further clarify the procedural steps for safe handling and disposal, the following diagrams illustrate the key decision points and actions required.
References
- 1. Vertex Announces Results from Phase 2a Trial of VX-809 Targeting the Defective Protein Responsible for Cystic Fibrosis | Vertex Pharmaceuticals [investors.vrtx.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. medkoo.com [medkoo.com]
- 4. echemi.com [echemi.com]
- 5. datasheets.scbt.com [datasheets.scbt.com]
- 6. Vertex Announces Initiation of Pivotal Phase 3 Program of VX-809 in Combination with Ivacaftor for the Treatment of People with Cystic Fibrosis Who Have Two Copies of the F508del Mutation | Vertex Pharmaceuticals Newsroom [news.vrtx.com]
- 7. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 8. vumc.org [vumc.org]
- 9. zycz.cato-chem.com [zycz.cato-chem.com]
- 10. documents.uow.edu.au [documents.uow.edu.au]
- 11. scdlab.com [scdlab.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
